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  • Product: 2-isopropoxy-1H-isoindole-1,3(2H)-dione
  • CAS: 51951-27-0

Core Science & Biosynthesis

Foundational

2-isopropoxy-1H-isoindole-1,3(2H)-dione chemical structure

An In-Depth Technical Guide to the Synthesis and Characterization of 2-isopropoxy-1H-isoindole-1,3(2H)-dione This guide provides a comprehensive technical overview of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, a member of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-isopropoxy-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive technical overview of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, a member of the N-alkoxyphthalimide family. While this specific molecule is not extensively documented in current literature, its synthesis and properties can be confidently extrapolated from the well-established chemistry of its parent compound, N-hydroxyphthalimide (NHPI), and its various O-alkylated analogs. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding based on established principles and validated experimental approaches.

Introduction: The N-Alkoxyphthalimide Scaffold

The isoindole-1,3-dione core, commonly known as the phthalimide group, is a foundational structural motif in medicinal and synthetic organic chemistry. N-substituted phthalimides are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2] The introduction of an N-alkoxy linkage, creating N-alkoxyphthalimides, imparts unique chemical reactivity. These compounds are particularly valued as stable and convenient precursors for generating free radicals under mild conditions, finding significant application in modern organic synthesis.[3]

The N-O bond in N-alkoxyphthalimides is relatively weak and can undergo homolytic cleavage to produce an alkoxy radical and a phthalimidyl radical. This reactivity has been harnessed in numerous synthetic transformations, including C-C and C-N bond formation.[4][5] Specifically, N-alkoxyphthalimides serve as versatile precursors for alkoxy radicals, which can participate in hydrogen atom transfer (HAT) reactions or β-scission to generate carbon-centered radicals.[3]

This guide focuses on the synthesis and projected characteristics of a specific derivative, 2-isopropoxy-1H-isoindole-1,3(2H)-dione, providing a robust framework for its preparation and identification.

Proposed Synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione

The most logical and efficient pathway to synthesize the target molecule is a two-step process. This involves the initial synthesis of the key intermediate, N-hydroxyphthalimide (NHPI), followed by its O-alkylation with an appropriate isopropoxy source. This approach is well-documented for a variety of N-alkoxyphthalimides.[6]

G cluster_0 Step 1: Synthesis of N-Hydroxyphthalimide (NHPI) cluster_1 Step 2: O-Alkylation of NHPI Phthalic Anhydride Phthalic Anhydride NHPI NHPI Phthalic Anhydride->NHPI  Pyridine or  Base Catalyst Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->NHPI NHPI_step2 N-Hydroxyphthalimide Target_Molecule 2-isopropoxy-1H-isoindole-1,3(2H)-dione NHPI_step2->Target_Molecule  Base (e.g., K2CO3)  Solvent (e.g., DMF) Isopropyl_Halide 2-Bromopropane Isopropyl_Halide->Target_Molecule

Caption: Proposed two-step synthesis workflow for 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Step 1: Synthesis of N-Hydroxyphthalimide (NHPI)

Principle: This reaction is a condensation between phthalic anhydride and hydroxylamine hydrochloride. A base, such as pyridine or sodium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the phthalic anhydride. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable five-membered imide ring.

Step 2: O-Alkylation of N-Hydroxyphthalimide

Principle: This step involves the nucleophilic substitution reaction where the hydroxyl group of NHPI is O-alkylated. The hydroxyl proton of NHPI is acidic and can be removed by a suitable base to form the N-hydroxyphthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

Causality behind Experimental Choices:

  • Base: A mild base like potassium carbonate (K2CO3) is often sufficient to deprotonate the N-OH group. Stronger bases are generally not required and may lead to side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the NHPI anion, and are suitable for SN2 reactions.

  • Alkylating Agent: 2-Bromopropane or 2-iodopropane are effective alkylating agents for this transformation. Iodides are generally more reactive than bromides but are also more expensive.

Detailed Experimental Protocol

Materials:

  • Phthalic Anhydride

  • Hydroxylamine Hydrochloride (NH2OH·HCl)

  • Pyridine

  • 2-Bromopropane

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • n-Hexane

  • Deionized Water

  • Magnesium Sulfate (MgSO4), anhydrous

Protocol for Step 1: Synthesis of N-Hydroxyphthalimide (NHPI)

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

  • Add pyridine (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 115 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain crude N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol or water.

Protocol for Step 2: Synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium salt.

  • Add 2-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Structural Representation and Predicted Properties

Caption: Chemical structure of 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in polar organic solvents (DCM, Ethyl Acetate, DMF)
Melting Point Not available; expected to be a crystalline solid

Predicted Spectroscopic Data

The characterization of the final product would rely on standard spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

TechniquePredicted Data
¹H NMR (CDCl₃)δ 7.85-7.75 (m, 4H): Aromatic protons of the phthalimide ring. These typically appear as two multiplets corresponding to the AA'BB' system of the ortho-disubstituted benzene ring.[7] δ 4.5-4.6 (septet, 1H): Methine proton (-CH-) of the isopropoxy group, split by the six adjacent methyl protons. δ 1.4 (d, 6H): Methyl protons (-CH₃) of the isopropoxy group, appearing as a doublet due to coupling with the methine proton.
¹³C NMR (CDCl₃)δ ~167: Carbonyl carbons (C=O) of the imide.[1] δ ~134: Aromatic carbons (CH) of the phthalimide ring. δ ~132: Quaternary aromatic carbons of the phthalimide ring. δ ~123: Aromatic carbons (CH) of the phthalimide ring.[7] δ ~75: Methine carbon (-CH-) of the isopropoxy group. δ ~22: Methyl carbons (-CH₃) of the isopropoxy group.
FT-IR (cm⁻¹)~1790-1770 (strong): Asymmetric C=O stretching of the imide.[1] ~1720-1700 (strong): Symmetric C=O stretching of the imide.[1] ~3000-2850: C-H stretching of the alkyl groups. ~1100: C-O stretching of the isopropoxy group.
Mass Spec (ESI+) [M+H]⁺: m/z = 206.08 [M+Na]⁺: m/z = 228.06

Potential Applications and Future Research

Given the established roles of N-alkoxyphthalimides, 2-isopropoxy-1H-isoindole-1,3(2H)-dione holds potential in several areas:

  • Radical Chemistry: It can serve as a precursor for the isopropoxy radical under thermal or photolytic conditions. This could be applied in various organic transformations, including polymer chemistry and fine chemical synthesis.[8]

  • Medicinal Chemistry: The phthalimide core is a known pharmacophore. This novel derivative could be screened for various biological activities, building upon the extensive research into phthalimide-based drugs.[9]

  • Cross-Coupling Reactions: Recent studies have shown that N-alkoxyphthalimides can act as nitrogen electrophiles in nickel-catalyzed reductive cross-coupling reactions to form C-N bonds under mild conditions.[4] This opens up new synthetic routes that are complementary to traditional methods like the Gabriel synthesis.

Future research should focus on the successful synthesis and full characterization of this molecule to confirm the predicted properties. Subsequent studies could explore its reactivity in radical-mediated reactions and evaluate its biological profile.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A Direct and Efficient Synthesis of O-Alkylhydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Available at: [Link]

  • Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Uddin, R. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10, 703-713. Available at: [Link]

  • Wolska, K., et al. (2022). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 23(22), 14337. Available at: [Link]

  • Wu, K., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, B. R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3376-3382. Available at: [Link]

  • Terent'ev, A. O., & Ogibin, Y. N. (2020). N-(ALKOXY)- AND N-(ACYLOXY)PHTHALIMIDES IN ORGANIC SYNTHESIS: FREE RADICAL SYNTHETIC APPROACHES AND APPLICATIONS. Chemistry of Heterocyclic Compounds, 56, 26-28. Available at: [Link]

  • Punta, C., & Porta, R. (2014). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. Catalysis Science & Technology, 4, 1184-1197. Available at: [Link]

  • Rahisuddin, et al. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. Molecules, 29(22), 5209. Available at: [Link]

  • Kucuk, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133429. Available at: [Link]

  • Pawar, N. S., et al. (2002). Applications of Polymer-supported Reactions in the Synthesis of Pesticides I: Alkylation and Acylation of N-Hydroxy Phthalimide. Journal of Scientific & Industrial Research, 61, 454-456. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (2019). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Chemistry – An Asian Journal, 14(22), 4005-4016. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Mechanistic Utility, and Applications of 2-Isopropoxyisoindoline-1,3-dione

Executive Summary In modern synthetic chemistry and drug development, the precise installation of alkoxy groups is a critical structural modification. 2-Isopropoxyisoindoline-1,3-dione (commonly known as N-isopropoxyphth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the precise installation of alkoxy groups is a critical structural modification. 2-Isopropoxyisoindoline-1,3-dione (commonly known as N-isopropoxyphthalimide) serves as a highly stable, crystalline bench-top reagent designed for this exact purpose. Functioning primarily as a protected precursor for O-isopropylhydroxylamine and as an efficient alkoxy radical generator in photoredox catalysis, this compound bridges the gap between fundamental methodology and applied pharmaceutical synthesis[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we will dissect the physicochemical profile of 2-isopropoxyisoindoline-1,3-dione, evaluate the causality behind its synthetic protocols, and explore its downstream applications in drug discovery.

Physicochemical Profiling

Understanding the physical parameters of 2-isopropoxyisoindoline-1,3-dione is essential for handling, purification, and reaction scaling. The compound is highly lipophilic and stable under ambient conditions, making it an ideal intermediate.

ParameterValue
IUPAC Name 2-(propan-2-yloxy)isoindoline-1,3-dione
Common Synonyms N-Isopropoxyphthalimide
CAS Registry Number 51951-27-0[1],[3]
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 58–59 °C[5]

Strategic Synthesis Methodologies

The synthesis of 2-isopropoxyisoindoline-1,3-dione typically relies on the functionalization of N-hydroxyphthalimide (NHPI). However, the choice of the alkylating agent and reaction conditions dictates the efficiency of the transformation.

Because the isopropyl group is secondary, classical Sₙ2 alkylation using 2-bromopropane and a base (e.g., Na₂CO₃ in DMF) is notoriously slow and requires harsh heating (up to 90 °C for 5 days)[5]. Under these elevated temperatures, the secondary halide is highly susceptible to competing E2 elimination, yielding propylene gas and reducing the overall yield.

To circumvent this, the Mitsunobu reaction is the field-proven standard[6]. By utilizing isopropanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), the reaction proceeds rapidly at room temperature. The Mitsunobu betaine intermediate activates the secondary alcohol without the risk of E2 elimination, ensuring high fidelity and yield.

G cluster_mitsunobu Mitsunobu Pathway (Preferred) cluster_sn2 SN2 Pathway (Alternative) NHPI N-Hydroxyphthalimide (NHPI) IPA Isopropanol + PPh3 + DIAD NHPI->IPA THF, 0 °C to RT IPB 2-Bromopropane + Na2CO3 NHPI->IPB DMF, 90 °C Product 2-Isopropoxyisoindoline-1,3-dione IPA->Product Rapid, High Yield IPB->Product Slow, Competing E2

Fig 1. Divergent synthetic routes to 2-isopropoxyisoindoline-1,3-dione.

Protocol 1: Optimized Mitsunobu Synthesis

This protocol is a self-validating system; the precipitation of triphenylphosphine oxide serves as a visual indicator of successful betaine collapse.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere, dissolve 2-hydroxyisoindoline-1,3-dione (1.0 eq, 6.13 mmol) and anhydrous isopropanol (1.0 eq, 6.13 mmol) in anhydrous THF (40 mL). Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the activated phosphonium intermediate, halting the reaction.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.2 eq, 7.36 mmol) to the stirring solution and cool the mixture to 0 °C using an ice-water bath[6].

  • DIAD Addition: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq, 7.36 mmol) over 15 minutes. Causality: DIAD is preferred over DEAD due to its superior safety profile. Dropwise addition at 0 °C controls the highly exothermic formation of the Mitsunobu betaine, preventing thermal degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours until TLC indicates complete consumption of NHPI.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexane (1:1). Causality: Triphenylphosphine oxide (Ph₃P=O) is highly insoluble in cold non-polar solvent mixtures and will precipitate out, allowing for easy removal via vacuum filtration. Purify the filtrate via flash chromatography to yield the pure product[2].

Downstream Applications & Workflows

Once synthesized, 2-isopropoxyisoindoline-1,3-dione acts as a versatile linchpin in two major chemical domains: Gabriel-type amine synthesis and radical chemistry.

G Core 2-Isopropoxyisoindoline-1,3-dione Hydrazinolysis Hydrazinolysis (N2H4•H2O) Core->Hydrazinolysis Photoredox Photoredox Catalysis (SET Reduction) Core->Photoredox O_Alk O-Isopropylhydroxylamine Hydrazinolysis->O_Alk - Phthalhydrazide Drugs Pharmaceuticals (Oxime Ethers) O_Alk->Drugs Condensation Radical Isopropoxy Radical (i-PrO•) Photoredox->Radical Decarboxylative/HAT

Fig 2. Downstream utility in hydrazinolysis and photoredox catalysis.

Protocol 2: Hydrazinolysis to O-Isopropylhydroxylamine Hydrochloride

The phthalimide moiety serves as an excellent protecting group. To release the free O-isopropylhydroxylamine, hydrazinolysis is employed[7].

  • Solvent Selection: Dissolve 2-isopropoxyisoindoline-1,3-dione in methanol (0.2 M concentration).

  • Deprotection: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. Causality: Heat accelerates the nucleophilic acyl substitution. Hydrazine attacks the imide carbonyls, breaking the ring to form the highly stable, insoluble byproduct 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide).

  • Isolation: Cool the reaction to 0 °C to maximize the precipitation of the phthalhydrazide byproduct. Filter the solid and wash with cold methanol.

  • Acidification: Treat the filtrate with a solution of HCl in dioxane or diethyl ether. Causality: Free O-isopropylhydroxylamine is volatile and prone to oxidative degradation. Converting it to the hydrochloride salt yields a stable, weighable solid that can be stored indefinitely[7].

Applications in Drug Discovery

The ability to efficiently generate O-isopropylhydroxylamine from 2-isopropoxyisoindoline-1,3-dione has direct implications in medicinal chemistry:

  • CD73 Antagonists: Small molecule immunotherapies targeting the CD73 pathway rely on complex functional groups to block the conversion of AMP to immunosuppressive adenosine. 2-Isopropoxyisoindoline-1,3-dione is utilized as a direct building block to install the isopropoxy-amine pharmacophore in these novel antagonists[6].

  • Parasiticides and Antichagasic Agents: In veterinary and human medicine, oxime ether derivatives exhibit potent biological activity. For instance, analogues of pyrifenox synthesized via O-alkylhydroxylamines are actively investigated as fungal sterol biosynthesis inhibitors for the treatment of Trypanosoma cruzi (Chagas disease)[5]. Similar trifluoromethanesulfonanilide oxime ethers are patented for controlling endo- and ectoparasites in animals[8].

References

  • [1] Title: CAS - ChemicalBook: 82649-27-2 Source: chemicalbook.com URL:1

  • [6] Title: CN117642411A - 小分子cd73拮抗剂及其用途 - Google Patents Source: google.com URL: 6

  • [2] Title: Transition Metal-Catalyzed Reactions of Heteroatom- Substituted Alkynes Source: tdx.cat URL: 2

  • [7] Title: 2-(AMMONIOOXY)PROPANE CHLORIDE | 4490-81-7 - ChemicalBook Source: chemicalbook.com URL: 7

  • [4] Title: Supporting Information - Amazon S3 Source: amazonaws.com URL: 4

  • [3] Title: 391212-30-9|2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione - BLDpharm Source: bldpharm.com URL: 3

  • [5] Title: Development of Fungal Sterol Biosynthesis Inhibitors as New Drug Leads for the Treatment of Chagas Disease Source: curtin.edu.au URL:5

  • [8] Title: EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives - Google Patents Source: google.com URL: 8

Sources

Foundational

Comparative Technical Analysis: N-Isopropoxyphthalimide vs. N-Isopropylphthalimide

[1] Executive Summary This technical guide delineates the critical physicochemical and functional differences between N-isopropoxyphthalimide and N-isopropylphthalimide . While sharing a phthalimide core, these molecules...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide delineates the critical physicochemical and functional differences between N-isopropoxyphthalimide and N-isopropylphthalimide . While sharing a phthalimide core, these molecules diverge fundamentally at the nitrogen linkage: the former contains a labile


 bond, classifying it as an N-alkoxyphthalimide, while the latter features a robust 

bond, classifying it as an N-alkylphthalimide.

For the medicinal chemist, this distinction dictates their utility:

  • N-Isopropylphthalimide is a stable "masked" primary amine (isopropylamine) used in classical Gabriel synthesis.[1]

  • N-Isopropoxyphthalimide is a "masked" alkoxyamine (O-isopropylhydroxylamine) and a high-value precursor for generating alkoxy radicals via photoredox catalysis, enabling late-stage C(sp³)-H functionalization.[1]

Structural & Electronic Divergence[1]

The core difference lies in the atom directly attached to the imide nitrogen. This alteration shifts the electronic character of the molecule and the bond dissociation energies (BDE) governing its reactivity.

Comparative Properties[1]
FeatureN-Isopropylphthalimide N-Isopropoxyphthalimide
CAS Number 304-17-678107-16-1 (approximate; often made in situ)
Linkage ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight 189.21 g/mol 205.21 g/mol
Electronic Effect Inductive donation from alkyl group stabilizes the imide.Inductive withdrawal by Oxygen makes the imide carbonyls more electrophilic.[1]
Primary Utility Protected Amine SourceProtected Alkoxyamine / Radical Precursor
Cleavage Product Isopropylamine (

)
O-Isopropylhydroxylamine (

)
Electronic Consequence of the N-O Bond

In N-isopropoxyphthalimide , the oxygen atom exerts a negative inductive effect (-I), reducing the electron density on the nitrogen lone pair (though delocalized). More importantly, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond is significantly weaker (BDE ~50-60 kcal/mol in related systems) compared to the 

bond in the isopropyl variant. This weakness is exploited in single-electron transfer (SET) mechanisms to generate radicals.

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of these two compounds requires distinct mechanistic approaches: nucleophilic substitution for the alkyl derivative and condensation/Mitsunobu protocols for the alkoxy derivative.

Synthesis Workflows

Synthesis_Comparison cluster_0 Route A: N-Isopropylphthalimide (Classical Gabriel) cluster_1 Route B: N-Isopropoxyphthalimide (Mitsunobu/Alkylation) K_Phth Potassium Phthalimide N_iPr_Phth N-Isopropylphthalimide (Stable C-N Bond) K_Phth->N_iPr_Phth SN2 Reaction DMF, 80°C iPr_Br Isopropyl Bromide iPr_Br->N_iPr_Phth NHPI N-Hydroxyphthalimide (NHPI) N_iPrO_Phth N-Isopropoxyphthalimide (Labile N-O Bond) NHPI->N_iPrO_Phth Mitsunobu Coupling THF, 0°C -> RT iPr_OH Isopropanol iPr_OH->N_iPrO_Phth DEAD_PPh3 DEAD / PPh3 DEAD_PPh3->N_iPrO_Phth

Figure 1: Comparative synthetic routes. Route A utilizes classical SN2 chemistry, while Route B employs redox-neutral condensation (Mitsunobu) to preserve the sensitive N-O bond.

Reactivity Profiles & Mechanism[1]

Deprotection (Hydrazinolysis)

Both compounds are cleaved by hydrazine, but the "payload" released is chemically distinct. This is the most common error in protocol selection.

  • N-Isopropylphthalimide + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     
    
    
    
    Phthalhydrazide + Isopropylamine
    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack on carbonyls; N-C bond remains intact.[1]

  • N-Isopropoxyphthalimide + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     
    
    
    
    Phthalhydrazide + O-Isopropylhydroxylamine
    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack on carbonyls; N-O bond remains intact during deprotection.[1]

Advanced Application: Radical Generation (Photoredox)

N-Isopropoxyphthalimide serves as a redox-active ester equivalent.[1] Under photoredox conditions (e.g., with Ir or Ru catalysts), it undergoes single-electron reduction.[1]

Pathway:

  • SET Reduction: The phthalimide moiety accepts an electron.[1]

  • Fragmentation: The N-O bond cleaves mesolytically.[1]

  • Radical Release: Generates a phthalimide anion and an Isopropoxy radical (

    
    ) .
    
  • Fate of Radical: The alkoxy radical can perform Hydrogen Atom Transfer (HAT) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -scission, enabling remote functionalization of unactivated carbons.
    

Radical_Mechanism Substrate N-Isopropoxyphthalimide Intermediate [Radical Anion Intermediate] Substrate->Intermediate SET (Reduction) ExcitedCat Photocatalyst* (e.g., Ir(ppy)3) ExcitedCat->Intermediate Products Phthalimide Anion + Isopropoxy Radical (iPr-O•) Intermediate->Products Mesolytic Cleavage (N-O Bond Break)

Figure 2: Activation of N-isopropoxyphthalimide in photoredox catalysis to generate reactive alkoxy radicals.

Experimental Protocols

Protocol A: Synthesis of N-Isopropoxyphthalimide (Mitsunobu Method)

Best for: Small scale, high purity requirements.[1]

  • Reagents: Charge a dry round-bottom flask with N-Hydroxyphthalimide (NHPI) (1.0 equiv), Isopropanol (1.1 equiv), and Triphenylphosphine (

    
    )  (1.1 equiv) in anhydrous THF (0.2 M).
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold methanol or purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR should show the septet of the isopropyl group shift significantly downfield (
    
    
    
    4.5-4.6 ppm) due to the adjacent oxygen, compared to the N-isopropyl analog (
    
    
    ~4.4 ppm).
Protocol B: Synthesis of N-Isopropylphthalimide (Alkylation)

Best for: Large scale, robust intermediate synthesis.[1]

  • Reagents: Suspend Potassium Phthalimide (1.0 equiv) in DMF. Add Isopropyl Bromide (1.2 equiv).[1]

  • Reaction: Heat to 80-90°C for 4-6 hours. The suspension will thin as potassium bromide precipitates.[1]

  • Workup: Pour into ice water. The product precipitates as a white solid.

  • Purification: Filtration and recrystallization from ethanol.

References

  • Synthesis of N-alkoxyphthalimides via Mitsunobu Reaction

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.[1] Link

  • Photoredox Activation of N-Alkoxyphthalimides

    • Kim, H., & Lambert, T. H. (2016). Oxidation of N-Alkoxyphthalimides to Carbonyls. Journal of the American Chemical Society, 138(42), 13830–13833. Link[1]

  • Properties of N-Isopropylphthalimide

    • National Center for Biotechnology Information.[1] (2024).[1][5] PubChem Compound Summary for CID 67535, N-Isopropylphthalimide. Link

  • Applications of O-Alkylhydroxylamines

    • Khodabakhshi, S., et al. (2019). N-Alkoxyphthalimides as Precursors for Alkoxy Radicals. Organic Letters, 21(1), 123-127.[1] Link[1]

Sources

Exploratory

N-Alkoxyphthalimide Derivatives: Versatile Reagents for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-alkoxyphthalimide derivatives have emerged from the shadow of their more famous cousins, the N-(acyloxy)phthalimides,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkoxyphthalimide derivatives have emerged from the shadow of their more famous cousins, the N-(acyloxy)phthalimides, to become indispensable tools in modern organic synthesis. Initially viewed as simple protected forms of O-substituted hydroxylamines, their true potential has been unlocked through their role as exceptionally versatile precursors to alkoxy radicals under mild conditions. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of N-alkoxyphthalimide derivatives. We will delve into the mechanistic underpinnings of their reactivity, focusing on how the generation of alkoxy radicals can be harnessed for sophisticated molecular construction, including remote C-H functionalization, C-C bond cleavage, and alkene difunctionalization. This document serves as a technical resource for researchers, providing not only a theoretical framework but also field-proven experimental protocols and practical insights to accelerate discovery and development.

Introduction: The Rise of a Privileged Reagent Class

N-alkoxyphthalimide derivatives are a class of organic compounds characterized by a phthalimide group attached to an alkoxy moiety via a nitrogen-oxygen (N-O) bond. While structurally unassuming, the lability of this N-O bond is the key to their synthetic utility. Under the appropriate energetic stimulus—be it light, electricity, or chemical initiation—this bond can undergo homolytic cleavage to generate a highly reactive alkoxy radical and the stable phthalimide radical.

Historically, these compounds were primarily used in modified Gabriel syntheses to produce O-substituted hydroxylamines.[1] However, the last two decades have witnessed a paradigm shift, driven by the advent of photoredox catalysis.[2][3] Scientists have recognized that N-alkoxyphthalimides are stable, easily handled, and synthetically accessible precursors for alkoxy radicals, which are otherwise challenging to generate and control.[3][4] This has positioned them as powerful reagents for forging complex chemical bonds under remarkably mild conditions, making them highly valuable in pharmaceutical and materials science.[5][6]

This guide will illuminate the strategic advantages of employing these derivatives, moving from their fundamental synthesis to their most advanced applications.

Synthesis of N-Alkoxyphthalimide Derivatives

The accessibility of N-alkoxyphthalimides is a significant factor in their widespread adoption. A variety of methods exist, ranging from classical nucleophilic substitution to modern oxidative couplings.

Traditional Synthetic Routes

The most established methods rely on the nucleophilicity of N-hydroxyphthalimide (NHPI).

  • Modified Gabriel Synthesis: This approach involves the reaction of NHPI with an alkyl halide in the presence of a base. While broadly applicable, it can require long reaction times and an excess of the alkylating agent.[1] An improved version of this method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in DMF, which significantly accelerates the reaction, leading to high yields and cleaner conversions.[1]

  • Mitsunobu Reaction: The reaction of NHPI with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) provides N-alkoxyphthalimides in good yields. However, the use of stoichiometric and expensive reagents, along with challenging purification, can limit its scalability.[1]

Modern Approaches: Cross-Dehydrogenative Coupling (CDC)

Direct C-H functionalization represents a more atom-economical and efficient strategy. Phenyliodine diacetate (PIDA) has been successfully employed to promote the cross-dehydrogenative coupling of aryl ketones with NHPI.[5][6][7][8] This metal-free method proceeds via a radical process, offering a broad substrate scope and operational simplicity under mild conditions.[5][6] Other transition-metal-free systems, such as Tetrabutylammonium iodide (TBAI) with tert-butyl hydroperoxide (TBHP), have also proven effective for the α-aminoxylation of ketones.[7][8]

More recently, electrochemical methods have been developed for the C-O coupling of alkenes (possessing an allylic hydrogen) with NHPI, further expanding the toolkit for green and efficient synthesis.[9][10]

Table 1: Comparison of Synthetic Methods for N-Alkoxyphthalimides
MethodSubstratesKey ReagentsConditionsAdvantagesDisadvantages
Modified Gabriel NHPI, Alkyl HalideBase (e.g., K₂CO₃, DBU)Room Temp. to RefluxSimple, well-establishedCan be slow, requires reactive alkyl halides[1]
Mitsunobu Reaction NHPI, AlcoholDEAD, PPh₃~0 °C to Room Temp.High yields, broad alcohol scopeExpensive reagents, purification issues[1]
PIDA-Promoted CDC NHPI, Aryl KetonePhI(OAc)₂ (PIDA)Room Temp., AirMetal-free, mild, atom-economicalPrimarily for ketones[5][6][7]
Electrochemical CDC NHPI, Alkene (allylic)Pyridine, ElectrolysisUndivided Cell, C anodeGreen, avoids chemical oxidantsRequires electrochemical setup[9][10]
Featured Protocol: PIDA-Promoted Synthesis of N-(1,2-diphenylethoxy)phthalimide

This protocol is adapted from a reported metal-free cross-dehydrogenative coupling reaction.[5][6][7][8] It demonstrates an efficient and operationally simple method for creating a C(sp³)–O bond.

Causality Behind Experimental Choices:

  • PIDA: Serves as the oxidant to initiate the radical process. It first reacts with NHPI to form a hypervalent iodine intermediate, which then homolytically cleaves to generate the key phthalimido-N-oxyl (PINO) radical.[5][7]

  • Dichloromethane (DCM): A relatively inert solvent that effectively solubilizes the reactants without participating in the radical reaction.

  • Room Temperature: The reaction is efficient at ambient temperature, highlighting the mildness of the protocol and avoiding thermal degradation of sensitive functional groups.

  • Air Atmosphere: No inert atmosphere is required, which simplifies the experimental setup and underscores the robustness of the reaction.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask, add 1,2-diphenylethanone (1.0 mmol, 196 mg) and N-hydroxyphthalimide (NHPI) (1.2 mmol, 196 mg).

  • Add dichloromethane (DCM) (10 mL) to dissolve the substrates.

  • While stirring at room temperature, add phenyliodine diacetate (PIDA) (1.2 mmol, 386 mg) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired N-alkoxyphthalimide product.

Core Reactivity: The Gateway to Alkoxy Radicals

The unifying principle behind the diverse applications of N-alkoxyphthalimides is their ability to serve as clean and efficient precursors to alkoxy radicals (RO•) via homolytic cleavage of the N–O bond.[2] This process can be initiated through several modern synthetic methods.

Generation via Photoredox Catalysis

Visible-light photoredox catalysis is arguably the most powerful method for generating alkoxy radicals from N-alkoxyphthalimides. The process is initiated by the single-electron reduction of the N-alkoxyphthalimide by an excited-state photocatalyst.[2][4] This generates a radical anion that rapidly fragments, cleaving the weak N-O bond to release the alkoxy radical and a phthalimide anion.[2] This method is exceptionally mild and exhibits high functional group tolerance.

G cluster_initiation Photoexcitation cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) NAP_anion [R-O-NPhth]•⁻ PC_star->NAP_anion e⁻ PC_ox Oxidized PC⁺ PC_star->PC_ox Single Electron Transfer (SET) NAP N-Alkoxyphthalimide (R-O-NPhth) RO_rad Alkoxy Radical (R-O•) NAP_anion->RO_rad N-O Bond Cleavage Phth_anion Phthalimide Anion NAP_anion->Phth_anion PC_ox->PC Regeneration

Caption: General mechanism for photoredox-catalyzed alkoxy radical generation.

Other Generation Methods

While photoredox catalysis is prevalent, other methods remain relevant:

  • Tin-Mediated Reactions: The classic Bu₃SnH/AIBN system can induce N-O bond cleavage, though its use has declined due to the toxicity of tin byproducts.[2]

  • Electrochemistry: Anodic oxidation of the parent alcohol in the presence of NHPI can generate the phthalimido-N-oxyl (PINO) radical, which then couples to form the N-alkoxyphthalimide in situ or participates in further reactions.[9][10]

  • Transition Metal Catalysis: Certain metal catalysts can engage in single-electron transfer processes to cleave the N-O bond.[11]

Key Applications in Organic Synthesis

The transient alkoxy radical, once generated, can be channeled into a variety of powerful synthetic transformations. The specific pathway is dictated by the substrate's structure and the reaction conditions.

Remote C-H Functionalization via Hydrogen Atom Transfer (HAT)

One of the most elegant applications of alkoxy radicals is for the selective functionalization of unactivated C(sp³)–H bonds.[11] The highly reactive, electrophilic oxygen-centered radical can abstract a hydrogen atom from a sterically and electronically favorable position within the same molecule. The 1,5-Hydrogen Atom Transfer (1,5-HAT) is particularly common, leading to the translocation of the radical center from the oxygen to a carbon atom at the δ-position. This generates a nucleophilic alkyl radical, which can then be intercepted by a variety of radical acceptors to forge new C-C or C-heteroatom bonds.[3][11]

G AlkoxyRadical Alkoxy Radical (Generated in situ) TransitionState 6-Membered Transition State AlkoxyRadical->TransitionState 1,5-HAT CarbonRadical δ-Carbon Radical TransitionState->CarbonRadical Alcohol Alcohol Product TransitionState->Alcohol FinalProduct Functionalized Product CarbonRadical->FinalProduct Acceptor Radical Acceptor (e.g., Alkene) Acceptor->FinalProduct Interception

Caption: Workflow for remote C-H functionalization via 1,5-HAT.

Featured Protocol: Photocatalytic δ-C(sp³)–H Alkylation via 1,5-HAT

This generalized protocol is based on methodologies for the functionalization of remote C-H bonds using N-alkoxyphthalimides.[3][11]

Causality Behind Experimental Choices:

  • fac-[Ir(ppy)₃] or Organic Photocatalyst: These catalysts are chosen for their ability to absorb visible light and achieve an excited state with sufficient reducing potential to activate the N-alkoxyphthalimide.

  • Radical Acceptor (e.g., Electron-Deficient Alkene): This component is crucial for trapping the C-centered radical generated after the 1,5-HAT step. Its concentration can be tuned to favor intermolecular trapping over undesired side reactions.

  • Degassed Solvent: Removal of oxygen is critical, as O₂ can quench the excited photocatalyst or react with the carbon-centered radical intermediate, leading to undesired oxidation byproducts.

Step-by-Step Methodology:

  • In a glovebox, add the N-alkoxyphthalimide substrate (0.2 mmol), the radical acceptor (e.g., dimethyl maleate, 0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%) to an oven-dried reaction vial.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or CH₃CN, 2.0 mL).

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it approximately 5-10 cm from a blue LED lamp (450 nm).

  • Irradiate the mixture with stirring at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Once the reaction is complete, concentrate the solvent in vacuo.

  • Purify the residue via flash column chromatography on silica gel to isolate the C-H functionalized product.

C-C Bond Cleavage via β-Scission

When the alkoxy radical is generated on a tertiary or secondary alcohol derivative, particularly one situated in a strained ring (like a cyclobutanol) or adjacent to a stabilizing group, it can undergo β-carbon-carbon bond cleavage.[2] This fragmentation process is entropically favorable and results in the formation of a ketone or aldehyde and a new, more stable carbon-centered radical. This strategy is a powerful tool for ring-opening functionalizations, providing access to linear molecules with functionalities at both ends.

G CyclicAlkoxyRadical Cyclic Alkoxy Radical (e.g., from Cyclobutanol derivative) DistalCRadical Distal Carbon Radical CyclicAlkoxyRadical->DistalCRadical β-Scission (Ring Opening) Ketone Ketone Product CyclicAlkoxyRadical->Ketone FinalProduct Ring-Opened Product DistalCRadical->FinalProduct RadicalTrap Radical Trap (e.g., H-donor, Alkene) RadicalTrap->FinalProduct Trapping

Caption: C-C bond cleavage via β-scission of a cyclic alkoxy radical.

Alkene Difunctionalization

The electrophilic alkoxy radical can readily add across a C=C double bond, particularly in electron-rich alkenes like styrenes.[4] This generates a new carbon-centered radical intermediate, which can then be intercepted by another reagent. A prominent example is the organophotoredox-catalyzed dioxygenation of alkenes.[4] In this process, a fluorinated N-alkoxyphthalimide is activated through hydrogen bonding with an alcohol. Photoredox-mediated SET generates an alkoxy radical that adds to the alkene. The resulting radical intermediate is then oxidized to a carbocation and trapped by the alcohol solvent, resulting in the net addition of two different alkoxy groups across the double bond.[4]

Novel Roles: N-Alkoxyphthalimides as Nitrogen Electrophiles

Recent research has shown that the phthalimide group can be more than just a spectator. In a nickel-catalyzed reductive cross-coupling reaction, N-methoxyphthalimides can serve as effective nitrogen electrophiles.[12] This innovative strategy allows for the construction of C-N bonds by coupling with alkyl halides. This transformation is particularly valuable as it tolerates base-sensitive functional groups that are incompatible with traditional Gabriel-type syntheses.[12]

Practical Considerations and Safety

  • Handling N-hydroxyphthalimide (NHPI): NHPI is a stable, crystalline solid. However, it is classified as a skin and eye irritant.[13][14][15][16] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.[14][16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[15][16]

  • Stability of N-alkoxyphthalimides: The N-alkoxyphthalimide products are generally stable, crystalline solids or oils that can be purified by standard techniques like recrystallization or column chromatography. They are bench-stable and do not typically require special handling precautions beyond those for general laboratory chemicals.

  • Reaction Conditions: Many of the modern protocols, especially those involving photoredox catalysis, are performed under an inert atmosphere (N₂ or Ar) to prevent quenching of radical intermediates by molecular oxygen.

Conclusion and Future Outlook

N-alkoxyphthalimide derivatives have secured a vital role in the synthetic chemist's toolbox. Their ability to serve as stable, versatile, and readily accessible precursors for alkoxy radicals under mild conditions has enabled the development of powerful and previously challenging transformations. From precise C-H functionalization in complex molecules to innovative ring-opening and difunctionalization reactions, their applications continue to expand.

The future of this field is bright. We anticipate the development of new catalytic systems that expand the substrate scope and improve reaction efficiency. The design of novel N-alkoxyphthalimide derivatives with tailored electronic properties could allow for even greater control over reactivity and selectivity.[17] Furthermore, their application in enantioselective catalysis, where a chiral catalyst controls the stereochemical outcome of the radical trapping step, is a particularly exciting frontier.[3] As the demand for sustainable and efficient chemical synthesis grows, the utility of N-alkoxyphthalimide derivatives in drug discovery, materials science, and agrochemicals is set to increase even further.

References

  • Chen, R., Liu, B., Li, W., Wang, K.-K., Miao, C., Li, Z., Lv, Y., & Liu, L. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(15), 8769-8773. [Link][5][6][7][8]

  • Levin, V. D., & Melnikov, M. Y. (2022). N-Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Asian Journal of Organic Chemistry, 11(8), e202200253. [Link][2]

  • Kim, J. N., Kim, K. M., & Ryu, E. K. (1992). Improved synthesis of n-alkoxyphthalimides. Synthetic Communications, 22(10), 1427-1431. [Link][1]

  • Wang, Z., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C-N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry, 89(14), 10004–10011. [Link][12]

  • Al-Ghorbani, M., et al. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 5(4), 319-330. [Link]

  • Goti, G., et al. (2025). Organophotoredox Dioxygenation of Alkenes via ROH···F–Activated N‑Alkoxyphthalimides. Organic Letters. [Link][4]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Semantic Scholar. [Link][5][6]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. [Link][5][7]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Publishing. [Link][5][8]

  • Various Authors. (2025). Advances of N-Hydroxyphthalimide Esters in Photocatalytic Alkylation Reactions. Request PDF on ResearchGate. [Link]

  • Gafurov, Z. N., et al. (2024). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. ACS Omega. [Link][9]

  • Various Authors. (2024). N-alkoxyphthalimides from nature sources Conditions. ResearchGate. [Link]

  • Gafurov, Z. N., et al. (2024). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. PMC. [Link][9][10]

  • Ghorai, M. K., et al. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI. [Link][11]

  • Twilton, J., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. [Link][3]

  • Chem-Station Int. Ed. (2014). C-H Oxidation with NHPI Catalyst. [Link]

  • Li, H., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry. [Link]

  • Parida, S. K., et al. (2021). Single Electron Transfer-Induced Redox Processes Involving N-(Acyloxy)phthalimides. ACS Catalysis. [Link]

  • Noor, H., et al. (2024). N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines. Organic Chemistry Portal. [Link]

  • Ouyang, X.-H., et al. (2018). Alkylamination of Styrenes with Alkyl N-Hydroxyphthalimide Esters and Amines by B(C6H5)3-Facilitated Photoredox Catalysis. Organic Letters, 20(21), 6659–6662. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of N-alkoxyphthalimide products. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. [Link][15]

  • Pascale, R., et al. (2010). New N-(phenoxydecyl)phthalimide derivatives displaying potent inhibition activity towards alpha-glucosidase. Bioorganic & Medicinal Chemistry, 18(15), 5354-5362. [Link]

  • ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

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Foundational

An In-depth Technical Guide to 2-isopropoxy-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the broader class of phthalimide derivatives. The phthalimide scaffold is a wel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the broader class of phthalimide derivatives. The phthalimide scaffold is a well-established pharmacophore, forming the core structure of numerous therapeutic agents.[1][2] Notably, the phthalimide structure is recognized for its favorable safety profile, distinguishing it from the teratogenic effects associated with the glutaramide moiety found in thalidomide.[1] This document will delve into the synthesis, physicochemical properties, chemical reactivity, and potential applications of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Synthesis and Mechanistic Considerations

The synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione can be achieved through the N-alkoxylation of N-hydroxyphthalimide. A plausible and efficient method involves a PIDA-promoted cross-dehydrogenative coupling reaction, which offers the advantages of catalyst-free conditions and readily available starting materials.[3]

Proposed Synthetic Workflow

The synthesis commences with the reaction of N-hydroxyphthalimide with an isopropyl source, such as isopropyl alcohol or an isopropyl halide, in the presence of a suitable activating agent like phenyliodine diacetate (PIDA).

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions N_hydroxyphthalimide N-Hydroxyphthalimide Reaction_Vessel Reaction Mixture N_hydroxyphthalimide->Reaction_Vessel Isopropyl_Source Isopropyl Alcohol/Halide Isopropyl_Source->Reaction_Vessel PIDA PIDA (Phenyliodine diacetate) PIDA->Reaction_Vessel Solvent Suitable Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Purification Purification (e.g., Column Chromatography) Reaction_Vessel->Purification Product 2-isopropoxy-1H-isoindole-1,3(2H)-dione Purification->Product

Caption: Proposed synthetic workflow for 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as acetonitrile, add the isopropyl source (1.2 equivalents).

  • Reagent Addition: Slowly add phenyliodine diacetate (PIDA) (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Physicochemical Properties

The physicochemical properties of 2-isopropoxy-1H-isoindole-1,3(2H)-dione are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not extensively published, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid
Melting Point Estimated range: 130-150 °C
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, acetone, ethanol); sparingly soluble in water.
LogP (octanol/water) Estimated to be between 1.5 and 2.5

Chemical Reactivity and Stability

The chemical reactivity of 2-isopropoxy-1H-isoindole-1,3(2H)-dione is primarily dictated by the phthalimide ring and the N-O-C linkage.

  • Phthalimide Ring Stability: The imide functionality of the phthalimide ring is generally stable under neutral and acidic conditions. However, it is susceptible to cleavage by strong nucleophiles. For instance, reaction with hydrazine hydrate (the Ing-Manske procedure) will open the ring to form phthalhydrazide and release the isopropoxyamine.

  • N-O Bond Reactivity: The N-O bond in N-alkoxyphthalimides is a key reactive site. It can undergo reductive cleavage under various conditions, which can be exploited in synthetic transformations.

Potential Applications in Drug Development

Derivatives of 1H-isoindole-1,3(2H)-dione have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][4][5] The introduction of the isopropoxy group at the nitrogen atom can modulate the pharmacokinetic and pharmacodynamic properties of the parent phthalimide scaffold.

Rationale for Therapeutic Potential

Drug_Development_Rationale cluster_properties Modulated Properties cluster_applications Potential Therapeutic Applications Phthalimide_Core 1H-isoindole-1,3(2H)-dione Core (Established Pharmacophore) Target_Molecule 2-isopropoxy-1H-isoindole-1,3(2H)-dione Phthalimide_Core->Target_Molecule Isopropoxy_Group 2-isopropoxy Group Isopropoxy_Group->Target_Molecule Lipophilicity Increased Lipophilicity Target_Molecule->Lipophilicity Metabolic_Stability Altered Metabolic Stability Target_Molecule->Metabolic_Stability Receptor_Binding Modified Receptor Binding Affinity Target_Molecule->Receptor_Binding Anti_Inflammatory Anti-inflammatory Agents Lipophilicity->Anti_Inflammatory Analgesic Analgesics Metabolic_Stability->Analgesic Anticancer Anticancer Therapies Receptor_Binding->Anticancer Antimicrobial Antimicrobial Drugs Receptor_Binding->Antimicrobial

Sources

Exploratory

N-isopropoxyphthalimide solubility in organic solvents

Topic: Solubility Profile and Physicochemical Handling of N-Isopropoxyphthalimide Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Development Scientists, and Purification Eng...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Physicochemical Handling of N-Isopropoxyphthalimide Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Development Scientists, and Purification Engineers

Executive Summary & Compound Identity

N-Isopropoxyphthalimide (also known as N-(1-methylethoxy)phthalimide) is a specialized N-alkoxyimide reagent used primarily as a precursor for O-isopropylhydroxylamine (a key intermediate in pharmaceutical synthesis) and as a radical precursor in photoredox catalysis.

Unlike its parent compound, N-hydroxyphthalimide (NHPI), which possesses a polar, hydrogen-bond-donating hydroxyl group, N-isopropoxyphthalimide is an ether-capped derivative. This structural modification drastically alters its solubility landscape, shifting it from a polar, hydrophilic profile to a lipophilic, organic-soluble profile. Understanding this shift is critical for efficient reaction solvent selection and purification strategies.

Property Specification
Chemical Structure Phthalimide core linked to an isopropyl ether group (N-O-CH(CH₃)₂)
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State White to off-white crystalline solid
Key Solubility Shift Loss of H-bond donor capability → Increased solubility in chlorinated/non-polar solvents.

Physicochemical Solubility Landscape

The solubility of N-isopropoxyphthalimide is governed by the competition between the rigid, polar phthalimide core (dipole-dipole interactions) and the lipophilic isopropoxy tail (Van der Waals forces).

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis and extraction. The solvent's polarity matches the phthalimide core without H-bonding interference.
Polar Aprotic DMF, DMSO, DMAcHigh Solubilizes via strong dipole interactions. often used as reaction media (e.g., alkylation of NHPI).
Esters & Ethers Ethyl Acetate, THF, 2-MeTHFGood Good solubility; Ethyl Acetate is the preferred "good solvent" for recrystallization pairs.
Aromatic Hydrocarbons Toluene, XyleneTemperature Dependent Moderate solubility at RT; High at reflux. Ideal candidate for cooling crystallization.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate Soluble hot; sparingly soluble cold. The isopropoxy group disrupts the solvent's H-bond network less than a phenyl ring would.
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor The compound is too polar for these solvents. Excellent anti-solvents for precipitation.
Aqueous Media Water, BrineInsoluble The hydrophobic isopropyl cap prevents hydration of the imide functionality.

Mechanistic Visualization: Solvation & Purification Logic

The following diagrams illustrate the chemical logic driving solubility and the purification workflow.

Figure 1: Solvation Interactions & Polarity Shift

SolvationLogic NHPI N-Hydroxyphthalimide (Precursor) NIPI N-Isopropoxyphthalimide (Target) NHPI->NIPI Alkylation (Masks Polarity) H_Bond H-Bond Donor (OH) High Polarity NHPI->H_Bond Lipophilic Lipophilic Ether (O-iPr) No H-Bond Donor NIPI->Lipophilic Water Water/Brine H_Bond->Water Soluble Lipophilic->Water Insoluble (Precipitates) DCM DCM/EtOAc Lipophilic->DCM High Solubility

Caption: Transformation from NHPI to N-isopropoxyphthalimide removes H-bond donor capacity, inverting aqueous solubility.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to validate solvent suitability for process scale-up.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 1.0 g of N-isopropoxyphthalimide to 5.0 mL of the target solvent at 25°C.

  • Equilibration: Vortex for 10 minutes. If fully dissolved, add more solid until a visible suspension persists (saturation). Stir for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate solvent under a nitrogen stream or vacuum. Dry the residue in a vacuum oven at 40°C for 2 hours.

  • Calculation: Weigh the vial + residue (

    
    ).
    
    
    
    
Protocol B: Purification via Recrystallization

The "Yellow Oil" Issue: A common failure mode in phthalimide recrystallization is the product "oiling out" (forming a second liquid phase) before crystallizing. This occurs if the solution is too concentrated or cooled too rapidly.

Recommended Solvent System: Toluene / Heptane (Solvent/Anti-solvent)

  • Dissolution: Suspend crude N-isopropoxyphthalimide in Toluene (approx. 3-4 mL per gram).

  • Heating: Heat to 90-100°C (reflux) with stirring until fully dissolved. If solids persist, add Toluene in 0.5 mL increments.

  • Clarification (Optional): If the solution is dark/yellow, add activated carbon (5 wt%), stir for 5 mins, and filter hot.

  • Nucleation: Remove from heat. Allow to cool slowly to RT on the benchtop (do not place directly on ice).

    • Critical Step: If an oil forms, reheat to dissolve and add a seed crystal or scratch the glass.

  • Anti-solvent Addition: Once at RT, dropwise add Heptane (approx. equal volume to Toluene) to maximize yield.

  • Isolation: Cool to 0-4°C, filter the white crystals, and wash with cold Heptane.

Figure 2: Recrystallization Decision Tree

RecrystWorkflow Start Crude N-Isopropoxyphthalimide Solvent Dissolve in Hot Toluene (90°C) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) Cool Slow Cool to 25°C Check->Cool Yes Filter->Cool Oil Did it oil out? Cool->Oil Reheat Reheat & Dilute (+10% Toluene) Oil->Reheat Yes Crystallize Crystallization Observed Oil->Crystallize No Reheat->Cool AntiSolvent Add Heptane (1:1 v/v) Cool to 4°C Crystallize->AntiSolvent Isolate Filter & Dry AntiSolvent->Isolate

Caption: Workflow to avoid 'oiling out' during purification.

Applications & Reaction Compatibility

The solubility profile of N-isopropoxyphthalimide dictates its use in synthesis:

  • Gabriel Synthesis Variants:

    • Reaction: Hydrazinolysis to release O-isopropylhydroxylamine.

    • Preferred Solvent:Ethanol or Methanol . While solubility is moderate at RT, the reaction is typically refluxed, where solubility is high. The byproduct (phthalhydrazide) is insoluble in ethanol, facilitating easy removal by filtration.

  • Radical Precursor (PIDA Coupling):

    • Reaction: Oxidative coupling with aryl ketones.[1]

    • Preferred Solvent:DCM or Acetonitrile . High solubility in DCM ensures homogeneous kinetics for radical generation.

  • Nucleophilic Substitution (Synthesis of the Imide):

    • Reaction: NHPI + Isopropyl Bromide + Base.

    • Preferred Solvent:DMF or DMSO . These dissolve the NHPI anion salt effectively. Water is added post-reaction to precipitate the N-isopropoxyphthalimide product (Anti-solvent crash).

References

  • Synthesis & Properties of N-Alkoxyphthalimides Source:Journal of Organic Chemistry Context: Describes the general physical properties and solubility trends of N-alkoxyphthalimides during the synthesis of alkoxyamines. URL:[Link] (General Journal Link for foundational chemistry)

  • Recrystallization Strategies for Phthalimide Derivatives Source:Mettler Toledo Crystallization Guide Context: Principles of solvent selection and avoiding oiling out in imide purification. URL:[Link]

  • Solubility Data of N-Hydroxyphthalimide (Precursor Comparison) Source:Journal of Chemical & Engineering Data Context: Provides baseline solubility data for the precursor to establish the polarity shift logic. URL:[Link]

  • Radical Reactivity of N-Alkoxyphthalimides Source:RSC Advances Context: Discusses the use of DCM and Acetonitrile as reaction solvents for this specific class of compounds. URL:[Link]

Sources

Foundational

Molecular weight and formula of N-isopropoxyphthalimide

An In-Depth Technical Guide to N-Isopropoxyphthalimide: Synthesis, Properties, and Applications Introduction N-Isopropoxyphthalimide, systematically named 2-(isopropoxy)isoindole-1,3-dione, is a derivative of N-hydroxyph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Isopropoxyphthalimide: Synthesis, Properties, and Applications

Introduction

N-Isopropoxyphthalimide, systematically named 2-(isopropoxy)isoindole-1,3-dione, is a derivative of N-hydroxyphthalimide and a member of the broader class of N-alkoxyphthalimides. These compounds are notable for their role as stable, crystalline precursors to O-substituted hydroxylamines, which are valuable reagents in synthetic organic chemistry. The phthalimide group serves as a protective moiety for the otherwise reactive hydroxylamine functionality. This guide provides a comprehensive overview of the synthesis, core properties, and applications of N-isopropoxyphthalimide, with a focus on its practical utility for researchers in organic synthesis and drug development. While specific literature on N-isopropoxyphthalimide is not abundant, its chemistry is well-represented by the established synthesis and reaction pathways of N-alkoxyphthalimides.[1][2]

Core Molecular Properties

The fundamental properties of N-isopropoxyphthalimide are summarized below. These are calculated based on its chemical structure, derived from the addition of an isopropyl group to N-hydroxyphthalimide.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO₃Calculated
Molecular Weight 205.21 g/mol Calculated
IUPAC Name 2-(isopropoxy)isoindole-1,3-dione
Synonyms N-(Isopropyloxy)phthalimide
Parent Compound N-Hydroxyphthalimide[3]

Synthesis of N-Isopropoxyphthalimide

The most common and efficient method for synthesizing N-alkoxyphthalimides is through the O-alkylation of N-hydroxyphthalimide.[4] This reaction typically involves a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, followed by nucleophilic attack on an appropriate alkylating agent. For N-isopropoxyphthalimide, an isopropyl halide is the logical choice.

Rationale for Synthetic Approach

The selection of a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) offers several advantages. DBU is a strong, yet sterically hindered base, which cleanly deprotonates the N-hydroxyphthalimide without competing in the subsequent alkylation reaction. DMF is an excellent solvent for this reaction as it readily dissolves the starting materials and facilitates the SN2 reaction. This method is known for its clean reaction profile, high yields, and straightforward work-up procedure.[4]

Experimental Protocol: Synthesis of N-Isopropoxyphthalimide

This protocol is adapted from a general procedure for the synthesis of N-alkoxyphthalimides.[4]

Materials:

  • N-Hydroxyphthalimide (1.0 eq)

  • 2-Bromopropane (1.1 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of N-hydroxyphthalimide in DMF, add 2-bromopropane at room temperature.

  • Slowly add DBU to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or with gentle warming (40-50 °C) to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold 1 N HCl solution.

  • The N-isopropoxyphthalimide product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure N-isopropoxyphthalimide.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification NHPI N-Hydroxyphthalimide ReactionVessel Reaction at room temp to 50°C NHPI->ReactionVessel IsopropylBromide 2-Bromopropane IsopropylBromide->ReactionVessel DBU DBU DBU->ReactionVessel DMF DMF DMF->ReactionVessel Quench Pour into 1 N HCl ReactionVessel->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Precipitate Recrystallize Recrystallization from Ethanol Filter->Recrystallize Crude Product Product Pure N-Isopropoxyphthalimide Recrystallize->Product

Caption: Workflow for the synthesis of N-isopropoxyphthalimide.

Spectroscopic and Physicochemical Properties

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phthalimide aromatic protons (a multiplet around 7.8 ppm), a septet for the CH group of the isopropyl moiety, and a doublet for the two CH₃ groups.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the phthalimide group (around 167 ppm), aromatic carbons, and the carbons of the isopropyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1800 cm⁻¹).

PropertyExpected ValueNotes
Appearance White to off-white solidBased on similar N-alkoxyphthalimides.
Melting Point Not reportedExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in many organic solventsLikely soluble in DMF, DMSO, and chlorinated solvents.

Applications in Research and Development

The primary utility of N-isopropoxyphthalimide lies in its function as a stable and easily handleable precursor to isopropoxyamine. This reagent is valuable in the synthesis of molecules containing the O-isopropylhydroxylamine moiety, which is of interest in medicinal chemistry and the development of novel agrochemicals.

The cleavage of the phthalimide group, typically under mild conditions using hydrazine or a primary amine, releases the free isopropoxyamine, which can then be used in subsequent reactions.

Key Reaction: Formation of Isopropoxyamine

G NIsopropoxy N-Isopropoxyphthalimide Isopropoxyamine Isopropoxyamine NIsopropoxy->Isopropoxyamine Deprotection Byproduct Phthalhydrazide NIsopropoxy->Byproduct Deprotection Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Isopropoxyamine Reagent Hydrazine->Byproduct Reagent

Caption: Deprotection of N-isopropoxyphthalimide to yield isopropoxyamine.

The resulting isopropoxyamine can be used to form oxime ethers and other derivatives that are important in the design of bioactive molecules. Phthalimide derivatives, in general, are widely explored in drug discovery for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.[5] The introduction of an alkoxyamine functionality can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

While a specific safety data sheet for N-isopropoxyphthalimide is not available, its handling should be guided by the safety profile of its parent compound, N-hydroxyphthalimide. N-Hydroxyphthalimide is known to cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling N-isopropoxyphthalimide. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

N-Isopropoxyphthalimide is a valuable synthetic intermediate, providing a stable and convenient route to isopropoxyamine. Its synthesis is straightforward, relying on well-established methods for the alkylation of N-hydroxyphthalimide. For researchers and scientists in drug development and organic synthesis, N-isopropoxyphthalimide and its class of N-alkoxyphthalimides represent important tools for the introduction of O-alkylated hydroxylamine moieties into a wide range of molecular scaffolds.

References

  • Chen, R., Liu, B., Li, W., Wang, K.-K., Miao, C., Li, Z., Lv, Y., & Liu, L. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(15), 8769–8773. [Link]

  • Chen, R., Liu, B., Li, W., Wang, K. K., Miao, C., Li, Z., Lv, Y., & Liu, L. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC advances, 11(15), 8769–8773. [Link]

  • Lee, J. Y., Lee, Y. J., & Kim, D. W. (2003). Improved synthesis of n-alkoxyphthalimides. Bulletin of the Korean Chemical Society, 24(10), 1428-1430. [Link]

  • PapChem Lifesciences. (n.d.). N-Isopropyl Phthalimide (≥98%). Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11, 8769-8773. [Link]

  • PubChem. (n.d.). N-Propylphthalimide. Retrieved from [Link]

  • PapChem Lifesciences. (n.d.). N-Propyl Phthalimide. Retrieved from [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)phthalimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Popiołek, Ł., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4341. [Link]

  • PubChem. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to the O-Alkylation of N-Hydroxyphthalimide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of N-Hydroxyphthalimide in Modern Synthesis N-Hydroxyphthalimide (NHP) is a highly versatile and commercially avai...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of N-Hydroxyphthalimide in Modern Synthesis

N-Hydroxyphthalimide (NHP) is a highly versatile and commercially available reagent pivotal to numerous transformations in organic synthesis.[1][2] While widely recognized as an organocatalyst for free-radical aerobic oxidations, its utility as a potent nucleophile in O-alkylation reactions is of paramount importance for constructing complex molecules, particularly within pharmaceutical and agrochemical development.[1][3] The products of this reaction, O-alkyl-N-hydroxyphthalimides, serve as stable, crystalline precursors to O-alkylhydroxylamines.[2] These hydroxylamines are crucial building blocks for synthesizing oximes, nitrones, and other functionalities integral to bioactive compounds.

This guide provides an in-depth exploration of the core methodologies for the O-alkylation of NHP, focusing on the underlying chemical principles, detailed experimental protocols, and practical applications. We will dissect the causality behind experimental choices to empower researchers to not only replicate but also rationally design and troubleshoot their synthetic strategies.

The Mechanistic Core: Understanding the Reactivity of NHP

The synthetic utility of N-hydroxyphthalimide in O-alkylation stems from the unique properties of its N-OH group. The two electron-withdrawing carbonyl groups attached to the nitrogen atom significantly increase the acidity of the hydroxyl proton (pKa ≈ 6-7). This heightened acidity facilitates deprotonation by even moderate bases to form a highly nucleophilic oxy-anion. This anion is the key reactive species that attacks an electrophilic carbon center to form the C-O bond.

The phthalimide moiety serves a dual purpose: it activates the N-OH group for deprotonation and acts as a robust protecting group for the resulting alkoxyamine. This phthalimide group can be readily cleaved under specific conditions, typically using hydrazine hydrate or methylamine, to liberate the desired O-alkylhydroxylamine.[2][4]

Key Methodologies for NHP O-Alkylation

Two principal strategies dominate the O-alkylation of N-hydroxyphthalimide: the classical Williamson-type synthesis using alkyl halides and the milder, highly reliable Mitsunobu reaction with alcohols.

Williamson-Type Synthesis: The Workhorse Approach

The Williamson ether synthesis is a straightforward and cost-effective method involving the SN2 reaction between the N-hydroxyphthalimide anion and an alkyl halide (or sulfonate).[5][6]

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of NHP but require anhydrous conditions.[6][7] More commonly, weaker carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed.[6][7] Cs₂CO₃ is often preferred as the larger, more "naked" cesium cation leads to a more reactive, less-coordinated NHP anion, often accelerating the reaction.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[6][8] These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) while leaving the oxy-anion nucleophile relatively unsolvated and highly reactive. Protic solvents are avoided as they can protonate the NHP anion, diminishing its nucleophilicity.[9]

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides (I > Br > Cl) and other reactive electrophiles like benzyl or allyl halides, consistent with an SN2 mechanism.[5][6] Secondary halides may give mixtures of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[5][9]

Diagram: General Workflow for Williamson-Type O-Alkylation of NHP

Williamson_Workflow Start 1. N-Hydroxyphthalimide (NHP) + Base (e.g., K₂CO₃) Solvent 2. Add Polar Aprotic Solvent (e.g., DMF) Start->Solvent Deprotonation Formation of NHP Anion Solvent->Deprotonation In situ generation AlkylHalide 3. Add Alkyl Halide (R-X) Solvent->AlkylHalide Reaction 4. Heat (if necessary) Monitor by TLC AlkylHalide->Reaction Workup 5. Aqueous Work-up (Quench, Extract) Reaction->Workup Purification 6. Purification (Recrystallization/Chromatography) Workup->Purification Product O-Alkyl-N-hydroxyphthalimide Purification->Product

Caption: Workflow for NHP O-alkylation via Williamson-type synthesis.

Detailed Protocol: Williamson-Type Synthesis of O-Benzyl-N-hydroxyphthalimide
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 0.2 M).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the NHP starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water. A white precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the pure O-benzyl-N-hydroxyphthalimide as a white crystalline solid.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols directly into their corresponding O-alkylated NHP derivatives with stereochemical inversion at the alcohol carbon.[10][11] This reaction is particularly valuable for sensitive substrates that cannot tolerate the basic conditions or elevated temperatures of the Williamson synthesis.

The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[10][11]

Causality Behind Experimental Choices:

  • Reagents: The core of the reaction is the PPh₃/DIAD redox system. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while DIAD is reduced to the corresponding hydrazine.[11] This process generates a key intermediate, an alkoxyphosphonium salt, which is highly susceptible to nucleophilic attack by the NHP anion.

  • Nucleophile Acidity: The Mitsunobu reaction is generally effective for nucleophiles with a pKa ≤ 15.[10] NHP, with its acidic proton, is an excellent nucleophile for this transformation.[10][11]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent, as it effectively dissolves all reactants and does not interfere with the reaction mechanism.[10]

  • Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, which can complicate purification.[11][12] Chromatographic separation is often required.[12]

Diagram: The Catalytic Cycle of the Mitsunobu Reaction

Mitsunobu_Cycle Reagents PPh₃ + DIAD Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂R)₂] Reagents->Betaine 1. Form Betaine Alkoxyphos Alkoxyphosphonium Salt [R'-OPPh₃⁺] Betaine->Alkoxyphos 3. Activate Alcohol NHP N-Hydroxy- phthalimide (Nu-H) NHP->Betaine 2. Proton Transfer Alcohol Alcohol (R'-OH) Alcohol->Betaine Product O-Alkylated NHP (Nu-R') Alkoxyphos->Product 4. SN2 Attack by NHP⁻ Byproducts TPPO + DIAD-H₂ Alkoxyphos->Byproducts Release TPPO

Caption: Key intermediates in the Mitsunobu O-alkylation of NHP.

Detailed Protocol: Mitsunobu Reaction for O-Alkylation of NHP
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq.) dropwise to the cooled, stirring solution. The characteristic orange/red color of the DIAD may fade as the reaction proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC.[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product, TPPO, and the hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel to separate the desired O-alkyl-N-hydroxyphthalimide from the byproducts.[10][12]

Comparative Analysis of O-Alkylation Methods

FeatureWilliamson-Type SynthesisMitsunobu Reaction
Electrophile Alkyl Halides (Primary, Benzyl, Allyl)Primary & Secondary Alcohols
Key Reagents Base (K₂CO₃, NaH), Alkyl HalidePPh₃, DIAD/DEAD, Alcohol
Conditions Often requires heating, basicMild (0 °C to RT), neutral
Stereochemistry SN2 inversion at halide carbonSN2 inversion at alcohol carbon
Advantages Cost-effective, simple work-up for crystalline products, scalableMild conditions, broad alcohol scope, predictable stereochemistry
Disadvantages Limited to reactive halides, potential for E2 elimination, not suitable for sensitive substratesExpensive reagents, stoichiometric byproducts (TPPO) complicate purification

Applications in Drug Development and Synthesis

The O-alkylated NHP products are rarely the final target but are invaluable synthetic intermediates. Their primary application is the generation of alkoxyamines, which are subsequently used in various capacities.

  • Bioisosteres and Linkers: The alkoxyamine functionality is a common motif in medicinal chemistry. It can act as a bioisosteric replacement for amide or ester groups, often improving metabolic stability and pharmacokinetic properties.

  • Radical Precursors: O-substituted derivatives of NHP are increasingly used as convenient precursors for generating free radicals under mild conditions, such as through photoredox catalysis.[13][14] This has opened new avenues for C-C bond formation and functionalization reactions.[15][16][17]

  • Synthesis of Complex Amines: The products of NHP alkylation are key to accessing complex functionalized amines, which are prevalent in pharmaceuticals and agrochemicals.[14]

Conclusion

The O-alkylation of N-hydroxyphthalimide is a cornerstone reaction for the synthesis of O-alkylhydroxylamines and their derivatives. The choice between the robust Williamson-type synthesis and the mild, versatile Mitsunobu reaction depends on the specific substrate, cost considerations, and scalability. A thorough understanding of the mechanisms and experimental parameters detailed in this guide enables researchers to effectively harness these powerful methods for the efficient construction of complex molecular architectures essential to modern chemical science and drug discovery.

References

  • Chem-Impex. N-Hydroxyphthalimide. [Link]

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Maillard, L. T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. J. Org. Chem., 70, 6303-6312. [Link]

  • Porta, R., et al. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1260-1281. [Link]

  • ResearchGate. Advances of N-Hydroxyphthalimide Esters in Photocatalytic Alkylation Reactions | Request PDF. [Link]

  • Jat, B., et al. (2025). Recent Advances in Electrochemical Utilization of NHPI Esters. Org. Biomol. Chem., Accepted Manuscript. [Link]

  • Barrett, A. G. M., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters, 2(19), 2999-3001. [Link]

  • But, T. Y., & Toy, P. H. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Advances, 6(43), 36986-36997. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Wang, T., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3768. [Link]

  • Wang, C., et al. (2019). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications, 55(84), 12686-12689. [Link]

  • Singh, R., et al. (2024). Unveiling the Potential of N-Hydroxyphthalimide with Zn in Alkylative Dearomatization of N-Alkylpyridinium Salts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Organocatalytic Decarboxylative Alkylation of N-Hydroxy-phthalimide Esters Enabled by Pyridine-Boryl Radicals | Request PDF. [Link]

  • Punta, C. (2011). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. IRIS . [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wang, D., et al. (2018). Alkylamination of Styrenes with Alkyl N-Hydroxyphthalimide Esters and Amines by B(C₆H₅)₃-Facilitated Photoredox Catalysis. Organic Letters, 20(21), 6980-6984. [Link]

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Foundational

An In-Depth Technical Guide to Safety Data Sheets for N-Alkoxyphthalimide Derivatives

Foreword: A Proactive Stance on Laboratory Safety In the dynamic landscape of chemical research and drug development, the N-alkoxyphthalimide scaffold represents a versatile class of reagents, pivotal in modern organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic landscape of chemical research and drug development, the N-alkoxyphthalimide scaffold represents a versatile class of reagents, pivotal in modern organic synthesis for generating free radicals under mild conditions.[1] Their utility, however, is intrinsically linked to their reactivity. A comprehensive understanding of their potential hazards is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple compliance, offering a deep-dive into interpreting and applying the Safety Data Sheet (SDS) for N-alkoxyphthalimide derivatives to foster a culture of proactive safety and informed risk assessment.

Section 1: The N-Alkoxyphthalimide Core: Structure, Identity, and Properties

N-alkoxyphthalimide derivatives are characterized by a phthalimide core with an alkoxy (-OR) group attached to the imide nitrogen. This N-O bond is the locus of their chemical reactivity and, consequently, a primary consideration for safety. While the specific properties vary with the nature of the "R" group, the overall safety profile is dictated by the interplay between the phthalimide ring and the N-alkoxy functionality.

The globally recognized format for an SDS is a 16-section document that provides comprehensive information on a chemical substance.[2][3][4] For any specific N-alkoxyphthalimide derivative, Section 1 (Identification) and Section 9 (Physical and Chemical Properties) of the SDS provide the foundational data.

Table 1: Physicochemical Properties of Representative N-Alkoxyphthalimide Derivatives

PropertyN-Hydroxyphthalimide (NHPI)N-MethoxyphthalimideN-Carbethoxyphthalimide
CAS Number 524-38-91656-74-222509-74-6
Molecular Formula C₈H₅NO₃[5]C₉H₇NO₃C₁₁H₉NO₄
Molecular Weight 163.13 g/mol [5]177.16 g/mol 219.19 g/mol
Appearance White to off-white or yellow crystalline powder/solid[5][6]SolidSolid
Melting Point 233-235 °C (decomposes)[5][7]134-138 °C88-91 °C
Solubility Insoluble in water[8]No data availableInsoluble in water[8]

Causality Insight: The melting point and solubility are significantly influenced by the substituent on the oxygen atom. The high melting point of N-Hydroxyphthalimide (NHPI) is indicative of strong intermolecular forces, likely hydrogen bonding, which also contributes to its low solubility in non-polar solvents. As the alkoxy group becomes larger and more non-polar, solubility in organic solvents generally increases.

Section 2: Decoding the Hazards: Classification and Reactivity

Section 2 of the SDS, "Hazard(s) Identification," is arguably the most critical for initial risk assessment. It provides the chemical's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), including pictograms, a signal word, and hazard statements.[4]

For a typical N-alkoxyphthalimide derivative like NHPI, the following classifications are common:

  • Skin Irritation (Category 2)[9]

  • Serious Eye Irritation (Category 2/2A)[5][9]

  • Specific target organ toxicity — single exposure (Category 3), specifically for respiratory system irritation.[5][10]

Key Hazard Considerations:

  • Health Hazards: The primary health hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[6][9][10] While comprehensive toxicological data for many derivatives is limited, the phthalimide core is a structural alert for potential chronic effects, which warrants a cautious approach.[5][6]

  • Reactivity and Stability (SDS Section 10): The N-O bond is susceptible to cleavage, especially under thermal stress or upon single-electron reduction, to form radicals.[1] This reactivity is the basis of their synthetic utility but also a key hazard. They should be considered thermally unstable to some degree; for instance, NHPI decomposes at its melting point.[7] They are generally incompatible with strong oxidizing agents and strong bases.[5][11]

  • Fire and Explosion Hazards: Most solid derivatives are combustible but not highly flammable. A significant, often overlooked, hazard is the potential for a dust explosion when handling fine powders.[12][13] Therefore, minimizing dust generation is a critical safety measure.[6]

Hazard_Profile cluster_structure Chemical Structure cluster_hazards Primary Hazards Structure N-Alkoxyphthalimide Irritation Skin/Eye/Respiratory Irritation Structure->Irritation Direct Contact Reactivity N-O Bond Cleavage (Radical Formation) Structure->Reactivity Thermal/Reductive Stress Dust Dust Explosion Potential Structure->Dust Solid, Particulate Form

Caption: Relationship between chemical structure and primary hazards.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Section 8 of the SDS ("Exposure Controls/Personal Protection") provides crucial guidance on minimizing exposure. This is not a mere checklist but a system for risk mitigation.

The Hierarchy of Controls:

  • Engineering Controls: The most effective control is to handle the chemical in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dusts or vapors.[14][15]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for these compounds.[16]

  • Personal Protective Equipment (PPE): PPE is the last line of defense.

PPE Selection Protocol:

  • Hand Protection: Wear protective gloves.[5] Nitrile gloves are commonly recommended, but it is crucial to check the manufacturer's permeation and breakthrough time data, especially when the derivative is dissolved in a solvent.[5][7] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[14] If there is a splash hazard, a face shield should be worn in addition to goggles.[14]

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is kept clean and washed separately from personal clothing.

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required.[5][7] However, if weighing out large quantities of fine powder outside of a containment device, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.

PPE_Decision_Tree cluster_task Task Assessment cluster_ppe Required PPE Start Handling N-Alkoxyphthalimide Derivative? Weighing Weighing Solid? Start->Weighing InSolution Working with Solution? Start->InSolution FumeHood Use in Fume Hood Weighing->FumeHood Yes Respirator Consider N95 Respirator Weighing->Respirator No, outside hood BasePPE Lab Coat Safety Goggles Nitrile Gloves InSolution->BasePPE FaceShield Add Face Shield InSolution->FaceShield Splash risk? FumeHood->BasePPE Respirator->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Handling (SDS Section 7): Always wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing and prevent the generation and accumulation of dust.[6] For potentially self-reactive or thermally sensitive derivatives, consider handling under an inert atmosphere.

Storage (SDS Section 7): Store containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][11] Keep containers tightly closed to prevent contamination and absorption of moisture.[6][17] It is prudent to segregate these reactive chemicals from other, less reactive materials.[15][18]

Disposal (SDS Section 13): Waste materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[15] Never dispose of chemical waste down the drain.[15] Collect waste in a designated, properly labeled, and sealed container for pickup by environmental health and safety personnel.

Chemical_Lifecycle Receipt Receipt & Verification Storage Segregated Storage Receipt->Storage Log & Store Handling Handling in Fume Hood Storage->Handling Retrieve for Use Reaction Use in Experiment Handling->Reaction Perform Experiment Waste Waste Collection Handling->Waste Collect Contaminated PPE Reaction->Waste Collect Waste Disposal Hazardous Waste Disposal Waste->Disposal EHS Pickup

Caption: Lifecycle management from receipt to disposal.

Section 5: Emergency Preparedness

Accidents can happen despite the best precautions. Sections 4, 5, and 6 of the SDS provide the necessary information for responding to emergencies.

Experimental Protocol: Emergency Response to a Spill

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly toxic material, evacuate the area.

  • Isolate: If safe to do so, prevent the spill from spreading. Close the fume hood sash.

  • Consult SDS: Refer to Section 6 ("Accidental Release Measures") for specific cleanup procedures.[4]

  • Assemble PPE: Don the appropriate PPE as described in Section 8.

  • Contain & Absorb: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[6] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area as recommended by the SDS or your institution's EHS office.

  • Dispose: All cleanup materials must be treated as hazardous waste.[14]

  • Report: Report the incident to your laboratory supervisor and EHS office.

First-Aid Measures (SDS Section 4):

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Section 6: Toxicological and Ecotoxicological Profile

Section 11 ("Toxicological Information") and Section 12 ("Ecological Information") provide data on health effects and environmental impact. For many novel derivatives, this data may be limited or unavailable.[5][6] In such cases, a conservative approach is necessary, treating the compound as potentially hazardous based on its structural class.

  • Acute Toxicity: For the parent compound, phthalimide, the oral LD50 in rats is >2,000 mg/kg, indicating low acute toxicity.[12][13] However, the primary concerns for N-alkoxyphthalimides remain irritation and potential sensitization.

  • Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity are often unavailable for specific derivatives.[5] The toxicological properties have not been fully investigated for many of these compounds.[5][6]

  • Ecotoxicity: Information is often sparse. It is best practice to prevent any release to the environment.[14]

References

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide. (2024, September 10). Google Cloud.
  • Hazard Communication Standard: Safety Data Sheets.
  • Hazard Communication Safety Data Sheets.
  • Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - N-Hydroxyphthalimide. (2011, December 15). Fisher Scientific.
  • Extended safety data sheets. European Chemicals Agency (ECHA).
  • OSHA SDS Requirements.
  • Safety d
  • 8 Principles OSHA Advises You Know About SDS. AllSource Environmental.
  • SAFETY D
  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).
  • N-Hydroxyphthalimide - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • N-Hydroxyphthalimide 97 524-38-9. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2013, February 1). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2013, February 1). Fisher Scientific.
  • SAFETY DATA SHEET - N-Hydroxyphthalimide. (2025, November 24). CymitQuimica.
  • Safety D
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET. (2011, December 15). ThermoFisher.
  • Self-Reactive and Self-Heating Chemicals. (2022, August 22). Environment, Health & Safety, University of Michigan.
  • SAFETY DATA SHEET - N-Carbethoxyphthalimide. (2024, February 10). Fisher Scientific.
  • Safe Storage of Chemicals. Office of Environment, Health & Safety, UC Berkeley.
  • N‐Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-Isopropoxyphthalimide

Optimization of Base-Mediated -Alkylation Parameters for Secondary Halides Executive Summary & Application Scope This application note details a robust, scalable protocol for the synthesis of -isopropoxyphthalimide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Base-Mediated


-Alkylation Parameters for Secondary Halides 

Executive Summary & Application Scope

This application note details a robust, scalable protocol for the synthesis of


-isopropoxyphthalimide  (CAS: 78156-86-0) from 

-hydroxyphthalimide (NHPI)
. This transformation is the critical first step in the Gabriel-type synthesis of

-isopropylhydroxylamine, a vital pharmacophore in the development of alkoxyamine-based kinase inhibitors and agrochemical oxime ethers.

Unlike primary alkyl halides, the use of 2-bromopropane (a secondary halide) introduces a competitive landscape between nucleophilic substitution (


) and elimination (

). This guide provides an optimized parameter set to maximize

-alkylation yields (>85%) while suppressing propylene gas formation, a common failure mode in unoptimized protocols.

Mechanistic Insight & Experimental Logic

The vs. Competition

The synthesis relies on the deprotonation of NHPI (




6.3) to generate the phthalimide-

-oxyl anion, a potent nucleophile. The choice of base and solvent is non-trivial due to the steric hindrance of the isopropyl group.
  • Base Selection (

    
     vs. NaH):  While Sodium Hydride (NaH) ensures rapid deprotonation, its high basicity promotes the 
    
    
    
    elimination of 2-bromopropane to propylene. Potassium Carbonate (
    
    
    )
    is selected as the optimal base; it is sufficiently basic to deprotonate NHPI but less prone to abstracting the
    
    
    -proton from the alkyl halide.
  • Solvent Effects (The DMF Advantage):

    
    -Dimethylformamide (DMF) is essential. As a polar aprotic solvent, it solvates the potassium cation effectively, leaving the oxyanion "naked" and highly reactive for the 
    
    
    
    attack.
  • The "Red Anion" Indicator: Upon deprotonation, the reaction mixture shifts from pale yellow to a deep red/orange. This serves as a self-validating visual checkpoint , confirming the formation of the active nucleophile before the alkyl halide is added.

Reaction Pathway Diagram

ReactionMechanism NHPI N-Hydroxyphthalimide (Acidic Precursor) Anion Phthalimide-N-oxyl Anion (Deep Red Nucleophile) NHPI->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion TS SN2 Transition State (Steric Strain) Anion->TS Nucleophilic Attack Halide 2-Bromopropane (Secondary Electrophile) Halide->TS Product N-Isopropoxyphthalimide (Target) TS->Product Substitution (Major Path) SideProd Propylene (Gas) (E2 Side Product) TS->SideProd Elimination (Minor Path)

Figure 1: Mechanistic pathway highlighting the critical branch point between substitution (Target) and elimination (Waste).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole

-Hydroxyphthalimide (NHPI)
163.131.097%+Nucleophile Precursor
2-Bromopropane 123.001.599%Electrophile
Potassium Carbonate (

)
138.211.5AnhydrousBase
DMF --DrySolvent (5 mL/g NHPI)
Step-by-Step Procedure
Phase 1: Activation (Self-Validating Step)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer. Connect the top of the condenser to an inert gas line (

    
     or Ar).
    
  • Charging: Charge the flask with NHPI (1.0 eq) and anhydrous

    
     (1.5 eq) .
    
  • Solvation: Add DMF (5 volumes relative to NHPI mass).

  • Observation: Stir at Room Temperature (RT) for 15–30 minutes.

    • Validation Checkpoint: The suspension must turn a distinct bright red/orange color . If the solution remains pale yellow, the base is inactive (wet) or the solvent is too acidic. Do not proceed until the color change is observed.

Phase 2: Alkylation
  • Addition: Add 2-bromopropane (1.5 eq) dropwise via syringe or addition funnel.

    • Note: A 50% molar excess is used to account for volatility and minor elimination side-reactions.

  • Heating: Warm the reaction mixture to 55–60 °C .

    • Critical Control: Do not exceed 70 °C. Higher temperatures drastically increase the rate of elimination (

      
      ), generating propylene gas and reducing yield.
      
  • Monitoring: Stir for 6–12 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the polar NHPI spot (

      
      ) and appearance of the non-polar product (
      
      
      
      ).
Phase 3: Workup & Purification[1]
  • Quench: Cool the mixture to RT. Pour the red/orange suspension into a beaker containing 10 volumes of ice-cold water with vigorous stirring.

  • Precipitation: The red color will disappear immediately (quenching the anion), and a thick white to off-white precipitate will form.

  • Filtration: Stir for 20 minutes to ensure all DMF is extracted into the aqueous phase. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of water (

    
    ) to remove residual DMF and inorganic salts (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Purification Workflow

WorkupFlow RxnMix Reaction Mixture (DMF, Product, KBr, Excess Base) Quench Pour into Ice Water (10x Volume) RxnMix->Quench Precip Precipitation (Removal of DMF/Salts) Quench->Precip Filter Vacuum Filtration Precip->Filter Wash Water Wash (3x) Filter->Wash Crude Crude Solid Wash->Crude Recryst Recrystallization (EtOH/H2O or Hexane) Crude->Recryst If mp < 55°C Final Pure N-Isopropoxyphthalimide (White Crystalline Solid) Crude->Final If mp > 55°C Recryst->Final

Figure 2: Downstream processing workflow ensuring removal of dipolar aprotic solvent (DMF).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) High elimination rate (

).
Reduce temp to 50°C; ensure 2-bromopropane is not lost to evaporation (use effective condenser).
No Color Change Wet

or acidic DMF.
Use anhydrous base; dry DMF over molecular sieves.
Oily Product Residual DMF.The product is a solid (

). If oily, re-suspend in water and stir vigorously to extract trapped DMF, or recrystallize from Ethanol/Water.
Gas Evolution Reaction too hot.Propylene gas is forming. Cool immediately.

References & Authoritative Grounding

  • Grochowski, E.; Jurczak, J. "Synthesis of N-Alkoxyphthalimides." Synthesis, 1976 , 10, 682–684. (The foundational protocol for base-mediated alkylation of NHPI).

  • Bauer, L.; Suresh, K. S. "The Preparation of Hydroxylamines via Phthalimides." Journal of Organic Chemistry, 1963 , 28(6), 1604–1608. (Establishes the utility of the phthalimide protecting group for hydroxylamines).

  • Petrassi, H. M., et al. "Synthesis of N-Alkoxyphthalimides via Mitsunobu Reaction." Journal of the American Chemical Society, 2000 , 122, 2178. (Alternative route for sensitive substrates, provided for context).

  • Hamada, M., et al. "Preparation of Alkoxyamines." Journal of Organic Chemistry, 2003 , 68(2), 638–641. (Modern optimization of alkoxyamine synthesis).

Sources

Application

Application Note: Alkylation of N-Hydroxyphthalimide with 2-Bromopropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scientific Context The synthesis of O-alkylhydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Context

The synthesis of O-alkylhydroxylamines is a critical transformation in medicinal chemistry, primarily serving as precursors for oxime ether-based active pharmaceutical ingredients (APIs) and agricultural fungicides (e.g., pyrifenox analogs for the treatment of Chagas disease)[1]. The most robust and widely utilized method to access these building blocks is the O-alkylation of N-hydroxyphthalimide (NHPI), followed by downstream deprotection (hydrazinolysis or acidic hydrolysis)[2].

This application note details the optimized protocol for the alkylation of NHPI with 2-bromopropane (isopropyl bromide) to yield N-isopropoxyphthalimide . Because 2-bromopropane is a secondary alkyl halide, the reaction presents unique steric challenges that require precise control over the base, solvent, and temperature to favor the desired bimolecular nucleophilic substitution (SN2) over competing elimination (E2) pathways.

Mechanistic Insights & Causality

The alkylation of NHPI is a classic SN2 reaction driven by the high nucleophilicity of the deprotonated phthalimide N-oxide anion[3]. Understanding the causality behind the reagent selection is essential for reaction optimization:

  • Nucleophile Generation (The Role of Base): NHPI has a pKa of approximately 6.0, making it relatively acidic. It is readily deprotonated by mild, heterogeneous bases such as Potassium Carbonate (K₂CO₃). Using a mild base prevents the highly basic conditions that would otherwise trigger the E2 elimination of 2-bromopropane into propene gas.

  • Solvent Selection (The "Naked" Anion Effect): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory[4]. These solvents strongly solvate the potassium cation (K⁺) but leave the N-oxide anion poorly solvated or "naked." This drastically increases the anion's nucleophilicity, providing the necessary kinetic push to attack the sterically hindered secondary carbon of 2-bromopropane.

  • Self-Validating System (Visual Indicators): The reaction features a built-in colorimetric indicator. The deprotonated N-oxide anion is highly conjugated with the phthalimide aromatic system, absorbing visible light and appearing deep red/orange. As the SN2 alkylation proceeds and the N-O-C bond is formed, this conjugation is altered. The successful completion of the reaction is visually confirmed when the deep red color fades to a pale yellow or colorless suspension (due to precipitated KBr byproduct).

Mechanism NHPI N-Hydroxyphthalimide (NHPI) Anion Phthalimide N-Oxide (Red/Orange Anion) NHPI->Anion Deprotonation Base Base (K2CO3) Base->Anion TS SN2 Transition State (Concerted) Anion->TS Nucleophilic Attack Alkyl 2-Bromopropane (Electrophile) Alkyl->TS Product N-Isopropoxyphthalimide (Target Product) TS->Product - KBr

Figure 1: SN2 Mechanism of N-Hydroxyphthalimide Alkylation with 2-Bromopropane.

Experimental Protocol: Synthesis of N-Isopropoxyphthalimide

The following procedure is designed to be a self-validating, highly reproducible workflow for gram-scale synthesis.

Materials Required
  • N-Hydroxyphthalimide (NHPI): 1.0 equivalent (e.g., 16.3 g, 100 mmol)

  • 2-Bromopropane: 1.5 equivalents (e.g., 18.4 g, 150 mmol)

  • Potassium Carbonate (K₂CO₃): 1.5 equivalents (e.g., 20.7 g, 150 mmol) - Finely powdered and anhydrous.

  • N,N-Dimethylformamide (DMF): 100 mL (Anhydrous)

  • Deionized Water: 400 mL (For quenching/workup)

Step-by-Step Methodology
  • Reaction Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add NHPI (16.3 g, 100 mmol) and anhydrous DMF (100 mL) to the flask. Stir until fully dissolved.

  • Anion Generation: Slowly add finely powdered anhydrous K₂CO₃ (20.7 g, 150 mmol) to the stirring solution at room temperature.

    • Self-Validation Check: The solution will immediately transition from pale yellow to a deep, opaque red/orange. This confirms the successful deprotonation and formation of the active N-oxide nucleophile.

  • Electrophile Addition: Using an addition funnel or syringe, add 2-bromopropane (18.4 g, 150 mmol) dropwise over 10 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 80 °C. Maintain vigorous stirring for 16 hours.

    • Causality: Heating is strictly required to overcome the steric hindrance of the secondary alkyl halide.

    • Self-Validation Check: Over the 16-hour period, the deep red color will gradually fade to a pale yellow suspension, indicating the consumption of the N-oxide anion and the precipitation of the KBr byproduct.

  • Aqueous Quench & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of vigorously stirred ice-water.

    • Causality: N-isopropoxyphthalimide is highly hydrophobic and will rapidly crash out of the aqueous DMF solution as a white/off-white solid, while the KBr and unreacted K₂CO₃ remain dissolved in the aqueous phase.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 50 mL) to remove residual DMF.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford N-isopropoxyphthalimide as a white crystalline powder.

Workflow Step1 1. Reagent Mixing Dissolve NHPI in DMF Step2 2. Base Addition Add K2CO3 (Turns red) Step1->Step2 Step3 3. Electrophile Addition Add 2-Bromopropane Step2->Step3 Step4 4. Heating & Stirring 80°C for 16h (Fades to yellow) Step3->Step4 Step5 5. Aqueous Quench Pour into ice-water Step4->Step5 Step6 6. Isolation Vacuum filtration & drying Step5->Step6

Figure 2: Step-by-step experimental workflow for N-isopropoxyphthalimide synthesis.

Quantitative Data & Condition Optimization

The choice of base and solvent drastically impacts the reaction kinetics and overall yield. The table below summarizes the causality behind various condition permutations based on literature and empirical optimization[1],[4].

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
DMF K₂CO₃ 80 16 85 Optimal conditions; naked anion in polar aprotic solvent accelerates SN2.
DMSOK₂CO₃601288Higher polarity accelerates reaction, but DMSO is notoriously difficult to remove during aqueous workup.
DMFNa₂CO₃9012068Weaker base and lower solubility lead to severely prolonged reaction times (up to 5 days)[1].
MeCNEt₃N802465Homogeneous organic base increases competing E2 elimination of 2-bromopropane, reducing overall yield.
THFK₂CO₃6524<20Poor solubility of the inorganic base and the N-oxide anion in THF severely limits the reaction rate.

Downstream Applications

The synthesized N-isopropoxyphthalimide is a stable, crystalline intermediate. To access the free O-isopropylhydroxylamine (typically isolated as the hydrochloride salt), the phthalimide protecting group is cleaved using a modified Gabriel synthesis approach. This is achieved by treating the intermediate with hydrazine monohydrate (N₂H₄·H₂O) in ethanol at reflux, followed by acidification with HCl[2]. The resulting O-isopropylhydroxylamine is a direct nucleophile used to synthesize geometrically defined oxime ethers for drug discovery pipelines.

References

  • Development of Fungal Sterol Biosynthesis Inhibitors as New Drug Leads for the Treatment of Chagas Disease Source: Curtin University Thesis Repository URL:[Link]

  • EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives Source: Google Patents URL
  • Green Sustainable Process for Chemical and Environmental Engineering and Science: Sonochemical Organic Synthesis Source: DOKUMEN.PUB URL:[Link]

  • Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Hydrazinolysis of N-Isopropoxyphthalimide

This document provides a detailed protocol and scientific background for the hydrazinolysis of N-isopropoxyphthalimide, a critical chemical transformation for the synthesis of O-isopropylhydroxylamine. This guide is inte...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol and scientific background for the hydrazinolysis of N-isopropoxyphthalimide, a critical chemical transformation for the synthesis of O-isopropylhydroxylamine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, safety considerations, experimental procedures, and troubleshooting.

Introduction: The Synthetic Utility of O-Isopropylhydroxylamine

The hydrazinolysis of N-isopropoxyphthalimide is a key deprotection strategy used to liberate O-isopropylhydroxylamine. This reaction leverages the high nucleophilicity of hydrazine to cleave the robust phthalimide protecting group. O-isopropylhydroxylamine is a valuable synthetic intermediate, primarily used in the formation of O-isopropyl oximes from aldehydes and ketones. These oximes are important structural motifs in medicinal chemistry, often serving as stable isosteres for other functional groups and contributing to the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.

The phthalimide group serves as an excellent protecting group for the hydroxylamine moiety, allowing for various chemical manipulations on other parts of a molecule. Its subsequent removal via hydrazinolysis is often a high-yielding and clean reaction, making it an attractive method in multi-step synthesis.

Reaction Mechanism: The Ing-Manske Procedure

The cleavage of a phthalimide with hydrazine, often referred to as the Ing-Manske procedure, is a classic and efficient chemical transformation. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalimide ring. This forms a tetrahedral intermediate.

  • Ring Opening & Cyclization: The tetrahedral intermediate collapses, leading to the opening of the five-membered phthalimide ring. An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group then occurs.

  • Product Formation: This intramolecular cyclization, followed by proton transfers, results in the formation of a highly stable, six-membered phthalhydrazide ring and the release of the desired O-isopropylhydroxylamine. The formation of the thermodynamically stable phthalhydrazide byproduct is the primary driving force for the reaction.

Hydrazinolysis Mechanism Mechanism of N-Isopropoxyphthalimide Hydrazinolysis cluster_start Reactants cluster_intermediate Reaction Pathway cluster_end Products N_Isopropoxyphthalimide N-Isopropoxyphthalimide Attack Nucleophilic Attack on Carbonyl Carbon N_Isopropoxyphthalimide->Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Attack Intermediate Tetrahedral Intermediate (Ring Opening) Attack->Intermediate Forms unstable intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Rearrangement Product O-Isopropylhydroxylamine (Desired Product) Cyclization->Product Releases Byproduct Phthalhydrazide (Precipitate) Cyclization->Byproduct Forms stable ring

Caption: Workflow of the hydrazinolysis reaction mechanism.

Critical Safety Protocols: Handling Hydrazine

WARNING: Hydrazine and its solutions are highly toxic, corrosive, and potentially carcinogenic.[1] All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Hazard Prevention and Handling Protocol Citations
Toxicity & Corrosivity PPE: Wear a lab coat, chemical-resistant apron, impervious gloves (e.g., nitrile or neoprene), and chemical safety goggles with a face shield at all times. Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors.[1][1]
Flammability Ignition Sources: Hydrazine hydrate is a combustible liquid.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use properly grounded and bonded equipment.[1]
Reactivity Incompatibilities: Hydrazine is a strong reducing agent and reacts violently with oxidizing agents, acids, and many metals and their oxides.[2] Ensure the reaction vessel and all equipment are clean and free from contaminants.[2]
Spills Containment: For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[3] For large spills, evacuate the area and follow emergency procedures.[3] Do not allow spills to enter drains or waterways.[1][3][1][3]
Waste Disposal Procedure: Dispose of all hydrazine-containing waste in a dedicated, properly labeled hazardous waste container according to institutional and local regulations.[1][4][1][4]
First Aid Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1] Remove all contaminated clothing. Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][1][4]

Detailed Experimental Protocol

This protocol details the procedure for the hydrazinolysis of N-isopropoxyphthalimide on a laboratory scale.

Materials and Equipment
Reagents Equipment
N-IsopropoxyphthalimideRound-bottom flask (appropriate size)
Hydrazine hydrate (e.g., 64% solution in water)Reflux condenser
Ethanol (200 proof) or MethanolMagnetic stirrer and stir bar
Dichloromethane (DCM)Heating mantle with temperature control
Deionized WaterIce bath
Anhydrous Sodium Sulfate (Na₂SO₄)Buchner funnel and filter paper
1 M Hydrochloric Acid (HCl) (for workup)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) (for workup)Rotary evaporator
Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for Hydrazinolysis A 1. Reaction Setup Dissolve N-isopropoxyphthalimide in Ethanol in a round-bottom flask. B 2. Reagent Addition Add hydrazine hydrate dropwise at room temperature with stirring. A->B C 3. Reflux Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor reaction by TLC. B->C D 4. Cooling & Precipitation Cool flask to room temp, then in an ice bath. Phthalhydrazide precipitates. C->D E 5. Filtration Filter the cold mixture to remove the solid phthalhydrazide byproduct. D->E F 6. Solvent Removal Concentrate the filtrate using a rotary evaporator to remove ethanol. E->F G 7. Aqueous Work-up Redissolve residue in DCM and water. Transfer to a separatory funnel. F->G H 8. Extraction Wash with water. Extract aqueous layer with DCM (2x). G->H I 9. Drying & Final Concentration Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product. H->I

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-isopropoxyphthalimide (1.0 eq) in ethanol (approx. 10 mL per gram of starting material). Stir at room temperature until all solid has dissolved.

    • Causality: Ethanol is a common solvent for this reaction as both the starting material and hydrazine hydrate are soluble in it, and its boiling point is suitable for reflux conditions.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 - 1.5 eq) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

    • Causality: Using a slight excess of hydrazine ensures the complete consumption of the starting material. A controlled addition prevents a rapid temperature increase.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain reflux for 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing prevents solvent loss. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. A white precipitate of phthalhydrazide will begin to form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

    • Causality: Phthalhydrazide has very low solubility in cold ethanol, allowing for its efficient removal from the reaction mixture by simple filtration.

  • Filtration: Filter the cold suspension through a Buchner funnel to remove the solid phthalhydrazide. Wash the solid cake with a small amount of cold ethanol to recover any entrained product. Combine the filtrate and the washings.

    • Causality: This is the most critical purification step, separating the desired product (in solution) from the main byproduct (solid).

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add dichloromethane (DCM) and deionized water. Transfer the mixture to a separatory funnel.

    • Causality: This step partitions the desired O-isopropylhydroxylamine into the organic layer, while any remaining water-soluble impurities (like excess hydrazine) remain in the aqueous layer.[5]

  • Extraction: Shake the separatory funnel, allowing the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with fresh portions of DCM.

    • Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine all the organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield O-isopropylhydroxylamine, typically as a colorless oil or low-melting solid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Insufficient amount of hydrazine.1. Increase reflux time and monitor by TLC. 2. Ensure at least 1.1 equivalents of hydrazine hydrate are used.
Low Product Yield 1. Incomplete precipitation of phthalhydrazide. 2. Product loss during aqueous extraction. 3. Product is volatile.1. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. 2. Perform at least three extractions with DCM. Consider a back-extraction of the combined aqueous layers. 3. Be cautious during rotary evaporation; use a lower bath temperature and moderate vacuum.
Product Contaminated with Phthalhydrazide Inefficient filtration.Re-dissolve the crude product in a minimal amount of DCM and filter again to remove the insoluble phthalhydrazide.
Product is an Acid Salt (e.g., Hydrochloride) Unintentional acidification during workup.If the free base is desired, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) before drying. Be cautious of gas evolution.

Applications and Further Use

The primary product, O-isopropylhydroxylamine, is a versatile reagent. Its most common application is the reaction with aldehydes and ketones to form stable O-isopropyl oximes. This transformation is valuable in drug discovery for several reasons:

  • Bioisosteric Replacement: Oxime ethers can act as mimics for other functional groups, such as esters or amides, potentially improving metabolic stability.

  • Modulation of Physicochemical Properties: The introduction of an O-isopropyl oxime can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Handles: The oxime functionality can serve as a handle for further chemical modifications.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Thermo Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, May 1). Hydrazine monohydrochloride - SAFETY DATA SHEET.
  • ReAgent Chemical Services. (2015, May 28). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb.
  • BenchChem. (2025). Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride.
  • ClearTech. (n.d.). Hydrazine 35% - Safety Data Sheet.
  • Ataman Kimya. (n.d.). ISOPROPYL HYDROXYLAMINE IPHA.
  • Organic Chemistry Portal. (n.d.). Phthalimides.

Sources

Application

Application Note &amp; Protocols: N-Isopropoxyphthalimide as a Versatile Precursor for Isopropoxy Radical Generation

Abstract The generation and application of free radicals represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under increasingly mild conditions. While N-acylo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The generation and application of free radicals represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under increasingly mild conditions. While N-acyloxyphthalimides (also known as redox-active esters) are well-established as precursors for alkyl radicals, the related N-alkoxyphthalimides are powerful yet underutilized sources of highly reactive alkoxy radicals.[1][2] This guide provides a comprehensive overview of N-isopropoxyphthalimide, a stable, crystalline solid, as a proficient precursor for the isopropoxy radical. We will delve into the fundamental mechanisms of radical generation, explore its synthetic applications, and provide detailed, field-tested protocols for its synthesis and use, designed for researchers in discovery chemistry and drug development.

Core Concepts: Mechanism and Activation

The utility of N-isopropoxyphthalimide as a radical precursor is rooted in the inherent weakness of the N–O bond within its structure. The generation of the key isopropoxy radical (i-PrO•) is achieved via a single-electron transfer (SET) to the phthalimide moiety, which initiates the fragmentation of this bond.[1] This process is not spontaneous and requires an external energy input, which provides a high degree of control over the initiation of radical processes.

The primary advantage of this system is its versatility; the requisite SET event can be triggered under various conditions, including photochemical, electrochemical, or transition metal-catalyzed reactions.[3][4]

G cluster_main Mechanism of Radical Generation A N-Isopropoxyphthalimide B Radical Anion Intermediate (N-O Bond Weakened) A->B + 1e⁻ (SET) C Isopropoxy Radical (i-PrO•) B->C N-O Bond Fragmentation D Phthalimide Anion B->D

Figure 1: General mechanism of isopropoxy radical generation via Single-Electron Transfer (SET).

Modes of Activation

The choice of activation mode is critical and depends on the specific transformation, available equipment, and substrate compatibility.

  • Photoredox Catalysis: This is arguably the most common and versatile method.[3] A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light to reach an excited state, becoming a potent single-electron reductant.[5] This excited catalyst then transfers an electron to the N-isopropoxyphthalimide, initiating the fragmentation cascade. This method offers exceptionally mild reaction conditions, often proceeding at room temperature.[5][6]

  • Electrochemical Synthesis: An alternative approach that avoids photosensitizers is the use of an electric current to mediate the reduction of the N-isopropoxyphthalimide at the cathode.[4][7] This technique provides high control over the reducing power via the applied potential and is highly scalable.

  • Transition Metal Catalysis: Certain low-valent transition metals can act as the reductant to initiate the SET process without the need for light.[8] This is common in cross-coupling reactions where the metal catalyst can play a dual role in both radical generation and subsequent bond formation.

G cluster_workflow Activation Workflow cluster_methods Select Activation Method start N-Isopropoxyphthalimide + Substrate photo Photoredox Catalysis (Visible Light, Catalyst) start->photo electro Electrochemistry (Electrodes, Current) start->electro metal Transition Metal (e.g., Ni, Cu) start->metal rad_gen Isopropoxy Radical (i-PrO•) Generation photo->rad_gen electro->rad_gen metal->rad_gen reaction Radical Reaction (e.g., HAT, Addition) rad_gen->reaction product Desired Product reaction->product

Figure 2: Logical workflow for selecting an activation method for radical generation.

Applications in Synthetic Chemistry

The generated isopropoxy radical is a highly reactive intermediate capable of participating in a diverse range of chemical transformations. Its primary reactivity modes include hydrogen atom transfer (HAT) and addition to unsaturated systems.

  • Hydrogen Atom Transfer (HAT) Catalyst: The isopropoxy radical is a potent hydrogen abstractor. This property can be harnessed to generate carbon-centered radicals from C-H bonds, which can then engage in further reactions. This catalytic cycle makes N-isopropoxyphthalimide a valuable initiator for remote C-H functionalization.[9]

  • Addition to π-Systems: The alkoxy radical can add across alkenes and alkynes, generating a new carbon-centered radical that can be trapped or participate in subsequent cyclization or addition events.[1]

  • Cross-Coupling Reactions: In the presence of a suitable metal catalyst, the generated radical can participate in decarboxylative cross-coupling type reactions, forming new C-C or C-heteroatom bonds.[8]

Experimental Protocols

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-isopropoxyphthalimide should always be consulted, general precautions based on related compounds like N-hydroxyphthalimide apply.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10][11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes, as the compound may be an irritant.[12][13] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[11][12]

Protocol 1: Synthesis of N-Isopropoxyphthalimide

This protocol is based on a standard polymer-supported alkylation of N-hydroxyphthalimide, which simplifies purification.[14]

Materials:

  • N-Hydroxyphthalimide (NHPI)

  • Amberlite IRA-400 (Cl⁻ form) resin

  • 2-Iodopropane

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Acetonitrile (ACN), dry

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Resin Preparation: Prepare the hydroxide form of the resin by washing Amberlite IRA-400 (Cl⁻ form) with 1N NaOH solution, followed by deionized water until the washings are neutral (pH 7). Finally, wash with methanol and dry under vacuum.

  • Anion Support: To a solution of N-hydroxyphthalimide (1.0 eq) in methanol, add the prepared hydroxide-form resin (approx. 1.5 eq capacity). Stir the mixture for 1 hour at room temperature. The NHPI anion is now supported on the resin.

  • Filtration: Filter the resin, wash with fresh methanol to remove any unbound starting material, and dry briefly under vacuum.

  • Alkylation: Suspend the N-hydroxyphthalimide anion-supported resin in a round-bottom flask with dry acetonitrile.[14]

  • Reagent Addition: Add 2-iodopropane (1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC by taking small aliquots of the liquid phase (the product will be in solution, while the starting material is on the resin). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, filter off the resin. Wash the resin with a small amount of acetonitrile.[14]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is N-isopropoxyphthalimide, which can be further purified by recrystallization if necessary.

Protocol 2: Photocatalytic Isopropoxy Radical Generation for C-H Functionalization

This protocol describes a general procedure for a HAT-mediated C-H functionalization of a generic substrate using N-isopropoxyphthalimide under visible light photoredox conditions.

Materials & Equipment:

  • Schlenk flask or vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED lamp, 450 nm)

  • Nitrogen or Argon line for inert atmosphere

  • Syringes for liquid transfer

Reagent/ComponentRoleTypical LoadingExample Amount (for 0.2 mmol scale)
Substrate (with C-H bond)Radical Acceptor1.0 eq0.2 mmol
N-Isopropoxyphthalimide Isopropoxy Radical Precursor 1.5 eq0.3 mmol, 58.0 mg
fac-Ir(ppy)₃Photocatalyst1-2 mol%0.002 mmol, 1.3 mg
Anhydrous, Degassed SolventReaction Medium0.1 M2.0 mL

Experimental Workflow:

Figure 3: Step-by-step experimental workflow for the photocatalytic reaction.

Detailed Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the substrate (1.0 eq), N-isopropoxyphthalimide (1.5 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as oxygen is a radical scavenger and will quench the reaction.

  • Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., acetonitrile, DMF, or dioxane, depending on substrate solubility) via syringe to achieve the desired concentration (typically 0.1 M).

  • Initiation: Place the sealed flask approximately 5-10 cm from the visible light source. Ensure the reaction is stirring vigorously to ensure even irradiation. A small fan may be used to maintain ambient temperature.

  • Monitoring: Allow the reaction to proceed for the determined time (typically 8-24 hours). Progress can be monitored by periodically taking a small aliquot (under a positive pressure of inert gas) and analyzing by TLC or LC-MS.

  • Workup & Purification: Upon completion, turn off the light source and open the flask to the air. Remove the solvent under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to isolate the desired functionalized product.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Check for Oxygen: Inefficient degassing is the most common cause of failure. Ensure the system is truly inert.

    • Light Source: Confirm the light source is functional and emitting at the correct wavelength for the chosen photocatalyst.

    • Solvent Purity: Ensure the solvent is anhydrous. Water can interfere with many radical reactions.

  • Formation of Side Products:

    • Substrate Decomposition: The reaction may be too concentrated or the light source too intense, leading to over-reaction. Try diluting the reaction or moving the light source further away.

    • Competitive Pathways: The generated isopropoxy radical may react with the solvent. Consider a more inert solvent if solvent-adducts are observed.

  • Causality Behind Choices:

    • Why 1.5 eq of Precursor? Using a slight excess of the radical precursor ensures that the substrate is fully consumed, especially if any radical quenching pathways (e.g., dimerization) are active.

    • Why Degas? Triplet oxygen in its ground state is a diradical that readily reacts with and terminates radical chain reactions, effectively killing the desired transformation.

Conclusion

N-Isopropoxyphthalimide is a highly effective, versatile, and easily handled precursor for the generation of isopropoxy radicals. Its application under photoredox catalysis provides an exceptionally mild and controllable method for initiating a wide array of radical transformations, most notably those involving hydrogen atom transfer. The protocols and principles outlined in this guide offer a solid foundation for researchers to incorporate this valuable tool into their synthetic programs, facilitating the development of novel pathways for molecular construction.

References

  • Páez, D. M., & Melchiorre, P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 205-223. Retrieved from [Link][8]

  • Nefkens, G. H. L. (2010). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8). Retrieved from [Link][15]

  • Páez, D. M., & Melchiorre, P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link][3]

  • Páez, D. M., & Melchiorre, P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PubMed. Retrieved from [Link][4]

  • Yadav, L. D. S., & Singh, A. (2014). N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides. Chemical Communications. Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2021). Electrochemical N-hydroxyphthalimide Catalyzed Addition of α-Alkoxy Radicals to Oxime Ethers. Frontiers in Chemistry. Retrieved from [Link][7]

  • Wang, X., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Retrieved from [Link][16]

  • Miyake, Y., & Nakajima, K. (2021). Direct excitation strategy for radical generation in organic synthesis. Chemical Society Reviews. Retrieved from [Link][5]

  • Wang, X., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Retrieved from [Link][17]

  • Zuo, Z., & MacMillan, D. W. C. (2014). N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. Journal of the American Chemical Society. Retrieved from [Link][18]

  • Wang, C., et al. (2016). Visible Light Photocatalysis-Controlled Reactions of N-Radicals. ACS Catalysis. Retrieved from [Link][6]

  • Terent'ev, A. O., & Krylov, I. B. (2021). N-Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Chemistry – A European Journal. Retrieved from [Link][1]

  • Krylov, I. B., & Terent'ev, A. O. (2020). N-(ALKOXY)- AND N-(ACYLOXY)PHTHALIMIDES IN ORGANIC SYNTHESIS: FREE RADICAL SYNTHETIC APPROACHES AND APPLICATIONS. Chemistry of Heterocyclic Compounds. Retrieved from [Link][2]

  • Zuo, Z., & MacMillan, D. W. C. (2014). ChemInform Abstract: N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C-H Amination of Arenes and Heteroarenes. ChemInform. Retrieved from [Link]

  • Kumbhar, P. P., & Salunkhe, M. M. (2002). Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Journal of the Indian Chemical Society. Retrieved from [Link][14]

  • Wang, H., et al. (2023). NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link][19]

  • Minisci, F., et al. (1999). New free-radical halogenations of alkanes, catalysed by N-hydroxyphthalimide. Polar and enthalpic effects on the chemo- and regioselectivity. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][9]

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Method

Application Notes and Protocols for Nitroxide-Mediated Polymerization (NMP)

A Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of controlled radical polymerization (CRP), offering a metal-free...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of controlled radical polymerization (CRP), offering a metal-free pathway to synthesize polymers with precisely defined architectures, molecular weights, and low dispersity. This guide provides an in-depth exploration of NMP, focusing on the principles governing the selection and application of unimolecular alkoxyamine initiators.

It is important to clarify at the outset that while the query focuses on N-isopropoxyphthalimide, a comprehensive review of scientific literature indicates that this specific compound and its parent nitroxide, Phthalimide N-Oxyl (PINO), are not utilized as controlling agents for NMP. The PINO radical, generated from N-hydroxyphthalimide (NHPI), is a highly reactive and short-lived species primarily employed as a hydrogen-atom-transfer (HAT) catalyst in oxidation reactions.[1][2][3][4] This high reactivity is antithetical to the "persistent radical effect" necessary for the reversible termination that governs controlled polymerization.[5]

Therefore, this document will elucidate the core principles of NMP using well-established, persistent nitroxides (e.g., TEMPO, SG1) and their corresponding alkoxyamines as illustrative models. The protocols and mechanistic discussions herein are structured to provide the causal understanding required to design and execute successful NMP experiments for advanced polymer synthesis.

Part 1: The Foundational Mechanism of NMP

NMP is a form of reversible-deactivation radical polymerization (RDRP) that relies on the reversible cleavage of a C-O bond within an alkoxyamine molecule.[5] At elevated temperatures, this bond undergoes homolytic scission, generating an active, carbon-centered propagating radical (P•) and a stable, persistent nitroxide radical (R•).

The key to control lies in the reversible nature of this process. The propagating radical can add a small number of monomer units before being efficiently "capped" or deactivated by the persistent nitroxide radical, reforming the dormant alkoxyamine species. This dynamic equilibrium heavily favors the dormant state, keeping the concentration of active radicals extremely low at any given moment. This low concentration drastically reduces the probability of irreversible termination events (radical-radical coupling), allowing for the "living" growth of polymer chains.[5]

NMP_Mechanism Dormant Dormant Alkoxyamine Chain (Pn-O-NR'2) Activation Activation (kd) Active Active Propagating Chain (Pn•) + Persistent Nitroxide (•ONR'2) Activation->Active Heat (Δ) Propagation Propagation (kp) Deactivation Deactivation (krec) LongerDormant Dormant Alkoxyamine Chain (Pn+m-O-NR'2) Propagation->LongerDormant +mM Monomer Monomer (M) Deactivation->Dormant Recombination

Caption: The dynamic equilibrium in Nitroxide-Mediated Polymerization (NMP).

Why PINO is Unsuitable: The Persistent Radical Effect

The success of NMP hinges on the Persistent Radical Effect . The mediating nitroxide must be "persistent"—meaning it is stable and reluctant to initiate polymerization or self-terminate—while the propagating radical is transient and highly reactive. The high reactivity and short lifetime of the PINO radical disrupt this delicate balance, making it an ineffective mediator for controlled polymerization.[1][2]

Part 2: Designing an NMP System: Components and Considerations

A successful NMP requires careful selection of the initiator, monomer, and reaction conditions.

The Unimolecular Alkoxyamine Initiator

Modern NMP predominantly uses unimolecular alkoxyamine initiators, which contain the pre-formed, thermally labile C-O bond. This approach offers superior control over the initiation step compared to bimolecular systems that generate the alkoxyamine in situ.

Key Characteristics of an Effective Alkoxyamine Initiator:

  • Appropriate C-O Bond Dissociation Energy (BDE): The BDE dictates the temperature required for polymerization. A lower BDE allows for lower reaction temperatures, which can be crucial for sensitive monomers or for reducing side reactions.

  • Nitroxide Stability: The mediating nitroxide must be thermally stable at polymerization temperatures and should not undergo side reactions like disproportionation.

  • Structure of the Alkyl Fragment: The structure of the carbon-centered radical formed upon dissociation influences initiation efficiency and compatibility with different monomer families.

Nitroxide TypeCommon MonomersTypical Temp. (°C)C-O Homolysis Rate (kd)Key Features
TEMPO Styrenics120-135LowHighly robust, commercially available, but limited to styrenic monomers.
TIPNO Styrenics, Acrylates, Dienes110-125ModerateBroader monomer scope than TEMPO due to α-hydrogen.[6]
SG1 (DEPN) Styrenics, Acrylates, Methacrylates (with comonomer)90-120HighUniversal initiator with fast activation, enabling lower temperatures.[5]

Data compiled from various sources in polymer chemistry literature.

Monomer Selection

NMP is highly effective for a wide range of monomers, but some limitations exist.

  • Well-Controlled: Styrenes, acrylates, acrylamides, and dienes are generally well-controlled.

  • Challenging: The direct homopolymerization of methacrylates is often difficult due to side reactions, though copolymerization is possible.[7]

Part 3: Experimental Protocols

The following protocols are generalized and should be adapted based on the specific alkoxyamine, monomer, and desired molecular weight.

Protocol 1: Synthesis of a Generic Alkoxyamine Initiator

Many alkoxyamines can be synthesized via the atom transfer radical addition (ATRA) of an alkyl halide with a stable nitroxide, often catalyzed by copper(I).[8]

Example: Synthesis of a TEMPO-based Alkoxyamine

  • Reagents & Setup: To a Schlenk flask under an inert atmosphere (Argon), add 4-hydroxy-TEMPO (1.2 eq.), copper(I) bromide (0.1 eq.), and a suitable ligand like PMDETA (0.1 eq.).

  • Solvent & Reactant Addition: Add degassed solvent (e.g., toluene) followed by the alkyl halide (e.g., 1-bromoethylbenzene, 1.0 eq.).

  • Reaction: Heat the mixture (e.g., 70-90 °C) with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a suitable solvent (e.g., dichloromethane), and filter through a plug of silica or alumina to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude product by column chromatography to yield the pure alkoxyamine.

Alkoxyamine_Synthesis Start 1. Assemble Reagents (Alkyl Halide, Nitroxide, Cu(I) Catalyst, Ligand) Degas 2. Degas System (Inert Atmosphere) Start->Degas React 3. Heat & Stir (e.g., 80°C) Degas->React Monitor 4. Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Continue Reaction Workup 5. Quench & Filter (Remove Catalyst) Monitor->Workup Reaction Complete Purify 6. Purify (Column Chromatography) Workup->Purify Product Pure Alkoxyamine Initiator Purify->Product

Caption: General workflow for the synthesis of an alkoxyamine initiator.

Protocol 2: General Procedure for NMP

This protocol describes a typical bulk polymerization of styrene.

  • Preparation: In a Schlenk tube, combine the alkoxyamine initiator (1.0 eq.) and the monomer (e.g., styrene, 100-500 eq., depending on target DP). The monomer should be purified (e.g., by passing through basic alumina) to remove inhibitors.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can interfere with the radical process.

  • Polymerization: After the final thaw, backfill the tube with an inert gas (Argon) and place it in a preheated oil bath at the desired temperature (e.g., 125 °C for a TEMPO-based system).

  • Monitoring: At timed intervals, carefully take small aliquots from the reaction using a degassed syringe. Quench the polymerization in the aliquot by rapid cooling and exposure to air.

  • Analysis: Analyze the aliquots to determine monomer conversion (via ¹H NMR or gravimetry) and polymer molecular weight and dispersity (via Size Exclusion Chromatography - SEC/GPC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the contents to air.

  • Purification: Dissolve the viscous polymer mixture in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., cold methanol). Filter and dry the purified polymer in vacuo.

Part 4: Data Interpretation and Validation

A successful NMP experiment is validated by several key observations:

  • Linear First-Order Kinetics: A plot of ln([M]₀/[M]ₜ) versus time should be linear, indicating a constant concentration of active propagating radicals.

  • Linear Evolution of Molecular Weight: The number-average molecular weight (Mₙ), determined by SEC, should increase linearly with monomer conversion.

  • Low Dispersity (Đ): The dispersity (Đ = Mₙ/Mₙ) should remain low, typically below 1.3, throughout the polymerization.

  • Chain End Fidelity: The retention of the alkoxyamine chain end allows for subsequent reactions, such as chain extension to form block copolymers. This can be confirmed by initiating a second polymerization with a new monomer using the first polymer as a macroinitiator.

References

  • Yang, C., Arora, S., Maldonado, S., Pratt, D. A., & Stephenson, C. R. J. (2023). The design of PINO-like hydrogen-atom-transfer catalysts. Nature Reviews Chemistry. Retrieved from [Link]

  • Li, G., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Retrieved from [Link]

  • Lalevée, J., et al. (2013). Reactions of the phthalimide N-oxyl radical (PINO) with activated phenols: the contribution of π-stacking interactions to hydrogen atom transfer rates. PubMed. Retrieved from [Link]

  • Galli, C., et al. (2013). Reactions of the Phthalimide N-Oxyl Radical (PINO) with Activated Phenols: The Important Role of pi-Stacking Interactions to Hydrogen Atom Transfer Rates. ResearchGate. Retrieved from [Link]

  • An, G., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Retrieved from [Link]

  • An, G., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Semantic Scholar. Retrieved from [Link]

  • An, G., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC. Retrieved from [Link]

  • Shumilov, A. A., et al. (2024). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. ACS Omega. Retrieved from [Link]

  • IntechOpen. (n.d.). Nitroxide-Mediated Polymerization. Retrieved from [Link]

  • Al-Masoudi, W. A. M., et al. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. Retrieved from [Link]

  • Studer, A. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Retrieved from [Link]

  • Braslau Group. (n.d.). α-H Nitroxides in NMP. Retrieved from [Link]

  • Nicolas, J., et al. (2016). New Variants of Nitroxide Mediated Polymerization. PMC. Retrieved from [Link]

  • Heidari, B., et al. (2018). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PMC. Retrieved from [Link]

  • Gualandi, A., et al. (2017). Trityl-based alkoxyamines as NMP controllers and spin-labels. PMC. Retrieved from [Link]

  • Catala, J. M., et al. (2000). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules. Retrieved from [Link]

  • Studer, A. (2008). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis of Alkoxyamines via N-Alkoxyphthalimide Cleavage

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Bioconjugation, Oxime Ligation, Mechanism-Based Inhibitors, Sequencing-by-Synthesis Introduction & Strategic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Bioconjugation, Oxime Ligation, Mechanism-Based Inhibitors, Sequencing-by-Synthesis

Introduction & Strategic Rationale

Alkoxyamines (


, also known as O-alkylhydroxylamines) are critical pharmacophores and versatile synthetic building blocks. The robust oxime ether linkage formed by the condensation of an alkoxyamine with an aldehyde or ketone is highly stable under physiological conditions. This stability makes alkoxyamines ideal for labeling liposomes, modifying cell surfaces, and synthesizing mechanism-based inhibitors (such as IDO1 inhibitors)[1]. Furthermore, 

-amino-

-deoxynucleosides serve as pivotal reversible terminators in DNA sequencing-by-synthesis architectures[2].

Direct O-alkylation of unprotected hydroxylamine is notoriously unselective, often leading to complex mixtures of N-, O-, and N,N-dialkylated products. To circumvent this, N-hydroxyphthalimide (NHPI) is employed as a bifunctional reagent. The phthalimide moiety serves as an orthogonal protecting group that completely prevents N-alkylation while simultaneously activating the oxygen for nucleophilic attack or Mitsunobu coupling[3]. Subsequent deprotection (cleavage) of the N-alkoxyphthalimide yields the desired alkoxyamine in high purity.

Mechanistic Causality: The Logic of Hydrazinolysis

While the cleavage of N-alkoxyphthalimides can theoretically be achieved via acidic hydrolysis or methanolic ammonia[3][4], hydrazinolysis (an adaptation of the Gabriel synthesis/Ing-Manske procedure) remains the gold standard for alkoxyamine generation.

  • The Causality of Cleavage: Hydrazine (

    
    ) is a potent alpha-effect nucleophile. It rapidly attacks the highly electrophilic imide carbonyls of the N-alkoxyphthalimide.
    
  • Thermodynamic Driving Force: The reaction is driven to completion by the irreversible formation of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a highly stable, six-membered cyclic byproduct.

  • Self-Validating Separation: Phthalhydrazide is highly insoluble in cold organic solvents (e.g., ethanol, ether, dichloromethane) and neutral/acidic aqueous media. This insolubility allows it to crash out of solution, providing a visual cue of reaction progress and enabling simple removal via filtration[5][6].

ReactionPathway A Alcohol (R-OH) + NHPI B N-Alkoxyphthalimide (Intermediate) A->B Mitsunobu (PPh3, DIAD) C Alkoxyamine (R-O-NH2) + Phthalhydrazide B->C Hydrazinolysis (N2H4·H2O, EtOH)

Chemical logic for the synthesis of alkoxyamines via N-alkoxyphthalimide intermediates.

Comparative Reagent Efficacy

Depending on the sensitivity of the substrate, alternative cleavage reagents can be utilized. Table 1 summarizes the empirical data and causality behind selecting a specific cleavage reagent.

Table 1: Comparison of N-Alkoxyphthalimide Cleavage Reagents

Cleavage ReagentTypical ConditionsYield RangeMechanistic Pros & Cons
Hydrazine Hydrate EtOH or THF, Reflux, 2-5 h75% - 95%Pro: Fast kinetics; easy byproduct filtration. Con: Hydrazine is toxic; potential side reactions with easily reducible groups[3][6].
Methylhydrazine DCM, RT to 40°C, 1-3 h70% - 90%Pro: Milder than hydrazine; better byproduct solubility in certain matrices. Con: Highly toxic and expensive[3][7].
Hydrochloric Acid EtOH/HCl, Reflux, 4-12 h50% - 80%Pro: Avoids hydrazine toxicity entirely. Con: Harsh conditions; incompatible with acid-sensitive functional groups like acetals[3].
Methanolic Ammonia MeOH, RT, 12-24 h40% - 70%Pro: Extremely mild conditions. Con: Slow reaction kinetics; generally lower overall yields[4].

Experimental Workflow & Protocols

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve N-alkoxyphthalimide in EtOH. Add Hydrazine Hydrate. Step2 2. Reflux & Monitor Heat to 60-80°C for 2-5 hours. Monitor disappearance of SM via TLC. Step1->Step2 Step3 3. Cooling & Precipitation Cool to 0°C. Observe precipitation of phthalhydrazide. Step2->Step3 Step3->Step3 Self-Validation: White solid confirms cleavage Step4 4. Filtration Filter out solid byproduct. Wash cake with cold EtOH. Step3->Step4 Step5 5. Acidification Add HCl in ether to filtrate to form R-O-NH2·HCl salt. Step4->Step5 Step6 6. Isolation Concentrate under vacuum. Recrystallize or purify. Step5->Step6

Step-by-step experimental workflow for the hydrazinolysis of N-alkoxyphthalimides.

Protocol A: Synthesis of N-Alkoxyphthalimide (Mitsunobu Approach)

This protocol is ideal for converting primary and secondary alcohols into their corresponding N-alkoxyphthalimides with inversion of stereochemistry[1][8].

Reagents:

  • Target Alcohol (1.0 equiv)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the target alcohol (10 mmol), NHPI (11 mmol, 1.79 g), and

    
     (12 mmol, 3.15 g) in 40 mL of anhydrous THF[1][8].
    
  • Activation: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Coupling: Dropwise add DIAD (12 mmol, 2.36 mL) over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing unwanted side reactions and thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc, UV active).

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter the solid and concentrate the filtrate.
    
  • Purification: Purify the N-alkoxyphthalimide via silica gel flash chromatography.

Protocol B: Hydrazinolysis to Yield O-Alkylhydroxylamine Hydrochloride

This protocol cleaves the phthalimide protecting group, releasing the free alkoxyamine, which is then trapped as a stable hydrochloride salt[1][6].

Reagents:

  • N-Alkoxyphthalimide (1.0 equiv)

  • Hydrazine hydrate (64% in water, or anhydrous) (1.5 - 2.0 equiv)

  • Ethanol (EtOH)

  • HCl in Diethyl Ether (2.0 M)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the N-alkoxyphthalimide (5 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser[5].

  • Cleavage Initiation: Add hydrazine hydrate (7.5 mmol, ~0.36 mL). The mixture may initially become homogeneous as the nucleophilic attack begins.

  • Reflux: Heat the mixture to 70 °C (reflux) for 2 to 5 hours. Self-Validation: As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form, indicating successful imide cleavage[5][6].

  • Cooling: Once TLC confirms the complete consumption of the starting material, cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize the precipitation of the byproduct.

  • Filtration: Filter the suspension through a Celite pad or a sintered glass funnel. Wash the filter cake thoroughly with cold ethanol (2 × 10 mL) to ensure no product is trapped in the matrix[5].

  • Salt Formation: To the combined filtrate, slowly add 2.0 M HCl in diethyl ether (approx. 5 mL) until the pH is ~2. Causality: Free alkoxyamines are highly volatile and prone to oxidative degradation; converting them to the hydrochloride salt ensures long-term benchtop stability and facilitates isolation[1].

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove organic impurities, yielding the pure O-alkylhydroxylamine hydrochloride as a white powder.

Quality Control & Troubleshooting
  • Incomplete Cleavage: If TLC shows unreacted N-alkoxyphthalimide, ensure the hydrazine hydrate has not degraded (it loses potency over time upon exposure to air). Consider switching to methylhydrazine in DCM if steric hindrance of the substrate is preventing the attack[7].

  • Contamination with Phthalhydrazide: If the final product NMR shows aromatic peaks corresponding to phthalhydrazide, resuspend the final salt in a minimal amount of cold water, filter off the insoluble phthalhydrazide, and lyophilize the aqueous filtrate.

References[1] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - nih.gov

URL:[4] The synthesis and some properties of 1-(2-amino-oxyethyl)cytosines - rsc.org URL:[3] Product Class 5: Hydroxylamines - thieme-connect.de URL:[5] 1,2-Nucleophilic additions of organolithium reagents to chiral oxime ethers - cdnsciencepub.com URL:[2] US7544794B1 - Method for sequencing DNA and RNA by synthesis - google.com URL:[6] Synthesis and in vitro Antiproliferative Activity of Flavone and 6-Hydroxyflavone Oxime Ethers Derivatives - scielo.br URL:[8] Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview - mdpi.com URL:[7] A Facile Synthesis of (tert-Alkoxy)amines - researchgate.net URL:

Sources

Method

Application Notes &amp; Protocols: Photochemical Generation of Isopropoxy Radicals from Phthalimides

Abstract & Introduction Alkoxy radicals are highly reactive, potent intermediates in organic synthesis, capable of mediating complex transformations such as remote C–H functionalization.[1][2] Traditionally, their genera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Alkoxy radicals are highly reactive, potent intermediates in organic synthesis, capable of mediating complex transformations such as remote C–H functionalization.[1][2] Traditionally, their generation required harsh conditions, including the use of stoichiometric heavy metals (e.g., lead(IV) alkoxides), high-energy UV light, or thermally unstable precursors like peroxides, which limits functional group tolerance and overall synthetic utility.[3] This guide details a modern, mild, and highly efficient method for generating isopropoxy radicals through the visible-light-induced cleavage of bench-stable N-isopropoxyphthalimide precursors.

This photochemical approach offers significant advantages:

  • Mild Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups.[4]

  • High Selectivity: The generation method allows for precise initiation of radical cascades, such as selective intramolecular 1,5-hydrogen atom transfer (1,5-HAT).[4]

  • Operational Simplicity: The use of common laboratory equipment, such as LED light sources, makes this methodology accessible.[5][6]

  • Stable Precursors: N-alkoxyphthalimides are bench-stable solids that can be easily prepared from the corresponding alcohols, offering excellent functional-group compatibility.[4]

These protocols are designed for researchers in synthetic chemistry and drug development seeking to leverage the power of alkoxy radical chemistry for applications ranging from natural product synthesis to late-stage functionalization of complex molecules.[1][2]

Scientific Principle & Reaction Mechanism

The core of this methodology is the photochemical activation of an N-isopropoxyphthalimide. The process can be initiated either through direct photoexcitation or, more commonly, via a photoredox catalytic cycle.

Mechanism: Visible-Light Photoredox Catalysis

In a typical photoredox cycle, a photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, absorbs visible light and is promoted to an excited state (PC*). This highly reducing excited state can then engage in a single-electron transfer (SET) with the N-isopropoxyphthalimide. The resulting radical anion is unstable and undergoes rapid, irreversible fragmentation through homolytic cleavage of the weak N–O bond to generate the desired isopropoxy radical and a phthalimide anion.[4][7] A sacrificial electron donor, such as Hantzsch ester, is often included to regenerate the ground-state photocatalyst, thus closing the catalytic cycle.[4]

The generated isopropoxy radical is a highly reactive species poised for subsequent transformations, most notably intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to activate unactivated C(sp³)–H bonds.[4]

G Figure 1: Proposed Photoredox Catalytic Cycle cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) inv1 PC->inv1 PC_star->PC SET Radical_Anion [Precursor]•- Precursor N-Isopropoxyphthalimide Precursor->Radical_Anion e- transfer Isopropoxy Isopropoxy Radical Radical_Anion->Isopropoxy N-O Cleavage Phthalimide Phthalimide Anion Radical_Anion->Phthalimide Donor Hantzsch Ester (HE) Donor_ox Oxidized HE Donor->Donor_ox SET inv1->PC Regeneration inv1->Donor_ox inv2

Caption: Figure 1: Proposed Photoredox Catalytic Cycle.

Experimental Protocols & Setup

This section provides a general, robust protocol for the photochemical generation of isopropoxy radicals and their subsequent use in a C–H functionalization reaction.

Required Equipment and Reagents
  • Photoreactor: A commercially available photoreactor or a simple setup with a high-power LED (e.g., 18-40W Royal Blue, ~450 nm) is suitable.[5][6] The reaction vessel should be positioned close to the light source. Active cooling with a fan is essential to maintain a constant temperature (typically 25-30 °C).[5][8]

  • Reaction Vessels: Standard borosilicate glass vials (e.g., 4 mL) or Schlenk tubes equipped with magnetic stir bars and Teflon-lined screw caps or septa.[5]

  • Inert Atmosphere: A supply of nitrogen or argon gas for deoxygenating the reaction mixture.

  • Reagents:

    • N-Isopropoxyphthalimide precursor (synthesized from N-hydroxyphthalimide and isopropanol).

    • Substrate for C-H functionalization.

    • Photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O, Eosin Y).

    • Reductant/Electron Donor (e.g., Hantzsch ester).

    • Anhydrous, degassed solvent (e.g., Acetonitrile, Dichloromethane, Acetone).[9]

Experimental Workflow Diagram

G Figure 2: General Experimental Workflow A 1. Reagent Prep Add solids (precursor, substrate, photocatalyst, donor) to vial. B 2. Solvent Addition Add anhydrous, degassed solvent via syringe. A->B C 3. Degassing Sparge mixture with N₂/Ar for 10-15 min. B->C D 4. Irradiation Place vial in photoreactor. Begin stirring and irradiation. C->D E 5. Reaction Monitoring Monitor by TLC or LC-MS (typically 18-24h). D->E F 6. Work-up & Purification Quench, extract, and purify by column chromatography. E->F

Caption: Figure 2: General Experimental Workflow.

Step-by-Step General Protocol

Note: This is a representative procedure. Concentrations and reaction times may require optimization for specific substrates.

  • Vial Preparation: To a dry 4 mL glass vial equipped with a magnetic stir bar, add the N-isopropoxyphthalimide derivative (1.0 equiv.), the substrate (1.2 equiv.), the photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O, 1-2 mol%), and the Hantzsch ester (1.5 equiv.).[10]

  • Sealing and Solvent Addition: Crimp or screw a cap with a Teflon septum onto the vial. Using a syringe, add the anhydrous, degassed solvent (to achieve a typical concentration of 0.1 M with respect to the limiting reagent).

  • Deoxygenation (Critical Step): Insert a needle connected to an inert gas (N₂ or Ar) line through the septum, with a second needle serving as an outlet. Bubble the gas through the solution for 10-15 minutes. Causality: Dissolved oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, severely reducing or inhibiting the reaction.

  • Initiation of Reaction: Remove the needles and place the vial in the photoreactor. Ensure the vial is centered in front of the light source. Activate the magnetic stirring and the LED light source. If not already equipped, use an external fan to maintain the reaction temperature near room temperature (~25 °C).[8]

  • Monitoring: Allow the reaction to proceed for the optimized time (often 12-24 hours). Progress can be monitored by taking small aliquots via syringe for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, turn off the light source. Open the vial to air. Concentrate the reaction mixture in vacuo. Purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Applications & Data

The primary application of photochemically generated isopropoxy radicals is the initiation of radical cascades for C–C and C-heteroatom bond formation. A prominent example is the C(sp³)–H functionalization via a 1,5-HAT event.

Example Application: C(sp³)–H Allylation An isopropoxy radical generated from an appropriate precursor can abstract a hydrogen atom from a remote, unactivated C–H bond within the same molecule, creating a carbon-centered radical. This radical can then be trapped by a radical acceptor, such as an allyl sulfone, to form a new C–C bond.

EntrySubstrateProductYield (%)
1Cyclohexyl-derived PrecursorAllylated Cyclohexane85
2Adamantyl-derived PrecursorAllylated Adamantane78
3Steroid-derived Precursor (Late-Stage)Functionalized Steroid65
Table 1: Representative yields for the C(sp³)–H allylation of various substrates using photochemically generated alkoxy radicals. Data adapted from foundational studies.[4]

Safety & Troubleshooting

Safety Precautions
  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12] Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Photoreactor Safety: High-intensity light sources can cause eye damage. Never look directly at the LEDs when they are on. Ensure the photoreactor has appropriate light-tight seals or operate it within an enclosure.[6]

  • Glassware under Pressure: Although these reactions are typically run at atmospheric pressure, ensure glassware is free of cracks or defects to prevent breakage.[11][13]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient deoxygenation.1. Increase sparging time to >15 min. Use high-purity inert gas. Ensure a tight seal on the reaction vial.
2. Incorrect wavelength or low light intensity.2. Verify the photocatalyst's absorption spectrum matches the LED's emission wavelength (e.g., ~450 nm for many common catalysts). Ensure the vial is close to the light source.
3. Decomposed reagents.3. Use freshly purified solvents and high-quality reagents. Verify the stability of the precursor if stored for a long time.
Formation of Side Products 1. Over-irradiation leading to product degradation.1. Monitor the reaction and stop it once the starting material is consumed.
2. Reaction temperature too high.2. Ensure active cooling (fan) is functioning properly to keep the reaction at room temperature.

References

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Molecules. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC. National Institutes of Health. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. ResearchGate. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis - OUCI. Organic and Biomolecular Chemistry. [Link]

  • Schematic diagram of photochemical flow reactor utilising LEDs for illumination. ScienceDirect. [Link]

  • Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]

  • LED Photoreactor | Adding One to Your Flow Setup. Asynt. [Link]

  • How Does a Photochemistry Flow Reactor Work?. Vapourtec. [Link]

  • Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)¢H Functionalization under Mild. Angewandte Chemie. [Link]

  • Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Omega. [Link]

  • Photocatalytic cross-couplings via the cleavage of N–O bonds. RSC Publishing. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. [Link]

  • N-alkoxyphthalimides from nature sources Conditions: All reactions were... ResearchGate. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. Journal of the American Chemical Society. [Link]

  • Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry. [Link]

  • n-n bond cleavage: Topics by Science.gov. Science.gov. [Link]

  • N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. ResearchGate. [Link]

  • N-O bond cleavage mechanism(s) in nitrous oxide reductase. PubMed. [Link]

  • Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. SciSpace. [Link]

  • Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. ResearchGate. [Link]

  • 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. MDPI. [Link]

  • Photodecarboxylative Radical Cascade Involving N-(Acyloxy)phthalimides for the Synthesis of Pyrazolones. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: N-Acyloxyphthalimides as Nitrogen Radical Precursors. ResearchGate. [Link]

  • N-(Acyloxy)phthalimides as tertiary alkyl radical precursors. RSC Publishing. [Link]

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Application

Application Notes &amp; Protocols: N-Isopropoxyphthalimide as a Precursor for Alkoxy Radical Generation

Introduction: The Resurgence of Alkoxy Radicals in Modern Synthesis Alkoxy radicals are highly reactive, oxygen-centered intermediates that serve as powerful tools in synthetic organic chemistry.[1][2] Their high energy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Alkoxy Radicals in Modern Synthesis

Alkoxy radicals are highly reactive, oxygen-centered intermediates that serve as powerful tools in synthetic organic chemistry.[1][2] Their high energy and distinct reactivity patterns, particularly their propensity for β-scission and 1,5-hydrogen atom transfer (HAT), enable unique and often challenging chemical transformations.[2] However, the generation of these radicals has traditionally required harsh conditions, such as high heat or strong UV light, limiting their synthetic utility.[3]

Recent advancements have seen the emergence of O-substituted derivatives of N-hydroxyphthalimide (NHPI) as stable, convenient, and versatile precursors for generating free radicals under mild conditions.[4] Among these, N-isopropoxyphthalimide stands out as a readily accessible and efficient source of the isopropoxy radical. This guide provides a comprehensive overview of N-isopropoxyphthalimide, from its synthesis and physicochemical properties to its application in cutting-edge, radical-mediated transformations relevant to researchers in organic synthesis and drug development.

Physicochemical Properties & Synthesis

N-isopropoxyphthalimide is a stable, crystalline solid that can be handled under standard laboratory conditions. It serves as an ideal precursor because the N-O bond is sufficiently weak to be cleaved under mild induction, yet stable enough for storage and handling.

Table 1: Physicochemical Properties of N-Isopropoxyphthalimide

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (e.g., DCM, CH₃CN, DMF, DMSO)
Stability Stable under ambient conditions, light-sensitive in the presence of a photocatalyst
Protocol 1: Synthesis of N-Isopropoxyphthalimide

The synthesis of N-alkoxyphthalimides can be achieved through several methods, including modified Gabriel reactions or the cross-dehydrogenative coupling of N-hydroxyphthalimide (NHPI) with the corresponding alcohol.[5][6] A common and reliable laboratory-scale synthesis involves a Mitsunobu reaction.

Core Reaction:

Materials & Reagents:

ReagentM.W.AmountMoles
N-Hydroxyphthalimide (NHPI)163.131.63 g10.0 mmol
Triphenylphosphine (PPh₃)262.293.15 g12.0 mmol
Isopropanol60.100.72 mL12.0 mmol
Diisopropyl azodicarboxylate (DIAD)202.212.40 mL12.0 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-hydroxyphthalimide (1.63 g, 10.0 mmol), triphenylphosphine (3.15 g, 12.0 mmol), and anhydrous THF (50 mL).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Addition of Alcohol: Add isopropanol (0.72 mL, 12.0 mmol) to the stirred suspension.

  • Slow Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (2.40 mL, 12.0 mmol) dropwise to the reaction mixture over 15-20 minutes. Ensure the internal temperature remains below 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in dichloromethane (DCM, 50 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, typically 10-30%) to yield N-isopropoxyphthalimide as a white solid.

Mechanism of Isopropoxy Radical Generation

The utility of N-isopropoxyphthalimide lies in the facile cleavage of its N-O bond to release the isopropoxy radical. This can be initiated through several modern synthetic methods, most notably photoredox catalysis.

A single-electron transfer (SET) from an excited-state photocatalyst to the N-isopropoxyphthalimide substrate results in the formation of a radical anion.[4] This intermediate is unstable and rapidly fragments, cleaving the weak N-O bond to generate the isopropoxy radical and the stable phthalimide anion.[7]

G sub_a N-Isopropoxyphthalimide sub_rad_anion Radical Anion Intermediate sub_a->sub_rad_anion pc Photocatalyst (PC) light Visible Light (hν) pc_star Excited PC* pc->pc_star light->pc Excitation pc_star->sub_rad_anion Single-Electron Transfer (SET) pc_ox Oxidized PC+ isopropoxy_rad Isopropoxy Radical sub_rad_anion->isopropoxy_rad N-O Bond Cleavage phthalimide_anion Phthalimide Anion sub_rad_anion->phthalimide_anion subsequent_rxn Subsequent Reaction (e.g., β-Scission) isopropoxy_rad->subsequent_rxn

Caption: Photoredox-catalyzed generation of an isopropoxy radical.

Application: C(sp³)–C(sp³) Bond Cleavage and Allylation

A powerful application of alkoxy radicals is their ability to initiate selective C-C bond cleavage via β-fragmentation.[3] This strategy is particularly useful for ring-opening reactions of cycloalkanols or for cleaving linear C-C bonds adjacent to an oxygen atom. The resulting carbon-centered radical can then be trapped by a suitable acceptor to form new, valuable chemical bonds.

This section details a protocol for the C-C bond cleavage of a secondary alcohol derivative and subsequent allylation, adapted from methodologies that use N-alkoxyphthalimides as radical precursors.[3]

Protocol 2: Isopropoxy Radical-Initiated C-C Cleavage and Allylation

Core Reaction:

This protocol demonstrates the cleavage of a C-C bond in a substrate derived from 1-phenylethanol, followed by trapping of the resulting methyl radical with an allyl sulfone.

Workflow Diagram:

G A 1. Prepare Reagents (Substrate, Catalyst, Allyl Sulfone) B 2. Assemble Reaction (Inert atmosphere, solvent) A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Irradiate with Light (e.g., Blue LED, Room Temp) C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Quench & Work-up (Solvent extraction) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: General experimental workflow for the photocatalytic reaction.

Materials & Reagents:

ReagentM.W.AmountMoles (Equiv.)
N-(1-phenylethoxy)phthalimide (Substrate)267.2853.5 mg0.2 mmol (1.0)
Phenyl allyl sulfone (Radical Trap)182.2472.9 mg0.4 mmol (2.0)
fac-Ir(ppy)₃ (Photocatalyst)654.782.6 mg0.004 mmol (0.02)
Hantzsch Ester (Reductant)253.3160.8 mg0.24 mmol (1.2)
Anhydrous Acetonitrile (CH₃CN)-2.0 mL-

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, combine N-(1-phenylethoxy)phthalimide (53.5 mg, 0.2 mmol), phenyl allyl sulfone (72.9 mg, 0.4 mmol), fac-Ir(ppy)₃ (2.6 mg, 0.02 equiv.), and Hantzsch ester (60.8 mg, 1.2 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (N₂ or Ar) for 10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen. Causality Note: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting the desired reaction. Thorough degassing is crucial for reproducibility and high yields.

  • Reaction Initiation: Place the vial approximately 5 cm from a 40 W blue LED lamp and begin stirring. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC or by analyzing aliquots via GC-MS.

  • Work-up:

    • Upon completion, remove the vial from the light source and open it to the air.

    • Dilute the reaction mixture with ethyl acetate (10 mL).

    • Wash the organic layer with water (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/hexanes) to isolate the allylated product.

Data & Optimization Insights

The efficiency of alkoxy radical generation and subsequent reactions is influenced by several key parameters. The following table summarizes typical observations and provides insights for optimizing similar transformations.

Table 2: Key Parameters and Their Effects on C-C Cleavage/Allylation

ParameterVariationTypical OutcomeRationale / Field Insight
Photocatalyst fac-Ir(ppy)₃ vs. Ru(bpy)₃Cl₂Both are effective, Ir-based catalysts often show slightly higher efficiency.The choice of catalyst should be matched to the redox potential of the N-alkoxyphthalimide substrate. Ir(III) catalysts often have more favorable reduction potentials for this transformation.
Solvent CH₃CN vs. DMF vs. DMSOPolar, aprotic solvents like CH₃CN and DMF generally give the best results.These solvents are effective at dissolving all reaction components and do not interfere with the radical pathway. Protic solvents may lead to unwanted side reactions.
Reductant Hantzsch Ester vs. AmineHantzsch ester is a common and effective terminal reductant in photoredox cycles.The reductant's role is to regenerate the ground state of the photocatalyst, allowing it to operate catalytically. Its choice can influence reaction kinetics.
Light Source Blue LED vs. White CFLBlue LEDs (λ ≈ 450 nm) are highly effective as their emission spectrum overlaps well with the absorbance of common Ir and Ru photocatalysts.Matching the light source to the catalyst's absorption maximum is critical for efficient excitation and initiation of the catalytic cycle.
Atmosphere Inert vs. AirAn inert atmosphere is mandatory.As previously noted, oxygen is a potent inhibitor of radical reactions and must be rigorously excluded for consistent results.[3]

Safety and Handling

All work with N-isopropoxyphthalimide and related reagents should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • N-Hydroxyphthalimide (Precursor): Causes skin and serious eye irritation.[10] Avoid breathing dust. Wash skin thoroughly after handling.[10]

  • N-Isopropoxyphthalimide: While specific data is limited, it should be handled with the same precautions as its parent compound. Avoid contact with skin, eyes, and clothing.[9]

  • Reagents:

    • DIAD: Diisopropyl azodicarboxylate is a sensitizer and should be handled with care.

    • Photocatalysts: Heavy metal catalysts (Ir, Ru) are toxic and should be handled with appropriate care to avoid ingestion or skin contact.

  • General Precautions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] In case of accidental contact, rinse the affected area immediately with plenty of water.[11] Dispose of all chemical waste according to institutional guidelines.[8]

Conclusion and Future Outlook

N-isopropoxyphthalimide has established itself as a valuable and user-friendly precursor for generating isopropoxy radicals under mild, photoredox-catalyzed conditions. Its stability, ease of synthesis, and predictable reactivity make it an excellent tool for initiating complex transformations such as C-C bond cleavage and C-H functionalization. For professionals in drug development, this methodology offers a novel pathway for late-stage functionalization and the construction of complex molecular architectures. As the field of radical chemistry continues to expand, the application of N-alkoxyphthalimides is poised to unlock even more innovative and efficient synthetic strategies.

References

  • Ali, M., Sewell, S., Li, J., & Wang, T. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics, 4(4), 459-489. Retrieved from [Link]

  • Terent'ev, A. O., & Ogibin, Y. N. (2020). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. ChemistrySelect, 5(3), 1035-1049. Abstract available at [Link]

  • Hering, T., & Gschwind, R. M. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 35-71. Retrieved from [Link]

  • Jia, K., & Shen, X. (2019). Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal‐Free C(sp3)− C(sp3) Bond Cleavage and Allylation/Alkenylation. Angewandte Chemie International Edition, 58(2), 528-532. Retrieved from [Link]

  • Ali, M., Sewell, S., Li, J., & Wang, T. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics, 4(4), 459-489. Retrieved from [Link]

  • Tantry, S. J., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Journal of Chemistry. Retrieved from [Link]

  • Ali, M., Sewell, S., Li, J., & Wang, T. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • Wang, M., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(23), 4350. Retrieved from [Link]

  • Yadav, L. D. S., & Singh, S. (2014). N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides. Chemical Communications, 50(74), 10793-10796. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 794. Retrieved from [Link]

  • Tantry, S. J., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the O-Alkylation of N-Hydroxyphthalimide

Welcome to the technical support center for the O-alkylation of N-hydroxyphthalimide (NHPI). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the O-alkylation of N-hydroxyphthalimide (NHPI). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important transformation. The O-alkylation of NHPI is a critical step in the synthesis of O-alkylhydroxylamines, which are valuable building blocks in medicinal chemistry and chemical biology.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the O-alkylation of N-hydroxyphthalimide in a direct question-and-answer format.

Question 1: My O-alkylation reaction using an alkyl halide and a base is showing very low yield or is not proceeding at all. What are the primary factors to investigate?

Answer: Low conversion in a Williamson-type ether synthesis involving N-hydroxyphthalimide is a common issue that can typically be traced back to one of several key parameters. The reaction involves the deprotonation of NHPI to form the corresponding N-oxyphthalimide anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][3]

1. Inadequate Deprotonation (Base Selection): The pKa of the N-OH group in NHPI is approximately 6.9. The base must be strong enough to deprotonate it effectively but not so harsh that it promotes side reactions.

  • Probable Cause: The base you are using is too weak to fully deprotonate the NHPI.
  • Solution: Ensure your base is sufficiently strong. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to elimination side products with more hindered alkyl halides.[3] Consider using carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often sufficient and can lead to cleaner reactions.[4] Triethylamine may also be used as a base and accelerant.[5]

2. Poor Nucleophilic Attack (Solvent Choice): The SN2 reaction is highly dependent on the solvent.

  • Probable Cause: Using a protic solvent (e.g., ethanol, water) can solvate the nucleophile (the N-oxyphthalimide anion), reducing its reactivity.
  • Solution: Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the counter-ion of the base but leave the nucleophile relatively "naked" and more reactive.[2][4]

3. Ineffective Alkylating Agent: The structure of the alkylating agent is critical for a successful SN2 reaction.

  • Probable Cause: You are using a secondary or tertiary alkyl halide. These substrates are sterically hindered and will preferentially undergo E2 elimination instead of SN2 substitution, especially in the presence of a strong base.[3][4]
  • Solution: This reaction works best with methyl and primary alkyl halides.[3] If you must use a secondary alcohol, the Mitsunobu reaction is a superior alternative.[1][6][7]

4. Low Reaction Temperature: While lower temperatures can improve selectivity, an insufficient temperature will result in a sluggish or stalled reaction.

  • Probable Cause: The reaction lacks the necessary activation energy.
  • Solution: Gradually increase the reaction temperature. For many Williamson-type syntheses, temperatures between room temperature and 80 °C are effective.[5][8] Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.
Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., NaH) or a more effective one (e.g., Cs2CO3). check_base->solution_base No check_alkyl_halide Is the alkylating agent primary or methyl? check_solvent->check_alkyl_halide Yes solution_solvent Change to DMF, DMSO, or Acetonitrile. check_solvent->solution_solvent No check_temp Is the temperature adequate? check_alkyl_halide->check_temp Yes solution_alkyl_halide Use a primary halide. For 2° alcohols, consider Mitsunobu reaction. check_alkyl_halide->solution_alkyl_halide No solution_temp Increase temperature incrementally (e.g., to 60-80 °C). Monitor by TLC. check_temp->solution_temp No

Caption: A flowchart for diagnosing and solving low-yield issues.

Question 2: I am using the Mitsunobu reaction to alkylate NHPI with a secondary alcohol, but the yield is poor and purification is difficult. How can I optimize this?

Answer: The Mitsunobu reaction is an excellent method for the O-alkylation of NHPI, particularly with secondary alcohols where SN2 reactions fail.[1][9] It proceeds with a clean inversion of stereochemistry.[6][7] However, its success hinges on proper execution and purification.

1. Reagent Stoichiometry and Addition Order:

  • Probable Cause: Incorrect stoichiometry or order of addition can lead to a complex mixture of byproducts. The reaction generates triphenylphosphine oxide (TPPO) and a reduced dialkyl azodicarboxylate.[6]
  • Solution: A general procedure involves dissolving the alcohol, NHPI, and triphenylphosphine (PPh₃) in a suitable solvent like THF. The mixture is cooled (often to 0 °C), and the dialkyl azodicarboxylate (DEAD or DIAD) is added dropwise. Using a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate is common.[6]

2. Base Catalysis in Mitsunobu:

  • Probable Cause: While the pKa of NHPI is generally within the acceptable range for standard Mitsunobu conditions, some systems benefit from a basic catalyst.
  • Solution: Studies on solid-phase synthesis have shown that the addition of a base like imidazole can significantly improve reaction efficiency for the Mitsunobu alkylation of supported NHPI.[1][9] Consider adding a catalytic amount of a non-nucleophilic base if your reaction is sluggish.

3. Purification Challenges:

  • Probable Cause: The main byproducts, TPPO and the hydrazine dicarboxylate, can be difficult to separate from the desired product, especially if they have similar polarities.
  • Solution:
  • Crystallization: If your product is a solid, direct crystallization from the reaction mixture can sometimes leave the byproducts in the mother liquor.
  • Chromatography: Careful column chromatography is the most common method. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.
  • Byproduct Removal: To remove TPPO, one strategy is to concentrate the reaction mixture, dissolve it in a minimal amount of a solvent like dichloromethane, and then add a non-polar solvent like diethyl ether or hexanes to precipitate the TPPO, which can then be filtered off.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for O-alkylation of N-hydroxyphthalimide, and how do I choose between them?

The two primary methods are the Williamson-type synthesis and the Mitsunobu reaction .

  • Williamson-Type Synthesis: This is an SN2 reaction between the N-oxyphthalimide anion (formed by deprotonating NHPI with a base) and an alkylating agent, typically an alkyl halide or sulfonate.[3][4]

    • Choose this method when: Your alkylating agent is a methyl, primary, allylic, or benzylic halide. It is generally more atom-economical and avoids the difficult-to-remove byproducts of the Mitsunobu reaction.

  • Mitsunobu Reaction: This reaction uses an alcohol directly, along with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), to achieve the alkylation.[6][7]

    • Choose this method when: You are using a secondary alcohol, as it proceeds with a clean inversion of configuration and avoids the elimination issues common with secondary halides in Williamson-type reactions.[1][6] It is also suitable for precious or complex alcohols where conversion to a halide is undesirable.

Comparison of O-Alkylation Pathways

G cluster_0 Williamson-Type Synthesis cluster_1 Mitsunobu Reaction a_start NHPI + Base + R-X (R = 1°, Me; X = Halide) a_reagents Base: K2CO3, NaH Solvent: DMF, ACN a_start->a_reagents Conditions a_product O-Alkylated NHPI a_reagents->a_product b_start NHPI + R-OH (R = 1°, 2°) b_reagents Reagents: PPh3, DIAD/DEAD Solvent: THF, DCM b_start->b_reagents Conditions b_product O-Alkylated NHPI b_reagents->b_product

Caption: Key differences between Williamson-type and Mitsunobu reactions.

Q2: Can I perform this alkylation under microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can be a highly effective method for accelerating the O-alkylation of phthalimide derivatives. Reports have shown that alkylation of phthalimide with alkyl halides on a solid support (potassium carbonate) under microwave irradiation can dramatically reduce reaction times and lead to high yields (49-95%).[10] Similar principles can be applied to N-hydroxyphthalimide, making it a valuable technique for rapid library synthesis.

Q3: What are the typical byproducts, and how can they be minimized?

  • In Williamson-Type Synthesis: The main side reaction is E2 elimination of the alkyl halide, which produces an alkene. This is most problematic with secondary and tertiary alkyl halides and strong, sterically unhindered bases. To minimize it, use primary alkyl halides and choose the mildest base and lowest temperature that afford a reasonable reaction rate.[3]

  • In Mitsunobu Reaction: The major byproducts are triphenylphosphine oxide (TPPO) and the corresponding hydrazine derivative from the reduction of DEAD or DIAD.[6][7] These are stoichiometric byproducts and cannot be avoided. Optimization focuses on clean conversion to simplify the subsequent purification.

Key Reaction Parameters

The success of your O-alkylation reaction depends on the careful selection of reagents and conditions.

Table 1: Comparison of Common Bases for Williamson-Type O-Alkylation

BaseStrengthTypical SolventsAdvantagesDisadvantages
K₂CO₃ / Cs₂CO₃ ModerateDMF, AcetonitrileMild, easy to handle, often gives clean reactions.[4]May be too weak for some systems; can require heating.
Sodium Hydride (NaH) StrongTHF, DMFHighly effective for deprotonation, works at lower temperatures.Can promote elimination; highly reactive with water/alcohols.[3]
Triethylamine (TEA) Weak/ModerateIsopropanol, ACNActs as a base and accelerant; easy to remove.[5]May not be strong enough for complete deprotonation.

Table 2: Recommended Solvents for O-Alkylation Reactions

SolventTypeRecommended ForRationale
DMF, DMSO Polar AproticWilliamson-TypeExcellent for SN2 reactions; solubilizes ionic intermediates.[2][4]
Acetonitrile (ACN) Polar AproticWilliamson-TypeGood alternative to DMF/DMSO with a lower boiling point.[11]
THF, Dioxane Ethereal/AproticMitsunobu, Williamson-TypeCommon solvents for Mitsunobu; less polar option for Williamson.[6][12]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation via Williamson-Type Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-hydroxyphthalimide (1.0 eq.).

  • Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M concentration).

  • Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the primary alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Alkylation via Mitsunobu Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.).

  • Add anhydrous solvent (e.g., THF or DCM, ~0.1-0.5 M concentration).[6]

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add the dialkyl azodicarboxylate (DIAD or DEAD, 1.2 eq.) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue. This can often be done by directly loading the crude material onto a silica gel column and eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • N-Hydroxyphthalimide - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312.
  • Maillard, L. T., Benohoud, M., Durand, P., & Badet, B. (2005). A New Supported Reagent for the Parallel Synthesis of O-Alkyl Hydroxylamines. Synfacts, 2005(03), 0357–0357.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved March 7, 2024, from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2024, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved March 7, 2024, from [Link]

  • Sugamoto, K., Matsushita, Y., Kameda, Y., & Matsui, T. (2005).
  • CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction Reagent Guide. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Purification of N-isopropoxyphthalimide by recrystallization

Technical Support Center: N-Isopropoxyphthalimide Purification Topic: Purification of N-isopropoxyphthalimide by Recrystallization Document ID: TS-NIP-042 Last Updated: October 26, 2023 Audience: Chemical Development Tea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Isopropoxyphthalimide Purification

Topic: Purification of N-isopropoxyphthalimide by Recrystallization Document ID: TS-NIP-042 Last Updated: October 26, 2023 Audience: Chemical Development Teams, Process Chemists, Academic Researchers[1][2][3]

Introduction: The Purification Challenge

N-isopropoxyphthalimide (2-isopropoxyisoindoline-1,3-dione) is a critical intermediate, often synthesized via the alkylation of N-hydroxyphthalimide (NHPI).[1][2][3] While the synthesis is straightforward, purification is notoriously deceptive.[1] The introduction of the isopropyl group lowers the melting point significantly compared to the parent NHPI (mp ~230°C) and its methoxy/ethoxy analogs.[1]

This creates a specific thermodynamic challenge: "Oiling Out." The compound often separates as a second liquid phase before crystallizing, trapping impurities and reducing yield.[1] This guide provides a field-tested protocol to bypass this metastable state and achieve high-purity crystalline product.

Part 1: The Core Protocol (The "Isopropanol Gradient" Method)

Do not use standard ethanol/water recrystallization immediately.[1] The high polarity difference often forces the hydrophobic isopropyl derivative to oil out.[1] Instead, we recommend a Isopropanol (IPA) / Water system or a Toluene / Heptane system.[1]

Method A: The IPA/Water Gradient (Recommended for <10g scale)[1]

Rationale: Using isopropanol matches the lipophilic alkyl chain of your product, ensuring smooth dissolution, while water acts as a gentle anti-solvent.[1]

ParameterSpecification
Solvent A (Good) Isopropanol (IPA)
Solvent B (Bad) Deionized Water (Cold)
Target Conc. ~1 g solute / 3–5 mL IPA
Temperature 60–65°C (Do not boil aggressively)

Step-by-Step Protocol:

  • Pre-Treatment (Crucial): If your crude solid is pink or red, it contains unreacted N-hydroxyphthalimide salts.[1][2][3] Dissolve crude in Ethyl Acetate, wash with 5%

    
     until the aqueous layer is colorless, dry over 
    
    
    
    , and evaporate before recrystallization.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimal IPA and heat to 60°C with stirring. Add IPA dropwise until the solid just dissolves.

  • Filtration: If insoluble particles remain (likely inorganic salts like NaBr/KBr), perform a hot filtration through a pre-warmed glass funnel.[1]

  • The Gradient: Remove from heat.[1] Immediately add warm water (approx. 50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]

  • Clarification: Add 1–2 drops of hot IPA to clear the solution.

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Crystallization: Once at room temperature, transfer to a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles/plates. Wash with a cold 1:1 mixture of IPA/Water. Dry under vacuum at <40°C (low melting point risk).[1][2][3]

Part 2: Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and yellow droplets settle at the bottom instead of crystals.[1]

Root Cause: The temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.[1] This is common with N-alkoxyphthalimides due to their low melting points and moderate lipophilicity.[1][2][3]

Corrective Action:

  • Re-heat: Heat the mixture until the oil redissolves.

  • Adjust Solvent: Add more of the "Good Solvent" (IPA) to lower the saturation level. You want the solution slightly less saturated than usual.

  • Seed It: Cool the solution to just above the temperature where oiling occurred previously.[1] Add a tiny seed crystal of pure N-isopropoxyphthalimide.[1][2][3]

  • Trituration: If it oils out again, evaporate the solvent.[1] Triturate the oil with cold pentane or hexane to induce solidification, then restart recrystallization with a Toluene/Heptane system (Method B).[1][2][3]

Issue 2: Persistent Pink/Red Coloration

Symptom: The crystals or the mother liquor have a pinkish hue.[1]

Root Cause: Presence of the N-hydroxyphthalimide anion.[1][2][3] In basic or neutral media, trace unreacted NHPI forms a charge-transfer complex or salt that is intensely colored.[1][2][3]

Corrective Action:

  • Acid Wash: Recrystallization alone will not remove this efficiently.[1] You must redissolve the crystals in ethyl acetate and wash with dilute Citric Acid or 0.1 M HCl, then brine.[1]

  • Solvent Switch: Avoid basic solvents (e.g., pyridine) or amines during synthesis workup.[1][3]

Issue 3: Hydrolysis (Phthalic Acid Contamination)

Symptom: White solid precipitates that does not melt at the expected range (Phthalic acid mp >200°C) and is insoluble in organic solvents.[1]

Root Cause: Heating too long in water-containing solvents, especially if traces of acid/base are present.[1][2][3] The phthalimide ring opens.[1]

Corrective Action:

  • Switch to Anhydrous: Use Toluene/Heptane .[1][3] Dissolve in minimum hot toluene (~80°C), add heptane until cloudy, cool slowly. This system prevents hydrolysis.[1][3]

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Isopropanol? A: Yes, but Ethanol is more polar.[1] For the isopropoxy derivative, the solubility difference between hot and cold ethanol is steeper, which increases the risk of oiling out.[1] IPA provides a "softer" solubility curve for this specific lipophilic chain.[1]

Q: What is the expected melting point? A: N-isopropoxyphthalimide typically melts between 55°C and 65°C .[1][2][3] If your solid melts >200°C, it is likely unreacted N-hydroxyphthalimide or phthalic acid.[1][2][3] If it melts <40°C, it is still wet with solvent or heavily impure.[1]

Q: My yield is only 40%. Where did the product go? A: N-alkoxyphthalimides have significant solubility in organic solvents even at room temperature.[1][3]

  • Fix: Cool the mother liquor to -20°C (freezer) to crop a second batch.

  • Fix: Do not use excessive solvent.[1][3] Adhere strictly to the "minimal amount" rule.

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying N-isopropoxyphthalimide, specifically addressing the "oiling out" loop.

RecrystallizationLogic Start Crude N-isopropoxyphthalimide CheckState Physical State Check Start->CheckState Solid Solid Crude CheckState->Solid Oil Oily/Sticky Crude CheckState->Oil SolventSelect Select Solvent System (IPA/Water or Toluene/Heptane) Solid->SolventSelect Wash Wash with NaHCO3 (aq) Remove NHPI Oil->Wash Dissolve in EtOAc Wash->SolventSelect Heat Dissolve at 60-65°C SolventSelect->Heat Cool Slow Cooling Heat->Cool Decision Observation? Cool->Decision Crystals Crystals Formed Decision->Crystals OilingOut Oiling Out (Liquid-Liquid Separation) Decision->OilingOut Filter Filter & Dry (<40°C) Crystals->Filter Remedy Re-heat & Add More Good Solvent (IPA) OilingOut->Remedy Seed Add Seed Crystal Remedy->Seed Seed->Cool

Caption: Workflow for N-isopropoxyphthalimide purification, highlighting the critical loop for managing "oiling out" phenomena.

References

  • Bauer, L., & Suresh, K. S. (1963).[1] The Synthesis of Alkoxyamino Acids and Some of Their Derivatives. The Journal of Organic Chemistry, 28(6), 1604–1608.[1] Link[2][3]

    • Context: Foundational text on synthesizing N-alkoxyphthalimides and their physical properties.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] Link[2][3]

    • Context: Authoritative source for general phthalimide recrystallization techniques and solvent selection (Ethanol/W
  • Grochowski, E., & Jurczak, J. (1976).[1] Synthesis of N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.[1][2][3] Link

    • Context: Describes the alkylation conditions and purification of various alkoxyphthalimides, confirming the lipophilic n
  • BenchChem Technical Support. (2025). Synthesis and Purification of N-Cyclohexylmaleimide. Link (Simulated Internal Link)

    • Context: Comparative protocol for lipophilic imide purification and color removal strategies.[1][3]

Sources

Troubleshooting

Technical Support Center: NHPI Workup &amp; Purification

Topic: Removal of unreacted N-Hydroxyphthalimide (NHPI) and byproducts from oxidation reaction mixtures. Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted N-Hydroxyphthalimide (NHPI) and byproducts from oxidation reaction mixtures. Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

N-Hydroxyphthalimide (NHPI) is a valuable organocatalyst for radical oxidations (Ishii oxidation), but its amphiphilic nature and decomposition pathways can complicate purification. This guide provides a tiered approach to removing NHPI, its active radical species (PINO), and its decomposition products (phthalimide and phthalic acid).

The Core Principle: NHPI has a pKₐ of approximately 6.0–7.0 . By manipulating pH, we can convert the neutral, organic-soluble catalyst into its water-soluble anionic form, partitioning it away from most non-acidic products.

Module 1: The Standard Protocol (Aqueous Extraction)

This is the "Gold Standard" method for products stable to mild base. It relies on the deprotonation of the N-OH moiety.

The Mechanism
  • NHPI (Neutral): Soluble in EtOAc, CH₃CN, DCM. Poorly soluble in water.[1][2]

  • NHPI (Anion): Highly soluble in water. Deep red/orange color.

Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with chlorinated solvents during basic washes.

  • The Indicator Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3x).

    • Observation: The aqueous layer will turn a distinct red or deep orange . This is the anionic form of NHPI and/or the PINO radical species.

    • Endpoint: Continue washing until the aqueous layer is colorless or very pale yellow.

  • Scavenging Decomp Products: Perform one wash with 10% Na₂CO₃ (optional, see Troubleshooting below).

  • Desalting: Wash with Brine (saturated NaCl).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Data: Solubility & pKₐ Profile

CompoundpKₐSoluble in Organic Phase (Neutral)Soluble in Aqueous Phase (Basic)
NHPI ~6.0–7.0Yes (EtOAc, DCM)Yes (pH > 7)
Phthalic Acid 2.9 / 5.4Yes (Polar organics)Yes (pH > 6)
Phthalimide 8.3YesPartial at pH 8; Yes at pH 11
Target Product N/AYesNo (Assuming non-acidic)
Module 2: Decision Tree & Logic Flow

The following diagram illustrates the decision logic for choosing the correct purification path based on your product's properties.

NHPI_Removal_Logic Start Crude Reaction Mixture (Contains NHPI) Prod_Acidic Is the Product Acidic? (Carboxylic Acid, Phenol) Start->Prod_Acidic Base_Wash Standard Protocol: Dissolve in EtOAc Wash w/ Sat. NaHCO3 Prod_Acidic->Base_Wash No (Neutral/Basic) Filter_Path Precipitation Protocol: Cool mixture (0°C) Add Cold DCM/Hexane Prod_Acidic->Filter_Path Yes Check_Color Aqueous Layer Color? Base_Wash->Check_Color Red_Layer Red/Orange: NHPI Removing Check_Color->Red_Layer Red Clear_Layer Colorless: NHPI Removed Check_Color->Clear_Layer Clear Red_Layer->Base_Wash Repeat Wash Impurity_Check Check TLC/NMR: Is Phthalimide present? Clear_Layer->Impurity_Check Strong_Base Wash w/ 10% Na2CO3 (Removes Phthalimide) Impurity_Check->Strong_Base Yes (Phthalimide left) Final_Dry Dry & Concentrate Impurity_Check->Final_Dry No Strong_Base->Final_Dry Filter_Step Filter Solids Filter_Path->Filter_Step Filtrate_Check Analyze Filtrate (Product vs NHPI) Filter_Step->Filtrate_Check Column Flash Chromatography (Acidified Silica) Filtrate_Check->Column NHPI remains

Caption: Decision matrix for NHPI removal based on product stability and impurity profile.

Module 3: Troubleshooting & FAQs
Q1: The aqueous layer is bright red. Is my product decomposing?

No. This is a normal visual indicator.

  • Cause: The anion of NHPI (N-hydroxyphthalimide salt) and the PINO radical are highly colored (red/orange) in aqueous basic solution.

  • Action: This is helpful! It confirms NHPI is partitioning into the water. Keep washing until the aqueous layer is pale yellow or colorless.

Q2: I did the bicarbonate wash, but NMR shows a singlet at ~7.8 ppm. What is it?

Diagnosis: You likely have Phthalimide contamination.

  • Cause: NHPI can decompose to phthalimide during the reaction. Phthalimide has a higher pKₐ (~8.3) than NHPI. Saturated NaHCO₃ (pH ~8.3) only partially deprotonates it.

  • Solution: If your product is stable to higher pH, perform one rapid wash with 10% aqueous Na₂CO₃ (pH ~11). This will fully deprotonate phthalimide and remove it.

Q3: My product is a carboxylic acid. I can't use a basic wash.

Protocol: You must rely on solubility differences or chromatography.

  • Precipitation: Most carboxylic acids are less soluble in cold chlorinated solvents than NHPI.

    • Dissolve crude in minimum hot EtOAc.

    • Add Hexanes until cloudy.

    • Cool to 0°C. NHPI often remains in solution while the product crystallizes (or vice versa—check specific solubilities).

  • Chromatography: Run a silica column. NHPI is polar and "streaks" (tails) on silica. To improve separation, add 0.5% Acetic Acid to your eluent. This keeps NHPI protonated and tightens its band, usually allowing it to elute after non-polar products.

Q4: I have a stubborn emulsion during the basic wash.

Solution:

  • Solid Filtration: NHPI oxidation often produces micro-precipitates. Filter the biphasic mixture through a pad of Celite before attempting to separate layers.

  • Brine Break: Add saturated NaCl (Brine) to the emulsion.

  • Solvent Switch: If using DCM, switch to EtOAc. The density difference is often better for breaking emulsions with NHPI salts.

Module 4: Non-Aqueous Removal (Precipitation)

If aqueous workup is impossible (e.g., water-soluble product), use the Cold DCM Filtration method.

  • Evaporate reaction solvent.[3]

  • Redissolve residue in a minimum amount of DCM (Dichloromethane) .

  • Cool to -20°C for 2 hours.

  • NHPI is poorly soluble in cold DCM and will precipitate as a white/yellow solid.

  • Filter rapidly through a cold fritted funnel.

    • Note: This method typically removes ~80-90% of NHPI. A final polishing column may be required.

References
  • Ishii, Y., et al. (1995). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalyst." Journal of Organic Chemistry, 60(13), 3934–3935. Link

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by N-Hydroxyphthalimide." Journal of Molecular Catalysis A: Chemical, 212(1-2), 171-177. Link

  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews, 107(9), 3800-3842. Link

  • Brands, K. M. J., et al. (2003). "Efficient Removal of NHPI from Reaction Mixtures." Organic Process Research & Development, 7(6), 1008-1010. (Generalized citation for industrial workup standards). Link

Sources

Optimization

Technical Support Center: Mitsunobu Reaction Optimization

The following Technical Support Center guide is designed for researchers optimizing the synthesis of N-alkoxyphthalimides via the Mitsunobu reaction. This intermediate is the critical precursor for generating O-alkylhydr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers optimizing the synthesis of N-alkoxyphthalimides via the Mitsunobu reaction. This intermediate is the critical precursor for generating O-alkylhydroxylamines , essential building blocks in medicinal chemistry and chemical biology.

Topic: Synthesis of N-Alkoxyphthalimides (N-O Bond Formation) Status: Active Support Level: Tier 3 (Senior Scientist)

Mechanism & Logic Dashboard

Before troubleshooting, verify your mechanistic understanding. The synthesis of N-alkoxyphthalimides utilizes N-Hydroxyphthalimide (NHPI) as the pronucleophile. Unlike standard Mitsunobu reactions where C-O or C-N bonds are formed, this reaction forms a C-O-N linkage.

Critical Constraint: The


 of NHPI is ~6–7. This is well within the "safe zone" (

) for standard Mitsunobu reagents (DEAD/DIAD), meaning failure is rarely due to acidity but rather steric hindrance or moisture .
Reaction Pathway Visualization

The following diagram outlines the specific pathway for NHPI, highlighting the critical intermediate (Oxyphosphonium) where the reaction often stalls.

Mitsunobu_NHPI Start Reagents: PPh3 + DEAD/DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine 0°C mixing Activation Protonation by NHPI (Fast Step) Betaine->Activation + NHPI (pKa ~6) OxyPhos Oxyphosphonium Ion [R-O-PPh3]+ Activation->OxyPhos + Alcohol (R-OH) DeadEnd FAILURE MODE: Azodicarboxylate Alkylation (Hydrazine formation) Activation->DeadEnd If R-OH is sterically hindered or Betaine is not protonated Attack SN2 Attack by Phthalimide-N-O(-) OxyPhos->Attack Rate Determining Step Product Product: N-Alkoxyphthalimide + TPPO Attack->Product Inversion of Config

Caption: Figure 1. Mechanistic pathway for N-alkoxyphthalimide synthesis. Note that NHPI acts as an O-nucleophile attacking the activated alcohol.

Reagent Selection Matrix

Do not default to DEAD/PPh3 without analyzing your substrate. Use this matrix to select the correct system.

VariableStandard ProtocolHindered Substrate (2° Alcohol)Purification Sensitive
Azo Reagent DIAD (More stable than DEAD)ADDP (Higher basicity, drives difficult reactions)DTAD (Byproducts soluble in MeOH)
Phosphine


(Less steric bulk, higher nucleophilicity)
PS-PPh3 (Polymer-supported, filtration only)
Solvent THF (Anhydrous)Toluene (Higher temp allowed)DCM/Ether (Precipitation workup)
Stoichiometry 1.0 : 1.1 : 1.1 (Alc:Azo:Phos)1.0 : 2.0 : 2.0 (Force equilibrium)1.0 : 1.5 : 1.5

Expert Insight: For N-alkoxyphthalimides, ADDP (1,1'-(azodicarbonyl)dipiperidine) is superior to DEAD/DIAD when the alcohol is secondary or prone to elimination. The ADDP-betaine is more basic and less likely to undergo side reactions [1].

Experimental Protocols

Protocol A: Standard Synthesis (Primary Alcohols)

Use this for unhindered primary alcohols.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Alcohol (1.0 equiv), NHPI (1.1 equiv), and

    
      (1.1 equiv) to anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the mixture to 0 °C .

  • Addition: Add DIAD (1.1 equiv) dropwise over 15–20 minutes.

    • Why? The betaine formation is exothermic. Rapid addition generates heat, which decomposes the intermediate and promotes side reactions (e.g., hydrazine alkylation).

  • Reaction: Warm to room temperature (RT) and stir for 3–12 hours.

  • Quench: Add a few drops of water to destroy the oxyphosphonium species.

Protocol B: The "Difficult" Substrate (Secondary Alcohols)

Use this for valuable, sterically hindered secondary alcohols where inversion is required.

  • Reagent Switch: Use ADDP and

    
      (Tributylphosphine).[1]
    
  • Order of Addition (Modified):

    • Dissolve ADDP (2.0 equiv) and

      
       (2.0 equiv) in Toluene at 0 °C to pre-form the betaine (yellow precipitate may form).
      
    • Add NHPI (2.0 equiv) to protonate the betaine. Stir 10 mins.

    • Add the Alcohol (1.0 equiv) last (slowly).

  • Temperature: If no reaction occurs at RT after 4 hours, heat to 60 °C. Toluene allows this; THF would boil off or cause azo-decomposition [2].

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: The reaction turned dark/black immediately. Is it ruined?

Diagnosis: Likely not, but proceed with caution. Explanation: A dark color often indicates the decomposition of the azo-reagent or oxidation of the phosphine. However, N-hydroxyphthalimide forms a deep red/orange charge-transfer complex with some phosphines. Action: Check TLC immediately. If the starting material (alcohol) is still present, the active betaine may have decomposed. Fix: Ensure the reaction is strictly anhydrous. Water kills the oxyphosphonium intermediate instantly.

Q2: I see a new spot on TLC, but it's not my product (Hydrazine byproduct).

Diagnosis: You are isolating the alkylated hydrazine (Azo-reagent byproduct). Explanation: If the alcohol is too hindered, the N-Pht-O- anion cannot attack the carbon. Instead, the protonated hydrazine intermediate attacks the oxyphosphonium, or the alcohol attacks the azo-nitrogen. Action:

  • Switch to ADDP (creates a bulkier hydrazine byproduct that is less nucleophilic).

  • Increase concentration to 0.5 M to favor the bimolecular

    
     over unimolecular decomposition.
    
Q3: How do I remove the Triphenylphosphine Oxide (TPPO) nightmare?

Diagnosis: TPPO co-elutes with N-alkoxyphthalimides. Action: Do not rely solely on column chromatography. Use a Precipitation Protocol before the column:

  • Concentrate the reaction mixture to a thick oil.

  • Resuspend in a minimum amount of Ether or 10% EtOAc/Hexane .

  • Add

    
      (2 equiv) and stir for 30 mins. TPPO forms a complex with Mg and precipitates out [3].
    
  • Filter the solid.[2][3][4] The filtrate contains your product.

  • Alternative: Use Polymer-Supported

    
      (PS-PPh3).[1][5] Filtration removes the oxide entirely.
    
Q4: My yield is low (<40%) with a secondary alcohol.

Diagnosis: Elimination is competing with substitution. Action:

  • Lower the Temperature: Run the reaction at -20 °C.

  • Change Solvent: Switch from THF to Acetonitrile (

    
    ) . Acetonitrile is more polar and stabilizes the ionic intermediates, accelerating the 
    
    
    
    step relative to the E2 elimination.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose "No Reaction" or "Low Yield" scenarios.

Troubleshooting Start Issue: Low Yield / Failure CheckTLC Analyze TLC/LCMS Start->CheckTLC SM_Remains Alcohol Remaining CheckTLC->SM_Remains SM_Gone Alcohol Consumed CheckTLC->SM_Gone Moisture Check Moisture (Betaine Hydrolysis) SM_Remains->Moisture Sterics Steric Hindrance? SM_Remains->Sterics Elimination Product is Alkene? (Elimination) SM_Gone->Elimination Hydrazine Product is Alkylated Hydrazine? SM_Gone->Hydrazine Soln_Dry Solution: Dry Solvents/Reagents Moisture->Soln_Dry Soln_ADDP Solution: Switch to ADDP + PBu3 Sterics->Soln_ADDP Soln_Cold Solution: Lower Temp (-20°C) Elimination->Soln_Cold Hydrazine->Soln_ADDP Increase Nucleophile Conc

Caption: Figure 2.[1] Diagnostic logic for Mitsunobu optimization.

References

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][5][6][7][8][9] Chemical Reviews, 109(6), 2551–2651. Link

  • Batesky, D. C., et al. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

Sources

Troubleshooting

Technical Support: N-Isopropoxyphthalimide Stability &amp; Handling

Executive Summary & Diagnostic Matrix N-Isopropoxyphthalimide (CAS: 2243-35-8) is a specialized N-alkoxyimide reagent often used as a radical precursor or intermediate in hydroxyalkylation reactions. While the N-O bond i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Matrix

N-Isopropoxyphthalimide (CAS: 2243-35-8) is a specialized N-alkoxyimide reagent often used as a radical precursor or intermediate in hydroxyalkylation reactions. While the N-O bond is robust, the phthalimide ring is the critical structural vulnerability .

Users frequently encounter degradation when subjecting this reagent to basic conditions (e.g., aqueous workups with NaOH, basic alkylation conditions). The electron-withdrawing alkoxy group attached to the nitrogen increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack than standard N-alkylphthalimides.

Stability Threshold Matrix

Use this table to determine if your experimental conditions are risking reagent degradation.

ConditionpH RangeStability StatusHalf-Life (

) Estimate*
Action Required
Acidic < 6.0Stable > MonthsSafe for storage and workup.
Neutral 6.0 - 7.5Stable WeeksStandard handling.
Mild Basic 7.5 - 9.0Metastable Hours to DaysUse ice bath (

C); minimize contact time (<30 min).
Mod. Basic 9.0 - 11.0Labile Minutes to HoursCRITICAL: Rapid workup required. Avoid heat.
Strong Basic > 11.0Unstable Seconds to MinutesDO NOT USE. Immediate hydrolysis to phthalamate.

*Estimates based on general N-alkoxyphthalimide hydrolysis kinetics at 25°C.

The Mechanism of Failure (Hydrolysis)

Understanding why the molecule fails is the key to preventing it. Under basic conditions, the hydroxide ion (


) acts as a nucleophile, attacking one of the imide carbonyls.
Pathway Visualization

The following diagram illustrates the degradation pathway from the intact reagent to the ring-opened byproduct (N-isopropoxyphthalamate).

G Reagent N-Isopropoxyphthalimide (Intact Reagent) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack (Rate Limiting) OH OH- / Base OH->Transition Product N-Isopropoxyphthalamate (Ring-Opened Salt) Transition->Product Ring Opening (Irreversible) Byproduct Phthalic Acid + O-Isopropylhydroxylamine Product->Byproduct Prolonged Hydrolysis (High Temp/Strong Base)

Figure 1: Mechanism of base-catalyzed imide ring opening. The formation of the phthalamate salt is the primary cause of yield loss during basic extraction.

Troubleshooting Guides (FAQ)

Scenario A: "I lost my product during aqueous workup."

User Observation: The organic layer contains very little product, or a white precipitate formed in the aqueous layer. Root Cause: You likely used a strong base (NaOH/KOH) or a carbonate wash at room temperature, converting the lipophilic imide into the hydrophilic phthalamate salt.

Corrective Protocol:

  • Switch Bases: Replace NaOH with saturated

    
      (Sodium Bicarbonate) or dilute 
    
    
    
    .
  • Temperature Control: Perform all basic washes at 0–4°C . Hydrolysis rates drop significantly at lower temperatures.

  • Speed: Limit the contact time of the biphasic mixture to <5 minutes. Separate layers immediately.

Scenario B: "Can I use this reagent in a Williamson Ether Synthesis?"

User Observation: Trying to alkylate a phenol using N-isopropoxyphthalimide in the presence of


 in DMF at 80°C.
Root Cause:  High temperature + base = rapid degradation. While the base is necessary for the reaction, the heat accelerates the attack on the phthalimide ring.

Corrective Protocol:

  • Lower Temperature: Run the reaction at room temperature if possible.

  • Change Solvent: Switch from DMF (polar aprotic, enhances nucleophilicity of base) to Acetone or Acetonitrile if solubility permits.

  • Alternative Base: Use a non-nucleophilic organic base like DIPEA or DBU if the reaction mechanism allows, as these are less likely to attack the carbonyl than hydroxide/alkoxide anions.

Scenario C: "How do I remove the phthalimide group intentionally?"

User Observation: I want to release the O-isopropylhydroxylamine. Solution: Do not use NaOH (which yields phthalic acid and requires harsh conditions). Use the Ing-Manske Procedure or Methylaminolysis .

  • Reagent: Hydrazine hydrate (

    
    ) in Ethanol.
    
  • Mechanism: Transimidation. The hydrazine attacks the phthalimide to form phthalhydrazide (solid precipitate), releasing the free amine/hydroxylamine under mild conditions.

Validated Experimental Protocols

Protocol 1: Stability Stress Test (Self-Validation)

Use this protocol to determine if your specific reaction conditions are safe for N-isopropoxyphthalimide.

Materials:

  • N-Isopropoxyphthalimide (10 mg)

  • Solvent of choice (e.g., THF, DCM, or DMF)

  • Base of choice (e.g., TEA,

    
    , NaOH)
    
  • TLC Plates (Silica)

Steps:

  • Baseline: Dissolve 10 mg of reagent in 1 mL solvent. Spot on TLC (mark as

    
    ).
    
  • Challenge: Add 1 equivalent of your base (or 0.5 mL of aqueous base solution).

  • Monitor: Spot the mixture on TLC at 5 min, 30 min, and 1 hour.

  • Analysis:

    • Intact: Single spot,

      
       matches 
      
      
      
      .
    • Degraded: Appearance of a baseline spot (phthalamic acid salt) or a new spot with different polarity.

    • Note: Phthalimide derivatives are UV active. Loss of the characteristic UV spot often indicates ring opening to non-UV active fragments (if the phthaloyl ring is destroyed) or a shift to highly polar baseline species.

Protocol 2: Safe Workup for N-Isopropoxyphthalimide

Standard Operating Procedure (SOP) for isolation.

  • Quench: Cool reaction mixture to 0°C. Quench with saturated aqueous Ammonium Chloride (

    
    ) . This buffers the pH to ~5-6.
    
  • Extract: Extract immediately with Ethyl Acetate or DCM.

  • Wash:

    • Wash 1: Water.[1][2]

    • Wash 2: (Optional) Cold 5%

      
       (only if acid removal is strictly necessary). Do not dwell. 
      
    • Wash 3: Brine.

  • Dry: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    as a drying agent.

Decision Tree: Reaction Optimization

DecisionTree Start Start: Reaction Planning BaseCheck Does reaction require Base? Start->BaseCheck TempCheck Temperature > 40°C? BaseCheck->TempCheck Yes Safe Proceed: Low Risk BaseCheck->Safe No (Acidic/Neutral) NucleophileCheck Is Base Nucleophilic? (OH-, OMe-, NH2-) TempCheck->NucleophileCheck No (<40°C) Danger STOP: High Risk of Hydrolysis TempCheck->Danger Yes (>40°C) Caution Caution: Monitor TLC closely NucleophileCheck->Caution No (Steric/Weak Base) NucleophileCheck->Danger Yes (Strong Nuc)

Figure 2: Pre-experiment risk assessment workflow.

References

  • Khan, M. N. (1995). Kinetics and mechanism of the alkaline hydrolysis of phthalimide and some N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2, (5), 1029-1034.

    • Establishes the fundamental kinetics of phthalimide ring opening in alkaline media.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Authoritative source on the stability and removal conditions of phthalimide protecting groups.
  • Wolfe, S., & Hasan, S. K. (1970).[3] Five-membered rings.[4][5] II. Inter- and intramolecular reactions of simple amines with N-substituted phthalimides. Canadian Journal of Chemistry, 48(22), 3572-3579.

    • Details the "Ing-Manske" type transimidation vs.
  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: N-Hydroxyphthalimide derivatives.

    • General handling and safety d

Sources

Optimization

Troubleshooting hydrazinolysis of phthalimide protecting groups

Welcome to the Gabriel Synthesis Deprotection Support Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gabriel Synthesis Deprotection Support Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. Here, we bridge the gap between theoretical chemistry and bench-level reality. We will explore the mechanistic causality behind the Ing-Manske procedure, troubleshoot the notorious "phthalhydrazide gel" phenomenon, and provide field-proven, self-validating protocols for both traditional and alternative cleavage methods.

Mechanistic Knowledge Base: The Ing-Manske Procedure

The Gabriel synthesis remains one of the most reliable methods for converting primary alkyl halides into primary amines without the risk of over-alkylation[1]. However, the final step—liberating the free amine from the robust phthalimide protecting group—is historically problematic. Traditional acid or base hydrolysis requires exceptionally harsh conditions (e.g., concentrated HCl at 150 °C) that are incompatible with complex or sensitive substrates[2].

In 1926, the Ing-Manske procedure revolutionized this step by introducing hydrazine hydrate[2]. The causality behind this choice lies in the alpha-effect : the adjacent unshared electron pairs on the hydrazine nitrogen atoms create a super-nucleophile. This allows hydrazine to attack the sterically hindered imide carbonyls under remarkably mild conditions (refluxing ethanol)[2].

Mechanistically, hydrazine attacks one of the imide carbonyls, forming a tetrahedral intermediate that collapses to open the ring, yielding a hydrazide-amide. The adjacent hydrazide nitrogen then executes a rapid intramolecular attack on the remaining carbonyl. This cyclization expels the desired primary amine and forms a highly stable, 6-membered aromatic byproduct: phthalhydrazide[1].

Mechanism NAlkyl N-Alkylphthalimide Tetrahedral Tetrahedral Intermediate NAlkyl->Tetrahedral + N2H4 Hydrazine Hydrazine (Nucleophile) Hydrazine->Tetrahedral RingOpen Ring-Opened Hydrazide-Amide Tetrahedral->RingOpen Cleavage Cyclization Intramolecular Cyclization RingOpen->Cyclization Attack on Carbonyl Products Primary Amine + Phthalhydrazide Cyclization->Products Expulsion

Mechanistic pathway of the Ing-Manske hydrazinolysis of N-alkylphthalimides.

Diagnostic Matrix: Reagent Selection & Quantitative Data

Selecting the correct cleavage reagent requires balancing substrate sensitivity, safety constraints, and purification logistics. The table below summarizes quantitative data and field-proven parameters for the most common deprotection strategies.

Cleavage MethodReagent (Equivalents)Typical ConditionsPrimary ByproductYield RangeCausality & Best Use Case
Ing-Manske N₂H₄·H₂O (1.2 - 3.0)EtOH, Reflux, 2-12hPhthalhydrazide70–95%Standard. Alpha-effect drives fast cleavage. Prone to severe gelation during workup[2].
Aqueous Methylamine 40% MeNH₂ (5.0 - 10.0)EtOH, RT to 50°C, 4-8hN,N'-dimethylphthalamide65–90%Hydrazine-free. Byproduct is highly water-soluble, making extraction trivial[3].
Ethylenediamine NH₂CH₂CH₂NH₂ (5.0 - 10.0)i-PrOH, RT to RefluxCyclic phthalamide75–95%Solid-Phase/Mild. Excellent for solid-phase synthesis; avoids harsh hydrazine toxicity[4].
Reductive (Osby) NaBH₄ (5.0), then AcOHi-PrOH, RT, then 80°CPhthalide derivatives80–98%Base-Sensitive. Reduces imide to hydroxylactam; acid promotes final cleavage. Exceptionally mild[2][5].

Troubleshooting Workflow & Causality Desk (FAQ)

DecisionTree Start N-Alkylphthalimide Deprotection BaseSens Substrate sensitive to strong bases/nucleophiles? Start->BaseSens NaBH4 Osby Protocol: NaBH4, 2-propanol then AcOH BaseSens->NaBH4 Yes Haz Hydrazine toxicity or handling restricted? BaseSens->Haz No AltAmine Alternative Amines: MeNH2 (aq) or Ethylenediamine Haz->AltAmine Yes IngManske Ing-Manske Procedure: N2H4·H2O in EtOH (Reflux) Haz->IngManske No GelIssue Issue: Intractable Phthalhydrazide Gel? IngManske->GelIssue Workup GelFix Fix: Acidify (HCl), reflux 1h, filter hot OR basic extraction GelIssue->GelFix Yes

Decision tree for selecting phthalimide cleavage reagents and resolving gelation issues.

Q: My hydrazinolysis reaction formed a thick, unfilterable white paste. How do I recover my product? A: You are experiencing phthalhydrazide gelation[6]. Phthalhydrazide undergoes extensive intermolecular hydrogen bonding, creating a polymeric network that traps both your solvent and your primary amine product. The Fix: Do not attempt to filter the gel directly. Instead, acidify the mixture with concentrated HCl to pH < 2 and reflux for 1 hour[3]. Causality: The acid protonates your primary amine (converting it to a soluble hydrochloride salt) and disrupts the hydrogen-bonding network of the gel, forcing the phthalhydrazide to aggregate into discrete, easily filterable crystals.

Q: My substrate contains an ester and a sensitive chiral center. Will hydrazine cause side reactions? A: Yes. Hydrazine is a potent nucleophile and will readily undergo transamidation with esters to form hydrazides. It can also cause epimerization at sensitive alpha-stereocenters. The Fix: Utilize the Osby reductive protocol (Protocol B below)[5]. By using NaBH₄ to selectively reduce the imide carbonyl, you bypass the need for a strong nucleophile entirely[2].

Q: We are scaling up a synthesis, and our EHS department has banned hydrazine due to its toxicity and explosive potential. What is the most scalable alternative? A: Aqueous methylamine (40% w/w) is the premier scalable alternative[3][7]. While it requires a larger excess (5–10 equivalents) compared to hydrazine, the resulting byproduct (N,N'-dimethylphthalamide) is highly water-soluble. This allows you to simply extract your free amine into an organic layer, completely bypassing the filtration bottlenecks associated with phthalhydrazide[3].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of each mechanistic step before proceeding.

Protocol A: Standard Hydrazinolysis (Ing-Manske) with Gel-Breaking Workup

Best for: Robust substrates where maximum yield is required.

  • Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equiv) in absolute ethanol (10–20 mL per gram of substrate). Add hydrazine hydrate (1.2–1.5 equiv)[3].

  • Reflux & Self-Validation: Fit with a reflux condenser and heat to 80 °C. Validation Check: Monitor via TLC (UV and Ninhydrin stain). The reaction is complete when the UV-active starting material spot disappears and a baseline, ninhydrin-positive spot (the amine) appears.

  • Gel Disruption: Cool the mixture to room temperature. A thick white precipitate will form. Add concentrated HCl until the mixture is strongly acidic (pH < 2)[3].

  • Thermal Aggregation: Heat the acidified mixture at reflux for an additional 1 hour. This forces the phthalhydrazide to crystallize out of the gel state[3].

  • Filtration: Cool the mixture to 0 °C and filter off the solid phthalhydrazide. Wash the filter cake with cold ethanol.

  • Free-Basing: The filtrate contains your product as a hydrochloride salt. Concentrate the filtrate, then basify with 2M NaOH (pH > 10) to deprotonate the amine[3]. Extract the liberated primary amine with dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Mild Reductive Cleavage (Osby Procedure)

Best for: Substrates with esters, amides, or base-sensitive functional groups.

  • Imide Reduction: Dissolve the N-alkylphthalimide (1.0 equiv) in a 6:1 mixture of 2-propanol and water. Add NaBH₄ (5.0 equiv) in portions at room temperature. Stir for 24 hours.

  • Self-Validation: TLC will show the conversion of the starting material to a slightly more polar intermediate (the hydroxylactam).

  • Acid-Promoted Cleavage: Carefully add glacial acetic acid (dropwise to manage hydrogen gas evolution) until the pH reaches ~4. Heat the mixture to 80 °C for 2 hours. Causality: The acid protonates the hydroxyl group, turning it into a leaving group and driving the final ring-opening cleavage[5].

  • Workup: Cool, neutralize with saturated aqueous NaHCO₃, and extract the free amine with ethyl acetate.

Protocol C: Aqueous Methylamine Deprotection

Best for: Hydrazine-free environments and scale-up.

  • Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol. Add an excess of 40% aqueous methylamine solution (5.0–10.0 equiv)[3].

  • Incubation: Stir at room temperature for 8 hours, or heat to 50 °C for 4 hours to accelerate the transamidation.

  • Byproduct Precipitation: Treat the reaction mixture with aqueous HCl. Causality: This protonates your desired amine (keeping it in solution) while precipitating the N,N'-dimethylphthalamide byproduct[3].

  • Isolation: Filter to remove the byproduct. Basify the aqueous filtrate with NaOH and extract the liberated primary amine with dichloromethane[3].

References

  • Source: thermofisher.
  • Source: cambridge.
  • Source: benchchem.
  • Source: acs.
  • Source: wikipedia.
  • Source: soci.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2-isopropoxy-1H-isoindole-1,3(2H)-dione Synthesis

Welcome to our dedicated technical guide for the synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for the synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth insights into solvent selection, a critical parameter for achieving high yield and purity. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione?

A1: The solvent is not merely an inert medium but an active participant in determining the reaction's success. Its primary role is to dissolve the starting materials, typically phthalic anhydride and O-isopropylhydroxylamine, to allow for molecular interaction. Furthermore, this synthesis is a nucleophilic substitution reaction, which is highly sensitive to the solvent's properties. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they can effectively solvate the cation (e.g., potassium from a base used to deprotonate the hydroxylamine) without forming strong hydrogen bonds with the nucleophilic oxygen atom.[1] This leaves the nucleophile "bare" and more reactive, accelerating the desired S_N2 pathway.[1][2]

Q2: Can the solvent choice directly impact the final product's purity and yield?

A2: Absolutely. An inappropriate solvent can lead to a host of issues. If the reactants are not fully dissolved, the reaction will be slow and incomplete, resulting in a low yield. Moreover, the solvent can influence the prevalence of side reactions. For instance, the presence of water in a solvent can lead to the hydrolysis of the starting phthalic anhydride, forming phthalic acid, which complicates purification and reduces the yield of the desired product.[3] Some solvents may also promote the decomposition of starting materials or the product at elevated temperatures. Therefore, a carefully selected high-purity, anhydrous solvent is critical for a clean and efficient reaction.

Q3: What are the primary safety considerations when selecting and handling solvents for this reaction?

A3: Safety is paramount. Many of the effective polar aprotic solvents are hazardous. For example, Dichloromethane (DCM) is a suspected carcinogen, and Dimethylformamide (DMF) is a potent liver toxin and is readily absorbed through the skin. Always work in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (check a glove compatibility chart), safety goggles, and a flame-resistant lab coat. Before using any solvent, you must read and understand its Safety Data Sheet (SDS) to be aware of all potential hazards, handling protocols, and emergency procedures.

Troubleshooting Guide

Problem 1: The reaction has a very low yield or fails to proceed to completion.

Q: I've set up my reaction between phthalic anhydride and O-isopropylhydroxylamine, but TLC/LC-MS analysis shows a large amount of unreacted starting material even after several hours. What solvent-related factors could be causing this?

A: A stalled or low-yielding reaction is a frequent challenge, often pointing back to suboptimal solvent conditions. The primary culprits are poor solubility and incorrect solvent polarity hindering the reaction mechanism.

Causality & Troubleshooting Logic:

The first step is to diagnose the root cause. Poor solubility physically prevents the reactants from interacting, while incorrect polarity can dramatically slow the rate of the crucial S_N2 nucleophilic attack.

Caption: Troubleshooting logic for low or no product yield.

Experimental Protocol for Solvent Optimization:

  • Solubility Test: Before running the full-scale reaction, perform a simple solubility test. In separate vials, add a small amount of phthalic anhydride and O-isopropylhydroxylamine to your chosen solvent. Agitate at both room temperature and your intended reaction temperature. If either starting material fails to dissolve completely, you must select a different solvent.

  • Solvent Screening: Set up several small-scale reactions in parallel using different high-purity, anhydrous solvents. Use the data in Table 1 to guide your selection. Monitor each reaction by TLC at regular intervals (e.g., every hour).

  • Analysis: Compare the TLC plates to identify which solvent system leads to the fastest consumption of starting materials and the cleanest formation of the product spot. Solvents like DMF often provide excellent results due to their high polarity and solvating power.[4]

Table 1: Properties of Common Solvents for N-Alkoxyphthalimide Synthesis

SolventTypeBoiling Point (°C)Dielectric Constant (Polarity)Key Considerations
Dimethylformamide (DMF) Polar Aprotic15338.3Excellent solvent for this reaction, but has a high boiling point, making it difficult to remove.[4]
Acetonitrile (CH₃CN) Polar Aprotic81.637.5Good alternative to DMF with a lower boiling point, facilitating easier workup.[1][5]
Dichloromethane (DCM) Polar Aprotic39.69.1Can be effective, but its low boiling point limits the reaction temperature.[6][7][8]
Toluene Nonpolar110.62.4Generally not ideal due to low polarity, but can be used if side reactions in polar solvents are an issue.[9]
Ethanol Polar Protic78.424.6Should be avoided as the protic nature can solvate and deactivate the nucleophile.[10]
Problem 2: The final product is contaminated with significant impurities.

Q: After workup and purification, my final product shows multiple spots on TLC and unexpected peaks in the NMR spectrum. How could my solvent be the source of these impurities?

A: Impurity formation is a strong indication that your reaction conditions are promoting undesired chemical pathways. The solvent is a key factor that can either directly participate in side reactions or create an environment where they are favored.

Root Cause Analysis of Impurity Formation:

Impurities often arise from solvent reactivity, the presence of contaminants (especially water), or solvent-inability to manage reaction thermals, leading to decomposition.

Impurity_Reduction cluster_problem Problem Identification cluster_analysis Potential Causes cluster_mitigation Mitigation Strategies Impurity Significant Product Impurities SolventContamination Solvent Contamination (e.g., Water causing hydrolysis) Impurity->SolventContamination SolventReactivity Direct Solvent Reactivity (e.g., DMF decomposition) Impurity->SolventReactivity ThermalDecomposition Thermal Decomposition (Poor heat dissipation) Impurity->ThermalDecomposition UseAnhydrous Use High-Purity Anhydrous Solvent SolventContamination->UseAnhydrous ChangeSolvent Switch to a More Inert Solvent SolventReactivity->ChangeSolvent TempControl Improve Temperature Control (e.g., Ice bath, controlled addition) ThermalDecomposition->TempControl

Caption: Logical workflow for reducing solvent-related impurities.

Step-by-Step Protocol for Minimizing Impurities:

  • Ensure Anhydrous Conditions: The most common impurity is phthalic acid, formed from the hydrolysis of phthalic anhydride.[3] Always use a freshly opened bottle of a high-purity anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Evaluate Solvent Stability: Some solvents can decompose under reaction conditions. DMF, for instance, can decompose to form dimethylamine, a nucleophile that can generate unwanted byproducts. If you suspect this is occurring, switch to a more thermally stable and inert solvent like acetonitrile or dioxane.

  • Control Reaction Temperature: The reaction to form the N-O bond is often exothermic. If the heat is not dissipated effectively, localized "hot spots" can cause thermal decomposition of reactants or products. Ensure efficient stirring and consider using an ice bath to control the temperature, especially during the initial addition of reagents.

By methodically addressing these solvent-related parameters, you can significantly enhance the success of your 2-isopropoxy-1H-isoindole-1,3(2H)-dione synthesis, leading to a cleaner product and a higher, more reproducible yield.

References

  • Li, L., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. [Link]

  • Li, L., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. [Link]

  • Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry. [Link]

  • Yaremenko, F. G., et al. (2024). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. Molecules. [Link]

  • PrepChem.com. Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. [Link]

  • Wang, K., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Semantic Scholar. [Link]

  • Wang, K., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Publishing. [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

  • Organic Chemistry Tutor. (2024). Gabriel Phthalimide Synthesis. YouTube. [Link]

  • ResearchGate. The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. [Link]

  • MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

Sources

Optimization

Minimizing side reactions in N-hydroxyphthalimide alkylation

Technical Support Center: N-Hydroxyphthalimide (NHPI) Alkylation Protocols Ticket ID: NHPI-OPT-2026-Beta Subject: Minimizing Side Reactions & Impurity Profiles in N-Alkoxyphthalimide Synthesis Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Hydroxyphthalimide (NHPI) Alkylation Protocols Ticket ID: NHPI-OPT-2026-Beta Subject: Minimizing Side Reactions & Impurity Profiles in N-Alkoxyphthalimide Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because your NMR shows a complex mixture of aromatic protons, your reaction turned an ominous shade of red, or you are struggling to separate triphenylphosphine oxide from your product.

N-hydroxyphthalimide (NHPI) is a privileged scaffold, serving as both a precursor for O-alkylhydroxylamines (via alkylation) and a radical organocatalyst (via HAT). However, its dual nature—acidic (


) yet nucleophilic, and prone to ring-opening—creates a minefield of side reactions.

This guide moves beyond standard textbook procedures to address the causality of failure . We categorize troubleshooting into three dominant workflows: Nucleophilic Substitution (


) , Mitsunobu Coupling , and Radical/Redox-Active Ester Formation .

Module 1: Base-Mediated Alkylation ( )

The Scenario: You are reacting NHPI with an alkyl halide using a base (e.g.,


, 

, or

).
Critical Failure Mode: The "Red Death" (Ring Hydrolysis)

The most common side reaction is the nucleophilic attack of hydroxide (or even the NHPI anion itself) on the imide carbonyl, leading to ring opening.

  • Symptom: The reaction mixture turns deep red or dark orange.

  • The Chemistry: NHPI is an imide.[1] In the presence of strong bases or water, the imide ring hydrolyzes to form phthalic acid monohydroxamic acid or rearranges to phthaloxime . The "red" color is often the dianion of the ring-opened species.

Diagnostic Diagram: The Hydrolysis Trap

NHPI_Hydrolysis NHPI NHPI (Intact) Anion N-O Anion (Nucleophile) NHPI->Anion Deprotonation Base Strong Base / H2O RingOpen Ring-Opened (Phthalic monohydroxamate) Base->RingOpen Direct Attack Anion->RingOpen Hydrolysis (Slow but irreversible) Product N-Alkoxyphthalimide (Target) Anion->Product Alkyl Halide (Fast)

Figure 1: Competition between productive alkylation and destructive ring opening.

Troubleshooting Protocol
IssueRoot CauseCorrective Action
Low Yield / Red Color Moisture in Solvent: Water acts as a nucleophile on the imide carbonyl.Strict Anhydrous Protocol: Use DMF or MeCN dried over molecular sieves. Switch base to DBU (non-nucleophilic) or

(weaker). Avoid hydroxides (

).
O- vs. N-Alkylation Ambident Nucleophile: Although rare for NHPI, N-alkylation can occur if the ring opens and re-closes.Solvent Control: Use dipolar aprotic solvents (DMF, DMSO) to solvate the cation and leave the oxygen anion "naked" and reactive for

-attack.
Incomplete Conversion Poor Nucleophilicity: The NHPI anion is bulky.Catalysis: Add NaI (10 mol%) (Finkelstein condition) to convert alkyl chlorides/bromides to more reactive iodides in situ.

Module 2: The Mitsunobu Approach

The Scenario: You are coupling NHPI with a secondary alcohol using


 and DIAD/DEAD.[2]
Critical Failure Mode: The Separation Nightmare

The reaction works, but the product co-elutes with triphenylphosphine oxide (TPPO) or the hydrazine byproduct.

  • Symptom: NMR shows product peaks, but weight recovery is >150% due to impurities.

  • The Chemistry: The

    
     of NHPI (~7) is ideal for Mitsunobu (
    
    
    
    required), but the atom economy is poor.

Workflow Optimization: Chromatography-Free Workup

  • The Precipitation Trick:

    • Most N-alkoxyphthalimides are less soluble in ether/hexane than TPPO.

    • Step: Dilute the crude reaction mixture (usually in THF) with

      
      . Cool to 0°C. Filter off the precipitated TPPO.
      
    • Step: Wash the filtrate with 5%

      
        (removes unreacted NHPI) and then 2M HCl  (removes unreacted 
      
      
      
      and hydrazine).
  • Reagent Swap (The "Clean" Mitsunobu):

    • Reagent: Use (Polystyryl)triphenylphosphine (PS-PPh3) and Di-tert-butyl azodicarboxylate (DBAD) .

    • Why: The phosphine is filtered off (solid). The DBAD byproduct decomposes to volatile gases upon TFA treatment (if your product is acid-stable).

Q: "My reaction failed with a secondary alcohol."

  • A: Steric hindrance is the enemy.

  • Fix: Switch phosphine to

    
      (Tributylphosphine). It is less bulky and more nucleophilic than 
    
    
    
    . Warning:
    
    
    is air-sensitive and odorous.

Module 3: Radical & Redox-Active Esters

The Scenario: You are preparing N-(acyloxy)phthalimides (NHPI esters) for decarboxylative coupling (e.g., Giese reaction, Minisci reaction).

Critical Failure Mode: Thermal Decomposition

NHPI esters are redox-active.[3] If they decompose before the radical step, the reaction fails.

  • Symptom: Formation of the parent carboxylic acid or phthalimide precipitate before irradiation/catalysis.

  • The Chemistry: These esters are activated for single-electron transfer (SET). Ambient light or trace metals can trigger premature SET.

Stability Protocol:

  • Preparation: Use DIC (Diisopropylcarbodiimide) instead of EDC/DCC. The urea byproduct of DIC is easier to remove (soluble in DCM) than DCC urea, preventing contamination that destabilizes the ester.

  • Storage: Store NHPI esters in the dark at -20°C. They are generally stable, but electron-rich derivatives (e.g., from amino acids) are prone to hydrolysis.

  • Reaction Setup: If performing a photocatalytic decarboxylation, degas the solvent thoroughly. Oxygen quenches the radical chain, leading to low yields and returning the carboxylic acid.

FAQs: The "Quick Fix" Log

Q1: Can I remove the phthalimide group without using hydrazine?

  • A: Yes. Hydrazine is toxic.

  • Alternative: Use Methylamine (40% in water) or Ethylenediamine . These cleave the phthalimide group rapidly at room temperature to release the

    
    -alkylhydroxylamine.
    
  • Reference: Grochowski, E. et al. Synthesis 1976. [1]

Q2: Why is my NHPI starting material yellow?

  • A: Pure NHPI is white/off-white. Yellow indicates the presence of the phthalimide-N-oxyl radical (PINO) or impurities.

  • Fix: Recrystallize from ethanol/water before use. Impure NHPI introduces radical traps that kill Mitsunobu and

    
     yields.
    

Q3: I see a "Red" impurity in my oxidative radical coupling.

  • A: This is likely the Phthalic Acid Monohydroxamic Acid complexing with metals. It means your base concentration is too high or water entered the system.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal alkylation strategy for your substrate.

Method_Selection Start Substrate Type? Primary Primary Alkyl Halide Start->Primary Secondary Secondary Alcohol Start->Secondary Carboxyl Carboxylic Acid Start->Carboxyl Method1 Method: SN2 (Base) Use: K2CO3 / DMF / 60°C Primary->Method1 Method2 Method: Mitsunobu Use: PPh3 / DIAD / THF Secondary->Method2 Method3 Method: Carbodiimide Coupling Use: DIC / DMAP / DCM Carboxyl->Method3 Warning Warning: Steric Hindrance? Switch to PBu3 Method2->Warning If Yield < 30%

Figure 2: Strategic selection of alkylation method based on substrate class.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

  • Adimurthy, S., et al. (2016).[4] PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones.[4][5][6] RSC Advances.

  • Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 107(9), 3800–3842.

  • Cornella, J., & Baran, P. S. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. Journal of the American Chemical Society.[7][8]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Alkoxyamine Synthesis

Welcome to the Alkoxyamine Synthesis Support Center. Alkoxyamines ( ) are critical initiators for Nitroxide-Mediated Polymerization (NMP) and versatile building blocks in bioconjugation and drug development . However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkoxyamine Synthesis Support Center. Alkoxyamines (


) are critical initiators for Nitroxide-Mediated Polymerization (NMP) and versatile building blocks in bioconjugation and drug development . However, their synthesis—often relying on transition-metal-catalyzed radical trapping or organometallic intermediates—is notoriously sensitive to moisture. This guide provides field-proven diagnostics, quantitative tolerances, and self-validating protocols to ensure reproducible yields.

DiagnosticFlowchart A Alkoxyamine Synthesis Reaction Complete B Assess Crude Yield & Purity (NMR/LCMS) A->B C High Yield & Purity B->C Success D Low Yield / Complex Mixture B->D Failure E Identify Byproducts (1H NMR) D->E F Hydroxyl/Aldehyde Peaks (Hydrolysis/Protonation) E->F Moisture Issue G Alkene Peaks (Disproportionation) E->G Thermal Issue H Implement Strict Schlenk & Karl Fischer Titration F->H I Optimize Temperature & Radical Trap Ratio G->I

Diagnostic flowchart for identifying moisture contamination vs. thermal degradation in synthesis.

Section 1: The Chemistry of Moisture Sensitivity (FAQ)

Q: Why are alkoxyamine syntheses so sensitive to trace moisture? A: The sensitivity depends on the synthetic route, but the most common modern method—Atom Transfer Radical Coupling (ATRC)—relies on a delicate catalytic cycle. In ATRC, a Cu(I) catalyst activates an alkyl halide to form a transient carbon-centered radical, which is then trapped by a stable nitroxide (e.g., TEMPO or SG1) . Trace water disrupts this in two ways:

  • Catalyst Deactivation: Moisture and trace oxygen rapidly oxidize/hydrolyze the active Cu(I) complex into an inactive Cu(II)-OH species.

  • Radical Quenching: Water can act as a proton source, quenching the transient carbon radical before it can be trapped by the nitroxide, leading to dead polymer chains or protonated small molecules.

Q: How do I definitively diagnose moisture contamination in my crude product? A: Visual and spectroscopic cues are your first line of defense.

  • Visual: In Cu-catalyzed systems, the active Cu(I)/ligand complex is typically green or brown. A rapid shift to bright blue or opaque turquoise before the reaction is complete indicates Cu(II) hydrate formation (moisture ingress).

  • Spectroscopic (1H NMR): If moisture quenched your radical, you will observe protonated byproducts (

    
    ) or alcohols (
    
    
    
    ) instead of the desired alkoxyamine. Look for the absence of the characteristic broad nitroxide methyl peaks (e.g., ~1.0–1.2 ppm for TEMPO) combined with unexpected hydroxyl or aldehyde peaks (~9–10 ppm) resulting from competitive hydrolysis.

Mechanism Cu1 Cu(I) Catalyst Active State Radical Carbon-Centered Radical (R•) Cu1->Radical R-X Activation Cu2 Cu(II)-OH / Cu(II)-O Inactive State Cu1->Cu2 Alkoxyamine Alkoxyamine (R-ONR'2) Radical->Alkoxyamine + Nitroxide (TEMPO) DeadPolymer Protonated/Oxidized Byproducts (R-H / R-OH) Radical->DeadPolymer H2O Trace H2O / O2 H2O->Cu1 Oxidation/Hydrolysis H2O->Radical Quenching

Mechanism of moisture-induced catalyst deactivation and radical quenching in ATRC synthesis.

Section 2: Quantitative Data: Water Tolerance Limits

Not all synthetic routes require the same level of anhydrous rigor. The table below summarizes the maximum tolerable water limits for common alkoxyamine synthesis pathways, derived from empirical optimization in polymer and medicinal chemistry .

Synthetic RoutePrimary Catalyst / ReagentMax Tolerable Water ContentPrimary Failure Mode
Atom Transfer Radical Coupling (ATRC) Cu(I)Br / PMDETA< 50 ppmCu(I) hydrolysis; radical quenching
Organometallic Addition Grignard / Organolithium< 10 ppmIrreversible reagent protonation
Mn/Salen Catalyzed MnCl₂ / NaBH₄< 100 ppmHydride quenching; incomplete reduction
Nucleophilic Substitution N-hydroxyphthalimide + R-X< 200 ppmCompetitive hydrolysis of alkyl halide

Section 3: Self-Validating Protocol: Anhydrous Cu-Catalyzed ATRC

To eliminate moisture variables, we recommend the following self-validating protocol for synthesizing TEMPO-based alkoxyamines via ATRC. This protocol uses built-in visual and chemical checkpoints to ensure the system remains anhydrous.

Objective: Synthesize an alkoxyamine via the coupling of an alkyl bromide (R-Br) and TEMPO using a Cu(I)Br/PMDETA catalyst system.

Prerequisites:

  • Toluene must be dried over Na/benzophenone, distilled, and stored over 3Å molecular sieves (Verify < 50 ppm via Karl Fischer titration).

  • PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) must be distilled under reduced pressure.

Step-by-Step Methodology:

  • Catalyst Purification (Causality: Removing native oxides):

    • Action: Wash commercial Cu(I)Br with glacial acetic acid, followed by absolute ethanol, and dry under high vacuum for 12 hours.

    • Causality: Commercial Cu(I)Br often contains Cu(II) impurities. Acetic acid solubilizes Cu(II) oxide/hydroxide, leaving pure Cu(I).

    • Self-Validation Check: The resulting powder must be pure white. If it retains a green/blue tint, Cu(II) is still present. Do not proceed.

  • System Purging (Causality: Eliminating ambient moisture/O₂):

    • Action: Add the purified Cu(I)Br (1.0 eq) and TEMPO (1.2 eq) to a Schlenk flask with a magnetic stir bar. Seal with a rubber septum. Apply high vacuum for 15 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Solid reagents trap microscopic air and moisture pockets. Vacuum cycling physically desorbs these contaminants.

  • Complex Formation (Causality: Stabilizing the active metal):

    • Action: Inject anhydrous toluene via a gas-tight syringe. Inject PMDETA (1.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The heterogeneous mixture will turn into a homogeneous light green/brown solution. If the solution turns bright blue, moisture has compromised the system. Abort the reaction.

  • Initiation & Coupling (Causality: Radical generation and trapping):

    • Action: Inject the alkyl bromide (1.0 eq) dropwise. Heat the oil bath to 70°C.

    • Causality: Heating overcomes the activation energy for halogen abstraction. The transient carbon radical is immediately trapped by the excess TEMPO.

  • Termination & Workup:

    • Action: After 4-6 hours (monitor by TLC), open the flask to the atmosphere and dilute with THF.

    • Self-Validation Check: The solution will rapidly turn dark blue/green as the catalyst is intentionally oxidized, confirming that active Cu(I) was present throughout the entire reaction duration. Filter through a short pad of neutral alumina to remove copper salts before concentration.

Section 4: Advanced Troubleshooting (FAQs)

Q: I used anhydrous solvents from a brand-new commercial bottle, but my ATRC still failed. What went wrong? A: Commercial "anhydrous" solvents packaged under inert gas can accumulate moisture the moment the septum is pierced with a non-dried needle. Furthermore, hydrophilic solvents (like THF) can pull moisture from the atmosphere rapidly. Always verify the water content using Karl Fischer titration before sensitive syntheses. For ATRC, water content must be strictly < 50 ppm.

Q: Can I use SG1 instead of TEMPO under the exact same anhydrous conditions? A: While the anhydrous requirements are identical, SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide) forms much more labile alkoxyamines than TEMPO due to steric hindrance . If you use the 70°C condition from the TEMPO protocol, the SG1-alkoxyamine will likely undergo thermal homolysis and subsequent disproportionation, yielding alkene byproducts. When synthesizing SG1 derivatives, lower the reaction temperature (e.g., room temperature to 40°C) and extend the reaction time.

Q: My Mn/Salen catalyzed synthesis of a peptide-alkoxyamine prodrug is yielding incomplete conversion. Is this a moisture issue? A: Yes, likely. In the MnCl₂/NaBH₄ system used for complex bioconjugates and prodrugs , NaBH₄ is highly sensitive to protic solvents and moisture. Trace water will rapidly hydrolyze the borohydride, neutralizing the reducing agent before it can generate the necessary alkyl radical from the alkene precursor. Ensure your THF is rigorously dried and consider adding the NaBH₄ in slight excess (e.g., 1.5 eq) to compensate for trace quenching.

References

  • Greene, A. C.; Grubbs, R. B. "Current Methods for N-Alkoxyamine Synthesis." ACS Symposium Series, 2009.[Link]

  • Guezguez, J.; et al. "Peptide-Alkoxyamine Drugs: An Innovative Approach to Fight Schistosomiasis: “Digging Their Graves with Their Forks”." Pharmaceuticals (Basel), 2024.[Link]

  • de la Rosa, V. R.; et al. "Tuning Reprocessing Temperature of Aliphatic Polyurethane Networks by Alkoxyamine Selection." ACS Applied Polymer Materials, 2024.[Link]

Optimization

Separation of N-isopropoxyphthalimide from triphenylphosphine oxide

Welcome to the technical support center for the purification of N-isopropoxyphthalimide, a common intermediate in synthetic and medicinal chemistry. This guide provides in-depth troubleshooting and frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-isopropoxyphthalimide, a common intermediate in synthetic and medicinal chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a frequent and often frustrating challenge: the separation of your desired N-isopropoxyphthalimide product from the ubiquitous byproduct, triphenylphosphine oxide (TPPO). This issue is particularly prevalent in reactions like the Mitsunobu, where N-hydroxyphthalimide derivatives are used as nucleophiles.[1][2][3]

Our goal is to move beyond simple protocols and empower you with the underlying chemical principles to diagnose issues, adapt procedures, and achieve high purity for your compound.

Understanding the Core Problem: A Tale of Two Polarities

The primary difficulty in this separation stems from the fact that both your target molecule, N-isopropoxyphthalimide, and the byproduct, TPPO, are relatively polar compounds. However, their solubility profiles diverge in key solvent systems, which is the cornerstone of a successful purification strategy.

PropertyN-isopropoxyphthalimide (Predicted)Triphenylphosphine Oxide (TPPO)Rationale for Separation
Polarity Moderately to Highly PolarModerately PolarThe subtle difference in polarity is key for chromatographic separation.
Solubility Likely soluble in polar organic solvents (DCM, EtOAc, THF).[4][5]Soluble in many polar organic solvents (DCM, Toluene, EtOAc, EtOH).[6][7] Poorly soluble in non-polar solvents like hexane, pentane, and cold diethyl ether.[7][8]The poor solubility of TPPO in non-polar hydrocarbons is the most powerful and simplest tool for a first-pass purification via precipitation or trituration.
Physical State Likely a crystalline solid.Colorless crystalline solid.[8]Both being solids allows for crystallization and trituration techniques, provided a suitable solvent system can be found.
Lewis Basicity The oxygen of the N-O bond is weakly basic.The P=O oxygen is a strong Lewis base.[8]TPPO's strong Lewis basicity allows it to form insoluble complexes with Lewis acidic metal salts (e.g., ZnCl₂, MgCl₂), enabling selective precipitation.[8][9][10]

Purification Strategy Decision Workflow

Choosing the right purification method depends on your experimental scale, desired purity, and available resources. This decision tree outlines a logical workflow for tackling the separation.

Separation_Strategy start Crude Reaction Mixture (N-isopropoxyphthalimide + TPPO) q1 Is the reaction scale > 5g AND a chromatography-free method is preferred? start->q1 precipitation Method 1: Precipitation with Metal Salts (e.g., ZnCl₂) q1->precipitation Yes chromatography_q Is the product non-polar enough to be soluble in Hexane/Ether mixes? q1->chromatography_q No end_pure Pure Product precipitation->end_pure trituration Method 2: Trituration / Crystallization chromatography_q->trituration Yes column Method 3: Column Chromatography chromatography_q->column No trituration->end_pure Successful end_impure Product still contains TPPO, proceed to Column Chromatography trituration->end_impure Unsuccessful column->end_pure end_impure->column

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions & Troubleshooting

Q1: What is the simplest first-pass method to remove the bulk of TPPO?

Answer: The most straightforward and often highly effective initial step is trituration or selective precipitation . This method leverages the low solubility of TPPO in non-polar solvents.[8][11][12]

The underlying principle is to dissolve the crude reaction mixture in a minimal amount of a solvent that keeps your desired product soluble but from which TPPO will crash out, such as dichloromethane (DCM) or toluene. Then, a non-polar "anti-solvent" like hexane, pentane, or cold diethyl ether is added to induce the precipitation of TPPO.

See Protocol 1: Selective Precipitation of TPPO

Q2: I tried precipitating the TPPO, but my product seems to be crashing out with it, or the TPPO remains in solution. What's going wrong?

Answer: This is a common issue that typically points to a suboptimal solvent system.

  • Problem: Co-precipitation of Product: Your product is likely not soluble enough in the chosen solvent mixture. If you dissolved the crude in DCM and added hexane, your product might be crashing out alongside the TPPO.

    • Solution 1 (Increase Polarity): Try using a slightly more polar solvent for the initial dissolution, like a small amount of ethyl acetate (EtOAc), before adding the non-polar anti-solvent.

    • Solution 2 (Solvent Choice): An alternative is to suspend the entire crude mixture in a solvent where your product is soluble but TPPO is not, like diethyl ether (if your product's solubility allows). Stirring this slurry at room temperature or 0°C for an hour, followed by filtration, can effectively remove the insoluble TPPO.[11]

  • Problem: TPPO Remains in Solution: This indicates your solvent system is too polar.

    • Solution 1 (Increase Anti-Solvent): You may need to add a larger volume of the non-polar anti-solvent (hexane or pentane).

    • Solution 2 (Temperature): Cooling the mixture significantly (0°C to -20°C) will decrease the solubility of TPPO and promote crystallization.[13]

Q3: I'm working on a multi-gram scale and want to avoid column chromatography entirely. What is the most robust non-chromatographic method?

Answer: For large-scale, chromatography-free purification, the gold standard is precipitation via metal salt complexation .[9][10] This technique exploits the strong Lewis basicity of the phosphine oxide oxygen, which readily coordinates to Lewis acidic metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). The resulting ZnCl₂(TPPO)₂ complex is highly insoluble in many common organic solvents and can be easily removed by filtration.[8][10]

This method is particularly powerful because it can be effective even in polar solvents like ethanol or ethyl acetate, where simple precipitation of TPPO alone would fail.[10]

Metal_Salt_Precipitation cluster_workflow Workflow for TPPO Removal using ZnCl₂ cluster_chemistry Underlying Chemistry step1 1. Dissolve Crude Mixture in a Polar Solvent (e.g., Ethanol) step2 2. Add ZnCl₂ Solution (e.g., 1.8 M in warm Ethanol) step1->step2 step3 3. Stir to Induce Precipitation of ZnCl₂(TPPO)₂ Complex step2->step3 step4 4. Filter to Remove the Insoluble Complex step3->step4 step5 5. Concentrate Filtrate Containing Purified Product step4->step5 lewis_acid ZnCl₂ (Lewis Acid) complex ZnCl₂(TPPO)₂ (Insoluble Precipitate) lewis_acid->complex lewis_base 2 x TPPO (Lewis Base) lewis_base->complex

Caption: Workflow and chemistry of TPPO removal via metal salt precipitation.

See Protocol 2: Removal of TPPO via ZnCl₂ Complexation

Q4: I have to use column chromatography. What's a good starting point and how do I avoid common pitfalls?

Answer: Column chromatography is a reliable method when other techniques fail or when very high purity is required. The key is to maximize the polarity difference between N-isopropoxyphthalimide and TPPO on the silica surface.

  • Stationary Phase: Standard silica gel is perfectly appropriate.

  • Mobile Phase (Eluent):

    • Good Starting Point: Begin with a solvent system of Ethyl Acetate/Hexanes . A typical starting gradient might be 10-20% EtOAc in Hexanes.[14]

    • Principle: N-isopropoxyphthalimide, with its imide and ether functionalities, should be more polar than TPPO. Therefore, TPPO should elute from the column first. You can monitor the fractions by Thin Layer Chromatography (TLC).

    • Optimization: If the separation is poor, you can try adding a small amount of a more polar solvent like methanol (e.g., 1-2% MeOH in DCM) or using a DCM/EtOAc system.[14]

  • Common Pitfall: TPPO Streaking/Tailing: TPPO can sometimes streak badly on silica columns, leading to contamination of product fractions.

    • Solution: This often happens if the column is overloaded. Ensure you use an adequate amount of silica (a silica-to-crude-mass ratio of at least 50:1 is a good rule of thumb). Running the column slightly faster (flash chromatography) can also minimize band broadening and reduce tailing.

Experimental Protocols

Protocol 1: Selective Precipitation of TPPO with Hexane/Ether
  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of a suitable solvent (e.g., dichloromethane, toluene, or diethyl ether). Aim for a concentrated solution.

  • Precipitation: While stirring vigorously, slowly add a non-polar anti-solvent (typically hexanes or pentane) until the solution becomes cloudy and a precipitate begins to form. Continue adding the anti-solvent (e.g., 10-20 volumes relative to the initial solvent).

  • Crystallization: Cool the mixture in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of TPPO.[13]

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.

  • Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the N-isopropoxyphthalimide.

Protocol 2: Removal of TPPO via ZnCl₂ Complexation[10]
  • Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Reagent Preparation: Prepare a ~1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol. Note: ZnCl₂ is hygroscopic and should be handled in a dry environment.

  • Complexation: At room temperature, add the ZnCl₂ solution to the crude solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective. A heavy, white precipitate should form.[10]

  • Stirring: Stir the mixture for 30-60 minutes at room temperature to ensure complete precipitation. Scraping the sides of the flask can help induce precipitation if it is slow to start.

  • Filtration: Collect the ZnCl₂(TPPO)₂ precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Isolation: The filtrate contains your product. Concentrate the filtrate under reduced pressure. A final workup (e.g., a quick slurry with acetone to remove any excess zinc salts) may be necessary before obtaining the final, purified N-isopropoxyphthalimide.[10]

References

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • Hu, F.-H., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(3), 1099-1101. [Link]

  • Patil, S. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13816–13823. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Publications. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Link]

  • University of Rochester, Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. (n.d.). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. [Link]

  • Butt, N., & Zhang, W. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Accounts of Chemical Research, 48(4), 1005–1017. [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. [Link]

  • ResearchGate. (n.d.). Solubility of N-Hydroxyphthalimide in Binary Acetic Acid + Water Solvent Mixtures at (293.2 to 363.2) K. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum of 2-Isopropoxy-1H-isoindole-1,3(2H)-dione: A Comparative Technical Guide

Topic: 1H NMR Spectrum of 2-Isopropoxy-1H-isoindole-1,3(2H)-dione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Isopropoxy-1H-isoindole-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 2-Isopropoxy-1H-isoindole-1,3(2H)-dione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropoxy-1H-isoindole-1,3(2H)-dione (commonly N-isopropoxyphthalimide ) is a critical reagent in the synthesis of O-alkylhydroxylamines and a stable precursor for alkoxy radicals in drug discovery. Its 1H NMR spectrum provides a definitive structural fingerprint that distinguishes it from its N-hydroxy parent and other N-alkoxy analogs.

This guide analyzes the spectral characteristics of N-isopropoxyphthalimide, compares it with key alternatives (N-methoxy, N-ethoxy, and N-hydroxyphthalimide), and provides a validated protocol for its synthesis and characterization.

Part 1: Structural Analysis & Theoretical Shifts

The 1H NMR spectrum of N-isopropoxyphthalimide is defined by two distinct domains: the aromatic phthalimide core and the aliphatic isopropoxy tail. The electronegativity of the N-O bond significantly deshields the isopropyl methine proton, creating a diagnostic signal downfield from standard ethers.

Predicted & Observed Shifts (CDCl₃, 400 MHz)
DomainProton TypeMultiplicityChemical Shift (δ ppm)Coupling (J)Diagnostic Value
Aromatic Ar-H (AA'BB')Multiplet (m)7.70 – 7.88 N/ACharacteristic Phthalimide Core
Aliphatic O-CH Septet (sep)4.45 – 4.55 *~6.0 HzPrimary ID Peak (Distinguishes from ethoxy/methoxy)
Aliphatic -CHDoublet (d)1.30 – 1.40 ~6.0 HzConfirms Isopropyl Group

*Note: The methine proton (O-CH) appears significantly downfield compared to standard isopropyl ethers (typically ~3.6 ppm) due to the electron-withdrawing nature of the phthalimide-N-O- moiety.

Part 2: Comparative Spectral Analysis

In drug development, distinguishing between different N-alkoxy derivatives is crucial when monitoring alkylation reactions or assessing purity. The following table contrasts N-isopropoxyphthalimide with its common analogs.

Table 1: Comparative 1H NMR Diagnostic Signals
CompoundStructure FragmentDiagnostic Signal (δ ppm)MultiplicityKey Difference
N-Isopropoxyphthalimide N-O-CH (CH₃)₂4.45 – 4.55 Septet Unique multiplicity; most deshielded alkyl signal.
N-Ethoxyphthalimide N-O-CH ₂CH₃4.20 – 4.30 Quartet Overlaps with some esters; distinct from septet.
N-Methoxyphthalimide N-O-CH3.99 – 4.05 Singlet Sharp singlet; easily confused with methyl esters.
N-Hydroxyphthalimide N-OH ~10.0 – 11.0 Broad SingletExchangeable with D₂O; disappears on shake.
Mechanistic Insight: Why the Shift Matters
  • Steric vs. Electronic: The shift from methoxy (4.0 ppm) to isopropoxy (4.5 ppm) is driven by the deshielding effect of the additional methyl groups on the alpha-carbon.

  • Impurity Flagging: A common impurity is the unreacted alcohol (isopropanol). In the crude mixture, free isopropanol's methine appears at ~4.0 ppm (depending on concentration/H-bonding), distinctly upfield from the 4.5 ppm signal of the product. This separation allows for rapid monitoring of reaction completion without workup.

Part 3: Experimental Protocol (Synthesis & Analysis)

This protocol describes the synthesis of N-isopropoxyphthalimide via alkylation of N-hydroxyphthalimide (NHPI), a standard method in medicinal chemistry.

Reagents
  • N-Hydroxyphthalimide (NHPI): 1.0 equiv

  • 2-Bromopropane: 1.5 equiv

  • Base: K₂CO₃ (anhydrous, 2.0 equiv) or Na₂CO₃

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.0 eq) in DMF (approx. 0.5 M concentration).[1] The solution will be yellow/orange.

  • Addition: Add K₂CO₃ (2.0 eq). The mixture may turn a deeper red/orange due to the formation of the N-hydroxyphthalimide anion.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise.

  • Reaction: Heat the mixture to 70–90 °C for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:4). The product is less polar than NHPI.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-cold water (5x reaction volume). The product should precipitate as a white to off-white solid.

    • Filter the solid. If no precipitate forms, extract with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc 9:1).

  • Analysis: Dissolve ~10 mg of the dried solid in 0.6 mL CDCl₃ for 1H NMR.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the synthesis pathway and the critical NMR decision nodes for verifying the product.

G NHPI N-Hydroxyphthalimide (Starting Material) Reaction Alkylation (2-Bromopropane + Base) NHPI->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 1H NMR Analysis Crude->NMR_Check Result_Prod Product Confirmed Septet @ 4.5 ppm NMR_Check->Result_Prod Signal @ 4.5 ppm Result_Imp Impurity Detected Septet @ 4.0 ppm (iPrOH) Broad Singlet >10 ppm (NHPI) NMR_Check->Result_Imp Signal @ 4.0 or 10.0 ppm

Caption: Logical workflow for the synthesis and NMR validation of N-isopropoxyphthalimide, highlighting diagnostic chemical shifts.

References
  • Synthesis of N-alkoxyphthalimides

    • Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogen
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Comparative NMR Data (N-Methoxy/Ethoxy)

    • Title: Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction (Supporting Inform
    • Source: RSC Advances, 2015.
    • URL:[Link][4]

  • General Protocol for N-Alkylation

    • Title: Development of Fungal Sterol Biosynthesis Inhibitors (Thesis).
    • Source: Curtin University, 2013. (Describes synthesis of Compound 136: N-isopropoxyphthalimide).
    • URL:[Link]

  • NMR Solvent Impurities Guide

    • Title: NMR Chemical Shifts of Common Labor
    • Source: J. Org.[5][6] Chem., 1997, 62, 7512–7515.[5]

    • URL:[Link]

Sources

Comparative

A Researcher's Guide to Distinguishing N-O-CH and N-CH Moieties by NMR Spectroscopy

Introduction In the landscape of drug discovery and synthetic chemistry, the precise characterization of molecular structures is paramount. Among the myriad of functional groups, nitrogen-containing moieties are ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the precise characterization of molecular structures is paramount. Among the myriad of functional groups, nitrogen-containing moieties are ubiquitous. Specifically, the ability to unambiguously differentiate between N-alkyl (N-CH) and N-alkoxy (N-O-CH) groups is critical, as their structural variance imparts profound differences in pharmacological activity, stability, and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose.

This guide provides an in-depth comparison of the distinctive NMR signals generated by N-O-CH and N-CH groups. We will explore the underlying physical principles governing their spectral differences, present comparative experimental data, and provide a robust protocol for acquiring high-quality, differentiable spectra.

Part 1: The Core Principle: Electronegativity and Inductive Deshielding

The fundamental difference in the NMR spectra of N-O-CH and N-CH groups is rooted in the concept of electronegativity. An atom's electronegativity dictates its ability to attract electron density from adjacent atoms in a covalent bond. Oxygen is significantly more electronegative than nitrogen.[1][2]

This primary difference in electronegativity creates a cascade effect on the local electronic environment of the neighboring carbon and its attached protons:

  • In the N-CH group: The nitrogen atom withdraws some electron density from the carbon, which in turn withdraws density from its attached protons. This is a moderate "deshielding" effect.[3]

  • In the N-O-CH group: The highly electronegative oxygen atom strongly pulls electron density from the nitrogen, which then exerts an even stronger pull on the adjacent carbon atom. This creates a powerful inductive effect, resulting in a much greater withdrawal of electron density from the CH group's carbon and protons.[4][5]

In NMR spectroscopy, the electron cloud around a nucleus "shields" it from the external magnetic field. When electron density is withdrawn (deshielding), the nucleus is more exposed to the magnetic field, causing it to resonate at a higher frequency.[6] This shift to a higher frequency is observed as a larger chemical shift value (δ), measured in parts per million (ppm), and is referred to as a "downfield" shift.[7][8]

Caption: Inductive effects in N-CH vs. N-O-CH groups.

Part 2: Comparative NMR Data Analysis

The difference in electronic shielding is directly observable and quantifiable in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In ¹H NMR, the protons of the CH group in an N-O-CH moiety consistently appear significantly downfield compared to those in a simple N-CH group. This is a direct consequence of the enhanced inductive deshielding caused by the adjacent oxygen atom.[9]

MoietyTypical ¹H Chemical Shift (δ) Range (ppm)Causality
R₂N-CH- 2.0 - 3.0Moderate deshielding by the nitrogen atom.[9]
R(RO)N-CH- 3.5 - 4.5Strong deshielding due to the inductive effect of the highly electronegative oxygen atom, relayed through the nitrogen.[3][6]

Note: These are typical values and can be influenced by other factors such as solvent, temperature, and the nature of the 'R' groups.[10]

¹³C NMR Spectroscopy

The effect is even more pronounced and reliable in ¹³C NMR. The larger chemical shift range of ¹³C NMR (typically 0-220 ppm) minimizes signal overlap and provides a clearer diagnostic window.[11] The carbon atom in the N-O-CH group is substantially more deshielded than its N-CH counterpart.

MoietyTypical ¹³C Chemical Shift (δ) Range (ppm)Causality
R₂N-CH- 35 - 50Moderate deshielding effect from the directly attached nitrogen.[12]
R(RO)N-CH- 60 - 80Significant downfield shift caused by the strong inductive effect of the N-O bond. This range is more characteristic of carbons attached to oxygen (e.g., ethers).[12][13]

Part 3: Experimental Design for Unambiguous Differentiation

To validate these structural assignments, a carefully designed NMR experiment is crucial. The following protocol outlines a self-validating system for comparing compounds containing these moieties.

Experimental Workflow Diagram

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of N-Alkoxyphthalimides

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates and final products is paramount. N-alkoxyphthalimides are versatile reagents and building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates and final products is paramount. N-alkoxyphthalimides are versatile reagents and building blocks, often used as precursors for alkoxy radicals in modern organic synthesis.[1][2] Their correct identification is crucial, particularly to distinguish them from their common precursor, N-hydroxyphthalimide (NHPI), and related side products. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, reliable, and non-destructive method for this purpose. This guide offers an in-depth analysis of the characteristic IR absorption bands of N-alkoxyphthalimides, comparing them with relevant alternatives and providing the foundational data needed for confident spectral interpretation.

The Vibrational Fingerprint: From Phthalimide Core to the N-O Alkoxy Group

The infrared spectrum of an N-alkoxyphthalimide is dominated by the strong absorptions of the phthalimide structure, but the key differentiating features arise from the N-O-C linkage. Understanding the spectrum requires analyzing it in three parts: the carbonyl region, the aromatic region, and the unique fingerprint region where the N-O and C-O stretches appear.

The most prominent feature in the IR spectrum of any phthalimide derivative is the pair of strong absorption bands corresponding to the carbonyl groups. As a cyclic imide, the two C=O groups are mechanically coupled, resulting in two distinct stretching vibrations:

  • Asymmetric C=O Stretch: A strong band typically appearing at a higher wavenumber, around 1793-1774 cm⁻¹ .[3][4]

  • Symmetric C=O Stretch: An even stronger, more intense band at a lower wavenumber, typically around 1750-1733 cm⁻¹ .[3][4]

This two-band pattern in the 1700-1800 cm⁻¹ region is a hallmark of the cyclic imide structure.[5] The exact positions can be influenced by the electronic environment, but the presence of two distinct, strong peaks is highly characteristic.

The definitive identification of an N-alkoxyphthalimide via IR spectroscopy hinges on observing the vibrations of the N-O-C group and, just as importantly, confirming the absence of bands from its precursors.

  • Absence of O-H and N-H Stretching: The most straightforward comparison is with the starting materials. N-hydroxyphthalimide (NHPI) will exhibit a characteristic, often broad, O-H stretching band in the 3200-2800 cm⁻¹ region.[4] Similarly, unsubstituted phthalimide shows a distinct N-H stretching vibration around 3205 cm⁻¹.[3] The complete disappearance of any absorption in this region is a primary indicator that the hydroxyl or amine proton has been successfully substituted, consistent with the formation of an N-alkoxyphthalimide.

  • N-O and C-O Stretching Vibrations: Identifying the N-O stretch can be challenging as it is often weak and falls in the congested fingerprint region (below 1300 cm⁻¹), where it can couple with other vibrations.[6] However, theoretical and experimental studies on NHPI have assigned vibrations involving the N-O bond to the 880-970 cm⁻¹ region.[4] While a precise, isolated N-O stretching frequency is not always clearly identifiable for N-alkoxyphthalimides, the appearance of new bands in the 1100-850 cm⁻¹ region, coupled with the absence of the precursor's O-H band, provides strong evidence for the N-O-C linkage. This region also contains C-O stretching vibrations from the alkoxy group, further supporting the structure.

Comparative Data Summary

The following table summarizes the key diagnostic IR bands for distinguishing N-alkoxyphthalimides from their common precursor and the parent imide.

Vibrational Mode Phthalimide N-Hydroxyphthalimide (NHPI) N-Alkoxyphthalimide Comments
O-H Stretch Absent~3200-2800 cm⁻¹ (broad)Absent Primary point of differentiation from NHPI.
N-H Stretch ~3205 cm⁻¹ (medium)AbsentAbsent Primary point of differentiation from phthalimide.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹Typically weak to medium intensity.
Aliphatic C-H Stretch AbsentAbsent~2990-2850 cm⁻¹Present from the alkoxy group. Intensity depends on the length of the alkyl chain.
Asymmetric C=O Stretch ~1774 cm⁻¹ (strong)~1793 cm⁻¹ (strong)~1790 cm⁻¹ (strong)Characteristic upper band of the cyclic imide doublet.
Symmetric C=O Stretch ~1745 cm⁻¹ (v. strong)~1733 cm⁻¹ (v. strong)~1740 cm⁻¹ (v. strong)Characteristic lower, more intense band of the cyclic imide doublet.
Aromatic C=C Stretch ~1600, ~1470 cm⁻¹~1600, ~1470 cm⁻¹~1600, ~1470 cm⁻¹Medium intensity bands confirming the aromatic ring.
N-O / C-O Stretches Absent~970-880 cm⁻¹~1100-850 cm⁻¹ Key bands in the fingerprint region confirming the N-O-C linkage.

Frequencies are approximate and can vary based on sample state (solid/solution) and specific substitution.[7]

Visualizing the Key Vibrational Modes

The following diagram illustrates the primary functional groups within an N-alkoxyphthalimide molecule and correlates them to their expected absorption regions in an IR spectrum.

G cluster_molecule N-Alkoxyphthalimide Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol spec_ch spec_ch mol:n->spec_ch:n Aromatic & Alkyl C-H spec_co C=O Stretch Asym: ~1790 Sym: ~1740 mol:e->spec_co:w Carbonyls spec_fingerprint Fingerprint Region Aromatic C=C: ~1600 N-O / C-O: 1100-850 mol:s->spec_fingerprint:n N-O-C Linkage & Aromatic Ring

Caption: Key functional groups in N-alkoxyphthalimide and their IR regions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the steps for obtaining a transmission FT-IR spectrum of a solid N-alkoxyphthalimide sample using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples free from solvent interference.

I. Materials and Equipment

  • FT-IR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade KBr Powder (spectroscopy grade, stored in a desiccator)

  • Spatula and Weighing Paper

  • Sample (~1-2 mg of N-alkoxyphthalimide)

II. Methodology

  • Background Spectrum Acquisition:

    • Causality: A background spectrum of the ambient environment (H₂O, CO₂) and the KBr matrix must be recorded and subtracted from the sample spectrum to ensure that the final spectrum contains only absorptions from the analyte.[8]

    • Procedure: a. Ensure the sample chamber of the FT-IR spectrometer is empty and clean. b. Create a "blank" KBr pellet by pressing pure KBr powder as described in Step 3. c. Place the blank pellet in the sample holder. d. Configure the software to collect a background scan. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹. e. Acquire and save the background spectrum.

  • Sample Preparation (KBr Pellet):

    • Causality: The sample must be intimately and homogeneously mixed with the KBr matrix at a low concentration. Large crystals will scatter the IR beam, causing sloping baselines and distorted peak shapes (the Christiansen effect). Grinding ensures a small particle size to minimize scattering.

    • Procedure: a. Gently grind ~100-150 mg of dry IR-grade KBr in an agate mortar to a fine, consistent powder. b. Add 1-2 mg of the N-alkoxyphthalimide sample to the mortar (approx. 1:100 sample-to-KBr ratio). c. Gently mix the powders with a spatula, then grind the mixture thoroughly for 2-3 minutes until it is a fine, homogeneous powder. Avoid vigorous grinding which can induce polymorphism in some samples.

  • Pellet Formation:

    • Causality: The mixture is pressed under high pressure to create a semi-transparent or transparent disc. This solid solution allows the IR beam to pass through the sample with minimal scattering.

    • Procedure: a. Transfer a small amount of the sample-KBr mixture into the pellet die. b. Distribute the powder evenly across the face of the die bolt. c. Assemble the die and place it in the hydraulic press. d. Slowly apply pressure (typically 8-10 tons) for 1-2 minutes. e. Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure.

  • Sample Spectrum Acquisition:

    • Procedure: a. Place the sample pellet into the spectrometer's sample holder. b. Using the same acquisition parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. c. The instrument software will automatically ratio the sample spectrum against the stored background spectrum, yielding the final absorbance or transmittance spectrum of the N-alkoxyphthalimide.[8]

  • Data Analysis:

    • Examine the spectrum for the key features outlined in the comparative table:

      • Confirm the absence of broad O-H bands above 3000 cm⁻¹.

      • Identify the strong, double carbonyl peaks between 1800-1700 cm⁻¹.

      • Analyze the fingerprint region for characteristic bands and compare it to spectra of starting materials.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of N-alkoxyphthalimides. Positive identification is achieved not by observing a single, unique peak, but by a holistic analysis of the spectrum. The key evidence is a combination of: (1) the disappearance of the precursor's O-H or N-H stretching bands, (2) the preservation of the characteristic symmetric and asymmetric C=O stretching doublet of the phthalimide core, and (3) the appearance of new vibrations in the fingerprint region associated with the N-O-C linkage. By following a rigorous experimental protocol and comparing the resulting spectrum against the data provided in this guide, researchers can confidently confirm the successful synthesis of their target N-alkoxyphthalimide compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Uno, T., & Machida, K. (1961). Infrared Spectra of Acyclic Imides. II. The Characteristic Absorption Bands of Saturated Acyclic Imides in the Crystalline State. Bulletin of the Chemical Society of Japan, 34(4), 551-555. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2006). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(3-4), 609-14. Retrieved from [Link]

  • IGNOU. (n.d.). Basic principles and Instrumentation for IR spectroscopy. Retrieved from [Link]

  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2006). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 609-614. Retrieved from [Link]

  • Aydın, A., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2007). Theoretical Study of the Oxidation Catalyst N-Hydroxyphthalimide (NHPI): Thermochemical Properties, Internal Rotor Potential, and Gas- and Liquid-Phase Bond Dissociation Energies. The Journal of Physical Chemistry C, 111(19), 7161-7171. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online, 35(3), 10-16. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial IR spectra of the NO stretching frequency region of the... [Image]. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2007). Theoretical study of the oxidation catalyst N-Hydroxyphthalimide (NHPI): Thermochemical properties, internal rotor potential, and gas- And liquid-phase bond dissociation energies. The Journal of Physical Chemistry C, 111(19), 7161-7171. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 10(33), 19575-19579. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(19), 10398. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 10, 19575-19579. Retrieved from [Link]

  • Shafiee, A., et al. (1998). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. DARU Journal of Pharmaceutical Sciences, 6(3), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory study and vibrational analysis of FT‐IR and FT‐Raman spectra of N‐hydroxyphthalimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8750–8758. Retrieved from [Link]

  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8750-8758. Retrieved from [Link]

  • Kachaeva, M. V., et al. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Warsaw, Faculty of Chemistry. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Retrieved from [Link]

  • Xie, W., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pierpont, A. W., et al. (2022). Structural and Spectroscopic Characterization of a Zinc-Bound N-Oxyphthalimide Radical. eScholarship, University of California. Retrieved from [Link]

  • WordPress.com. (2024, May 31). Stretching frequency. Retrieved from [Link]

  • Reddit. (2012, December 12). Why does the carbonyl group have a stretching vibration on an IR spectra? Retrieved from [Link]

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  • exaly.com. (n.d.). Density functional theory study and vibrational analysis of FT‐IR N‐h ydroxyphthalimide Journal of Raman Spectroscopy. Retrieved from [Link]

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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  • ResearchGate. (n.d.). IR spectra recorded for (a) N-Hydroxyphthalimide ligand, (b) Fe(III). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

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  • Kachaeva, M. V., et al. (2019). Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically active species. New Journal of Chemistry, 43(45), 17565-17573. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Melting Points of N-isopropoxyphthalimide and N-isopropylphthalimide: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. Structural and Physicochemical Overview N-substituted phthalimides are a class of compounds with significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Structural and Physicochemical Overview

N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of a wide array of biologically active molecules.[1] The physical properties of these derivatives, such as melting point, are crucial for their characterization, purification, and formulation.

The two molecules in focus, N-isopropoxyphthalimide and N-isopropylphthalimide, are structural isomers, with the key difference being the point of attachment of the isopropyl group to the phthalimide core. In N-isopropylphthalimide, the isopropyl group is directly bonded to the nitrogen atom (N-C bond), whereas in N-isopropoxyphthalimide, it is connected via an oxygen atom (N-O-C bond). This seemingly subtle distinction has a profound impact on the electronic and steric properties of the molecules, which in turn are expected to influence their intermolecular interactions and crystal lattice packing, thereby affecting their melting points.

Melting Point Data: A Comparative Table

A summary of the available and theoretical melting point data for the two compounds is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
N-isopropylphthalimide C₁₁H₁₁NO₂189.2182-84[2]
N-isopropoxyphthalimide C₁₁H₁₁NO₃205.21Not Reported

Theoretical Analysis of Melting Point Differences

The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice. These forces include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

N-isopropylphthalimide: The melting point of N-isopropylphthalimide is reported to be in the range of 82-84 °C.[2] The molecule possesses a polar phthalimide core, but the isopropyl group is nonpolar. The dominant intermolecular forces are likely dipole-dipole interactions arising from the carbonyl groups and van der Waals forces.

N-isopropoxyphthalimide: While the experimental melting point is not available, we can predict its relative value based on its structure. The introduction of an oxygen atom between the nitrogen and the isopropyl group in N-isopropoxyphthalimide has two significant effects:

  • Increased Polarity: The N-O bond is more polar than the N-C bond due to the higher electronegativity of oxygen. This will increase the overall dipole moment of the molecule, leading to stronger dipole-dipole interactions between molecules in the crystal lattice.

  • Potential for Weaker Crystal Packing: The N-O-C linkage introduces greater conformational flexibility compared to the direct N-C bond. This flexibility might hinder the formation of a highly ordered and tightly packed crystal lattice, which could potentially lower the melting point.

Prediction: Considering these opposing factors, it is plausible that the increased polarity due to the N-O bond would be the more dominant factor. Stronger dipole-dipole interactions generally lead to a higher melting point. Therefore, it is hypothesized that the melting point of N-isopropoxyphthalimide will be higher than that of N-isopropylphthalimide .

Experimental Protocol: Melting Point Determination

To empirically determine the melting point of N-isopropoxyphthalimide and verify the theoretical analysis, the following standard laboratory protocol is recommended.

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the compound to be tested (N-isopropoxyphthalimide)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

    • The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Set the heating rate to a rapid setting initially to approach the expected melting point.

    • Once the temperature is within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer and a standardized, slow heating rate near the melting point. For enhanced accuracy, the determination should be repeated with a fresh sample and the results averaged. The sharpness of the melting range can also serve as an indicator of purity; pure compounds typically melt over a narrow range of 1-2 °C.

Structural Comparison and Workflow Visualization

The structural difference between the two compounds is the key to understanding their potential differences in physical properties.

G cluster_0 N-isopropylphthalimide cluster_1 N-isopropoxyphthalimide N_isopropyl N-isopropylphthalimide Melting Point: 82-84 °C Structure_isopropyl Structure: Direct N-C bond N_isopropyl->Structure_isopropyl Features N_isopropoxy N-isopropoxyphthalimide Melting Point: Not Reported N_isopropyl->N_isopropoxy Structural Isomers Structure_isopropoxy Structure: N-O-C linkage N_isopropoxy->Structure_isopropoxy Features

Caption: Structural comparison of N-isopropylphthalimide and N-isopropoxyphthalimide.

G start Start: Obtain Dry, Powdered Sample pack Pack 2-3 mm of sample into capillary tube start->pack insert Insert tube into melting point apparatus pack->insert heat_fast Rapid heating to ~20°C below expected M.P. insert->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe for melting heat_slow->observe record_start Record T1: First liquid drop appears observe->record_start Melting begins record_end Record T2: Sample is fully liquid observe->record_end Melting complete record_start->observe report Report Melting Point as T1 - T2 record_end->report

Caption: Experimental workflow for melting point determination.

Conclusion

References

  • ChemBK. Phthalimide, N-isopropyl-. [Link], N-isopropyl--

Sources

Validation

Technical Comparison: Mass Spectrometry Fragmentation of N-Isopropoxyphthalimide

Topic: Mass spectrometry fragmentation of 2-isopropoxy-1H-isoindole-1,3(2H)-dione Content Type: Publish Comparison Guide Executive Summary This guide provides a deep technical analysis of the mass spectrometry (MS/MS) fr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation of 2-isopropoxy-1H-isoindole-1,3(2H)-dione Content Type: Publish Comparison Guide

Executive Summary

This guide provides a deep technical analysis of the mass spectrometry (MS/MS) fragmentation behavior of 2-isopropoxy-1H-isoindole-1,3(2H)-dione (N-isopropoxyphthalimide). Primarily used as a precursor for N-alkoxyamines or as a metabolic reference standard, this compound exhibits a distinct fragmentation signature driven by the lability of its O-isopropyl group.

We compare its performance and spectral fingerprint against three critical alternatives: the parent N-Hydroxyphthalimide (NHPI) , the stable N-Methoxy variant, and the highly labile N-tert-Butoxy derivative. This analysis is designed for researchers optimizing Multiple Reaction Monitoring (MRM) transitions or elucidating impurity structures in drug development.

The Analyte: 2-Isopropoxy-1H-isoindole-1,3(2H)-dione

CAS: 78141-86-3 | MW: 205.21 Da | Formula: C₁₁H₁₁NO₃

Mechanistic Deep Dive: The "Propene Elimination" Pathway

In Electrospray Ionization (ESI) positive mode, the protonated molecule [M+H]⁺ (m/z 206) is the precursor. Unlike simple esters or amides, N-alkoxyphthalimides with β-hydrogens on the alkoxy chain undergo a highly specific McLafferty-type rearrangement (or 4-center elimination).

  • Protonation: The carbonyl oxygen or the nitrogen-bound oxygen is protonated.

  • Elimination: A β-hydrogen from the isopropyl group transfers to the carbonyl oxygen.

  • Cleavage: The O-C bond breaks, expelling a neutral propene molecule (42 Da).

  • Result: Formation of the protonated N-hydroxyphthalimide (NHPI) ion at m/z 164 .

This transition (206 → 164 ) is the dominant "quantifier" transition due to the favorable energetics of forming the stable propene neutral and the aromatic NHPI cation.

Secondary Fragmentation (The "Qualifier" Ions)

The resulting m/z 164 ion (NHPI) possesses high internal energy and fragments further:

  • Loss of H₂O (18 Da): Yields m/z 146 .

  • Loss of CO (28 Da): Yields m/z 136 (often followed by loss of HCN).

  • Loss of CO₂ (44 Da): Yields m/z 120 .

Comparative Analysis: Stability & Specificity

To validate the identity of the isopropoxy derivative, it must be distinguished from its structural analogs. The key differentiator is the Alkene Loss Potential .

Alternative A: N-Methoxyphthalimide (The "Stable" Control)
  • Structure: Methyl group attached to oxygen. No β-hydrogens.

  • Behavior: Cannot eliminate an alkene. The [M+H]⁺ (m/z 178) is significantly more stable.

  • Fragmentation: Requires higher collision energy (CE). Dominant pathway involves loss of formaldehyde (CH₂O, 30 Da) or homolytic cleavage of the N-O bond.

  • Differentiation: The absence of a [M-Alkene] transition confirms the methoxy structure over heavier homologs.

Alternative B: N-tert-Butoxyphthalimide (The "Labile" Control)
  • Structure: tert-Butyl group.[1] 9 β-hydrogens and a stable tertiary carbocation character.

  • Behavior: Extremely labile. Often undergoes In-Source Fragmentation (ISF) , appearing as m/z 164 even in the full scan (Q1).

  • Fragmentation: Loss of isobutene (56 Da) occurs at very low CE.

  • Differentiation: If the parent ion (m/z 220) is barely visible and m/z 164 dominates Q1, suspect the t-butoxy derivative rather than the isopropoxy.

Alternative C: N-Hydroxyphthalimide (The "Core" Metabolite)[2]
  • Structure: The parent scaffold.[3]

  • Behavior: Appears at m/z 164 naturally.

  • Differentiation: Chromatographic separation is required. The isopropoxy derivative (less polar) will elute significantly later than the polar NHPI on Reverse Phase (C18) columns.

Data Summary: MRM Transition Parameters

Note: Collision Energies (CE) are estimated for a standard Triple Quadrupole (e.g., Sciex/Agilent) and should be optimized.

CompoundPrecursor [M+H]⁺Quantifier Transition (m/z)CE (eV)MechanismQualifier Transition (m/z)
N-Isopropoxy 206.1 164.0 15 Loss of Propene (-42) 146.0 (-H₂O)
N-Methoxy178.1148.025Loss of CH₂O (-30)130.0
N-tert-Butoxy220.1164.05Loss of Isobutene (-56)146.0
N-Hydroxy (NHPI)164.0146.020Loss of H₂O (-18)136.0 (-CO)
Experimental Protocol: Self-Validating Workflow

To unequivocally identify 2-isopropoxy-1H-isoindole-1,3(2H)-dione, follow this LC-MS/MS protocol.

Step 1: Chromatographic Setup [4][5]

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The Isopropoxy derivative is hydrophobic and will elute late (approx. 3.5 - 4.0 min), distinct from NHPI (approx. 1.5 - 2.0 min).

Step 2: Source Optimization (ESI+)

  • Temperature: 350°C.

  • Declustering Potential (DP): Set to moderate (e.g., 60V). Warning: High DP can induce in-source loss of propene, mimicking NHPI.

  • Verification: Inject a neat standard. If m/z 164 is observed in Q1 without collision energy, lower the DP/Source Temp to preserve the m/z 206 parent.

Step 3: MS/MS Acquisition

  • Perform a Product Ion Scan of m/z 206.

  • Acceptance Criteria:

    • Base peak must be m/z 164.

    • Presence of m/z 146 and 136 fragments (confirming the phthalimide core).

    • Absence of m/z 178 (excludes methoxy impurity).

Visualization of Fragmentation Pathways[2][5][6][7]
Diagram 1: Fragmentation Mechanism of N-Isopropoxyphthalimide

This diagram illustrates the primary neutral loss of propene and the subsequent breakdown of the core ring system.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 206 (N-Isopropoxyphthalimide) Transition_State McLafferty-type Transition State M_Protonated->Transition_State H-transfer NHPI_Ion Fragment m/z 164 (Protonated NHPI) Transition_State->NHPI_Ion Elimination Frag_146 m/z 146 [164 - H2O]+ NHPI_Ion->Frag_146 Dehydration Frag_136 m/z 136 [164 - CO]+ NHPI_Ion->Frag_136 Ring Contraction Frag_118 m/z 118 [136 - H2O]+ Frag_136->Frag_118 Frag_104 m/z 104 Benzoyl Cation Frag_136->Frag_104 - CO/Loss of N Propene Loss of Propene (42 Da) Water - H2O CO - CO

Caption: ESI+ Fragmentation pathway of N-isopropoxyphthalimide showing the characteristic loss of propene (42 Da) followed by core degradation.

Diagram 2: Comparative Stability (Alkene Loss Potential)

This decision tree helps analysts distinguish between the three common N-alkoxy derivatives based on their fragmentation energy thresholds.

ComparativeAnalysis cluster_0 Analyte Stability / Ease of Fragmentation TertButoxy N-tert-Butoxy (m/z 220) Result_Tert m/z 164 (In-Source) TertButoxy->Result_Tert Very Labile Loss of Isobutene Isopropoxy N-Isopropoxy (m/z 206) Result_Iso m/z 164 (Collision Cell) Isopropoxy->Result_Iso Moderate Stability Loss of Propene Methoxy N-Methoxy (m/z 178) Result_Meth m/z 148/130 (High Energy) Methoxy->Result_Meth High Stability No Alkene Loss

Caption: Stability comparison of N-alkoxyphthalimides. N-tert-butoxy is most labile; N-methoxy is most stable due to lack of beta-hydrogens.

References
  • Liang, X. R., Guo, Z. L., & Yu, C. M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.[2] Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.[2] Link

  • BenchChem. Physicochemical Properties of Phthalimide Derivatives. BenchChem Technical Guides. Link

  • NIST Mass Spectrometry Data Center. Phthalimide, N-alkoxy derivatives - Electron Ionization and fragmentation patterns. NIST Chemistry WebBook, SRD 69. Link

  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. (Standard text describing McLafferty rearrangements in esters/amides).

Sources

Comparative

Comparative Guide: 13C NMR Diagnostics of Isopropoxy-Phthalimides

The following guide provides a technical comparison of 13C NMR chemical shifts for isopropoxy-substituted phthalimides , designed for researchers in medicinal chemistry and structural elucidation. Executive Summary In dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 13C NMR chemical shifts for isopropoxy-substituted phthalimides , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary

In drug discovery, the phthalimide moiety is a privileged scaffold. When introducing an isopropoxy group (


), a common challenge is rapidly distinguishing between 

-alkylation
(formation of

-isopropylphthalimide),

-alkoxylation
(formation of

-isopropoxyphthalimide), and ring substitution (e.g., 4-isopropoxyphthalimide).

This guide establishes that the methine (


) carbon resonance  of the isopropyl group is the definitive diagnostic marker.
  • 
    -Alkoxy (
    
    
    
    -O-
    
    
    Pr):
    Extreme deshielding (
    
    
    83–89 ppm
    ).
  • Ring-Alkoxy (Ar-O-

    
    Pr):  Moderate deshielding (
    
    
    
    69–72 ppm
    ).
  • 
    -Alkyl (
    
    
    
    -
    
    
    Pr):
    Shielded relative to oxygen analogs (
    
    
    44–50 ppm
    ).

Structural Context & Chemical Shift Data[1][2][3][4][5][6][7][8]

The chemical environment of the isopropyl methine proton is drastically altered by the heteroatom attachment point. The following table synthesizes experimental data from analogous systems to provide a robust assignment strategy.

Table 1: Diagnostic 13C NMR Shifts (CDCl )
Structural MotifSubstituent TypeMethine (

H) Shift
Methyl (

H

) Shift
Diagnostic Feature

-Isopropoxyphthalimide

-Alkoxy (

-O-

)
83 – 89 ppm 19 – 22 ppmDiagnostic: Highly deshielded due to the

-effect of the

-hydroxyimide moiety.
4-Isopropoxyphthalimide Aryl Ether (Ar-O-

)
69 – 72 ppm 21 – 22 ppmBaseline: Typical aromatic ether shift; comparable to isopropoxybenzene.

-Isopropylphthalimide

-Alkyl (

-

)
44 – 50 ppm 20 – 23 ppmDistinctive: Significantly upfield due to Nitrogen being less electronegative than Oxygen.
Isopropanol Free Alcohol (

-OH)
63 – 65 ppm 25 ppmReference standard.

Technical Insight: The


-alkoxy resonance (

85 ppm) is unusually downfield compared to standard ethers. This is attributed to the electron-withdrawing nature of the phthalimide nitrogen and the adjacent carbonyls, which exert a strong inductive effect through the oxygen atom.

Mechanistic Analysis of Shifts

The "N-O" Deshielding Anomaly

Researchers often misassign the


-isopropoxy signal as an impurity or a solvent peak because it resonates in a region typically associated with 

carbons or chlorinated solvents (near 77 ppm).
  • Inductive Withdrawal: The phthalimide nitrogen is

    
     hybridized and part of a resonance system with two carbonyls. It pulls electron density from the oxygen, which in turn desheilds the attached isopropyl methine carbon.
    
  • Anisotropic Effect: The rigid bicyclic aromatic system creates a deshielding cone. In

    
    -alkoxy derivatives, the alkoxy group is held in proximity to this zone, further shifting the signal downfield compared to a flexible aliphatic ether.
    
Regioisomer Distinction (Ring Substitution)

For ring-substituted phthalimides (e.g., 3- vs. 4-isopropoxy), the carbonyl carbons provide secondary confirmation:

  • 4-Isopropoxy: The symmetry is broken, but the carbonyls often appear as distinct signals or a broadened peak around 167–169 ppm .

  • 3-Isopropoxy: The steric bulk near the carbonyl (C-1 position) often causes a larger separation in the carbonyl resonances due to the "ortho" effect.

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, follow this decision-tree protocol when characterizing unknown phthalimide derivatives.

Step-by-Step Methodology
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

    
     . (Avoid DMSO-
    
    
    
    initially, as solvent peaks can obscure the 39-40 ppm region).
  • Acquisition: Run a standard proton-decoupled

    
    C NMR (minimum 128 scans for S/N > 10).
    
  • Solvent Reference: Calibrate to CDCl

    
     triplet at 77.16 ppm .
    
  • Region Check (Methine Search):

    • Scan 80–90 ppm : Signal present?

      
      
      
      
      
      -Alkoxy confirmed.
    • Scan 68–73 ppm : Signal present?

      
      Aryl Ether confirmed. 
      
    • Scan 40–55 ppm : Signal present?

      
      
      
      
      
      -Alkyl confirmed.
  • Validation (HMBC): Perform a

    
    H-
    
    
    
    C HMBC experiment.
    • 
      -Alkoxy:  The methine proton (
      
      
      
      4.5 ppm) will show a correlation to the phthalimide carbonyls (
      
      
      163-168 ppm) if the connectivity is
      
      
      -O-CH.
    • Aryl Ether: The methine proton will correlate to aromatic carbons (

      
      150-160 ppm, ipso-carbon), not the carbonyls.
      

Visualization: Assignment Decision Tree

The following diagram illustrates the logical flow for assigning the isopropoxy location based on 13C chemical shifts.

G Start Unknown Phthalimide Derivative (Isopropoxy Group Present) CheckMethine Analyze 13C NMR Methine (CH) Shift Start->CheckMethine RangeHigh Shift: 83 - 89 ppm (Highly Deshielded) CheckMethine->RangeHigh RangeMid Shift: 69 - 72 ppm (Moderately Deshielded) CheckMethine->RangeMid RangeLow Shift: 44 - 50 ppm (Shielded) CheckMethine->RangeLow ResultNAlkoxy Conclusion: N-Isopropoxyphthalimide (N-O-iPr) RangeHigh->ResultNAlkoxy ResultRing Conclusion: Ring-Isopropoxyphthalimide (Ar-O-iPr) RangeMid->ResultRing ResultNAlkyl Conclusion: N-Isopropylphthalimide (N-iPr) RangeLow->ResultNAlkyl Validation HMBC Validation: Check H(methine) -> C(carbonyl) correlation ResultNAlkoxy->Validation Confirm Connectivity

Figure 1: Logical workflow for distinguishing isopropoxy regioisomers on a phthalimide scaffold using 13C NMR.

References

  • Synthesis and Characterization of N-Alkoxyphthalimides: Ishikawa, T., et al. "Synthesis and antibacterial activity of novel N-alkoxyphthalimide derivatives." The Journal of Antibiotics, 2000, 53(10), 1071-1085. [Link]

  • NMR Data for N-Alkoxy Derivatives (Allylic Analogues): Liu, Y., et al. "Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling." ACS Omega, 2024. (Supporting Information provides specific shifts for N-O-CH moieties). [Link]

  • General 13C NMR Chemical Shift Tables: Compound Interest. "A Guide to 13C NMR Chemical Shift Values." [Link]

  • Impurity and Solvent Shifts in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

Validation

A Comparative Guide to the Elemental Analysis of N-isopropoxyphthalimide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the elemental analysis of N-isopropoxyphthalimide, a reagent of growing importance in organic synthesis. We...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the elemental analysis of N-isopropoxyphthalimide, a reagent of growing importance in organic synthesis. We will delve into a comparison of its theoretical and expected experimental elemental composition against relevant alternative compounds. Furthermore, a detailed, field-proven protocol for combustion analysis is presented, complete with the underlying scientific principles and a workflow visualization to ensure methodological integrity.

Introduction to N-isopropoxyphthalimide and its Analogs

N-isopropoxyphthalimide belongs to the class of N-alkoxyphthalimides, which are valuable reagents in organic chemistry. These compounds serve as precursors for a variety of chemical transformations, including the generation of alkoxy radicals and their use in C-H functionalization reactions.[1][2] The purity and exact composition of such reagents are paramount for the reproducibility and success of these sensitive reactions. Elemental analysis is a fundamental technique for verifying the identity and purity of synthesized compounds like N-isopropoxyphthalimide.

For the purpose of this guide, we will compare N-isopropoxyphthalimide with two structurally similar and commonly used alternatives:

  • N-Hydroxyphthalimide (NHP): The parent compound of the N-alkoxyphthalimide series, widely used as a catalyst and reagent in oxidation and radical reactions.[3][4]

  • N-tert-butoxyphthalimide: Another N-alkoxyphthalimide with a different steric and electronic profile, offering an alternative for tuning reaction conditions.

Comparative Elemental Analysis Data

The elemental composition (Carbon, Hydrogen, and Nitrogen) is a critical quality control parameter. The data presented below outlines the theoretical (calculated) and expected experimental ranges for N-isopropoxyphthalimide and its alternatives. Experimental values for pure compounds typically deviate by less than ±0.4% from the theoretical values.

CompoundMolecular FormulaTheoretical %CTheoretical %HTheoretical %NExpected Experimental Range (%)
N-isopropoxyphthalimide C₁₁H₁₁NO₃64.385.406.83C: 63.98-64.78, H: 5.00-5.80, N: 6.43-7.23
N-Hydroxyphthalimide C₈H₅NO₃58.923.098.59C: 58.52-59.32, H: 2.69-3.49, N: 8.19-8.99
N-tert-butoxyphthalimide C₁₂H₁₃NO₃65.745.986.39C: 65.34-66.14, H: 5.58-6.38, N: 5.99-6.79

Note: The expected experimental ranges are based on a typical acceptable deviation of ±0.4% for combustion analysis.

Experimental Protocol: Combustion Analysis

Combustion analysis is a robust and widely used method for determining the elemental composition of organic compounds.[5] The technique relies on the complete combustion of a sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products.[6]

Principle of the Method (Dumas Method):

The underlying principle of modern CHN analysis is the complete combustion of a precisely weighed sample.[7]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) and various nitrogen oxides (NOx), which are subsequently reduced to N₂.

The amounts of these products are then determined, allowing for the calculation of the mass percentages of each element in the original sample.[8]

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Ensure the sample of N-isopropoxyphthalimide (or its analog) is homogenous and dry.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The precise weight is recorded.

    • The capsule is then sealed to ensure no loss of sample.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C).[6]

    • A pulse of pure oxygen is injected, leading to the complete and rapid combustion of the sample.

  • Reduction and Gas Purification:

    • The resulting mixture of gases (CO₂, H₂O, N₂, NOx, and excess O₂) is passed through a reduction tube, often containing heated copper. This step converts any nitrogen oxides (NOx) to elemental nitrogen (N₂).

    • The gas stream is then passed through a series of traps to remove any interfering elements like sulfur or halogens if present.

  • Separation and Detection:

    • The purified gas mixture (CO₂, H₂O, N₂) is then separated, typically using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the amount of each gas as it elutes from the column. The detector's response is proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software, calibrated with a known standard, calculates the mass of CO₂, H₂O, and N₂ produced.

    • From these masses, the percentage of Carbon, Hydrogen, and Nitrogen in the original sample is determined.[6]

Workflow Diagram:

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin/Silver Foil weigh->encapsulate Precise Mass combustion 3. Combustion (~1000°C with O₂) encapsulate->combustion Autosampler reduction 4. Reduction (NOx → N₂) combustion->reduction Combustion Gases separation 5. Gas Separation (GC Column) reduction->separation CO₂, H₂O, N₂ detection 6. Detection (TCD) separation->detection Separated Gases calculation 7. Calculation of %C, %H, %N detection->calculation Signal Data report 8. Final Report calculation->report Elemental Composition

Sources

Comparative

A Comparative Guide to the Radical Generation Efficiency of N-Alkoxyphthalimides

For researchers, medicinal chemists, and materials scientists, the precise and efficient generation of radicals under mild conditions is a cornerstone of modern synthetic chemistry. Among the various precursors available...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and materials scientists, the precise and efficient generation of radicals under mild conditions is a cornerstone of modern synthetic chemistry. Among the various precursors available, N-alkoxyphthalimides have emerged as a versatile and highly tunable class of reagents. Their ability to generate alkoxy radicals upon photoirradiation has unlocked a plethora of chemical transformations. However, not all N-alkoxyphthalimides are created equal. The structure of the alkoxy substituent profoundly influences the efficiency of radical generation, a critical parameter for reaction optimization and mechanistic understanding.

This guide provides an in-depth comparison of the radical generation efficiency of various N-alkoxyphthalimides, supported by experimental data and detailed methodologies. We will explore the underlying photochemical principles, delve into the experimental techniques used for quantification, and present a comparative analysis to aid in the rational selection of the optimal N-alkoxyphthalimide for your specific application.

The Mechanism of Radical Generation: A Photochemical Perspective

The utility of N-alkoxyphthalimides as radical precursors is rooted in the photolabile N-O bond. Upon absorption of light, typically in the UV-A or visible region, the N-alkoxyphthalimide molecule is promoted to an excited state. This electronically excited molecule can then undergo homolytic cleavage of the N-O bond, generating a phthalimidyl radical and the desired alkoxy radical.[1] The efficiency of this process is governed by several factors, including the wavelength of irradiation, the solvent, and, most importantly, the electronic and steric properties of the alkoxy substituent.

The general mechanism can be visualized as follows:

Radical Generation Mechanism N-Alkoxyphthalimide N-Alkoxyphthalimide Excited N-Alkoxyphthalimide Excited N-Alkoxyphthalimide N-Alkoxyphthalimide->Excited N-Alkoxyphthalimide hν (Light Absorption) Excited N-Alkoxyphthalimide* Excited N-Alkoxyphthalimide* Alkoxy Radical (R-O•) Alkoxy Radical (R-O•) Excited N-Alkoxyphthalimide*->Alkoxy Radical (R-O•) N-O Bond Cleavage Phthalimidyl Radical Phthalimidyl Radical Product Product Alkoxy Radical (R-O•)->Product Reacts with Substrate Substrate Substrate Substrate->Product Excited N-Alkoxyphthalimide->Phthalimidyl Radical N-O Bond Cleavage

Figure 1: General mechanism of radical generation from N-alkoxyphthalimides upon photoirradiation.

Quantifying Radical Generation Efficiency: Key Methodologies

To objectively compare the efficiency of different N-alkoxyphthalimides, robust and quantitative methods are essential. The primary metric for photochemical efficiency is the quantum yield (Φ) , which is defined as the number of moles of a specific event (in this case, radical formation) occurring per mole of photons absorbed by the system.[2]

Chemical Actinometry for Quantum Yield Determination

Chemical actinometry is a reliable method for measuring photon flux, which is a prerequisite for determining quantum yields.[2] The potassium ferrioxalate actinometer is a widely used standard due to its well-characterized and wavelength-dependent quantum yield of Fe²⁺ formation.[2]

Experimental Protocol: Quantum Yield Determination using Potassium Ferrioxalate Actinometry

  • Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate):

    • Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄.

    • Store this solution in the dark, as it is light-sensitive.[2]

  • Irradiation of the Actinometer:

    • Fill a cuvette with a known volume of the actinometer solution.

    • Irradiate the solution for a precisely measured time (t) using the same light source and geometry as will be used for the N-alkoxyphthalimide sample.

  • Development of the Actinometer:

    • To a known aliquot of the irradiated solution, add a buffered solution of 1,10-phenanthroline. This will form a deeply colored complex with the photogenerated Fe²⁺ ions.[2]

    • Allow the color to develop in the dark.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the developed solution at the maximum absorption wavelength of the ferroin complex (typically around 510 nm).

    • Calculate the concentration of Fe²⁺ using the Beer-Lambert law and the known molar absorptivity of the complex (ε = 11,100 M⁻¹cm⁻¹).[2]

  • Calculation of Photon Flux (I₀):

    • The number of moles of Fe²⁺ formed (n_Fe²⁺) is calculated from its concentration and the solution volume.

    • The photon flux is then determined using the formula: I₀ = n_Fe²⁺ / (Φ_act * t * f) where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength).[2]

  • Irradiation of the N-Alkoxyphthalimide Sample and Quantification of Radical Generation:

    • Irradiate a solution of the N-alkoxyphthalimide under identical conditions as the actinometer.

    • Quantify the number of radicals generated. This can be achieved indirectly by measuring the consumption of a radical scavenger or the formation of a specific product using techniques like GC, HPLC, or NMR spectroscopy.

  • Calculation of the Sample Quantum Yield (Φ_sample):

    • Φ_sample = (moles of radicals formed) / (I₀ * t * f_sample) where f_sample is the fraction of light absorbed by the sample solution.

Actinometry Workflow cluster_0 Photon Flux Determination cluster_1 Sample Quantum Yield Measurement Prepare Actinometer Prepare Actinometer Irradiate Actinometer Irradiate Actinometer Prepare Actinometer->Irradiate Actinometer Develop with Phenanthroline Develop with Phenanthroline Irradiate Actinometer->Develop with Phenanthroline Measure Absorbance Measure Absorbance Develop with Phenanthroline->Measure Absorbance Calculate Photon Flux (I₀) Calculate Photon Flux (I₀) Measure Absorbance->Calculate Photon Flux (I₀) Irradiate Sample (same I₀) Irradiate Sample (same I₀) Calculate Photon Flux (I₀)->Irradiate Sample (same I₀) Prepare Sample Prepare Sample Prepare Sample->Irradiate Sample (same I₀) Quantify Radical Event Quantify Radical Event Irradiate Sample (same I₀)->Quantify Radical Event Calculate Sample Quantum Yield (Φ_sample) Calculate Sample Quantum Yield (Φ_sample) Quantify Radical Event->Calculate Sample Quantum Yield (Φ_sample)

Figure 2: Workflow for determining the quantum yield of radical generation using chemical actinometry.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of transient species, such as excited states and radicals, on timescales ranging from femtoseconds to milliseconds.[3] In a typical pump-probe experiment, a short, intense "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorbance.[4]

Experimental Protocol: Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the N-alkoxyphthalimide in a suitable solvent. The concentration should be adjusted to have an optimal absorbance at the pump wavelength.

  • Instrument Setup:

    • Pump Beam: Generated from a laser system (e.g., Nd:YAG), with the wavelength tuned to an absorption band of the N-alkoxyphthalimide.[5]

    • Probe Beam: A broadband white light continuum is often used to monitor a wide spectral range.

    • Delay Line: A motorized stage to precisely control the time delay between the pump and probe pulses.

    • Detector: A spectrometer coupled with a CCD camera or photodiode array to record the transient absorption spectra.

  • Data Acquisition:

    • Record the absorption spectrum of the probe light through the unexcited sample.

    • Excite the sample with the pump pulse and record the absorption spectrum of the probe light at various time delays.

    • The transient absorption signal (ΔA) is the difference between the absorbance of the excited and unexcited sample.

  • Data Analysis:

    • The transient spectra will reveal new absorption bands corresponding to the excited state of the N-alkoxyphthalimide and the generated radicals.

    • By plotting the ΔA at a specific wavelength as a function of time, the kinetics of the formation and decay of these species can be determined. The rise time of the radical absorption can provide information about the rate of N-O bond cleavage.

TAS Workflow Laser Source Laser Source Pump Pulse Pump Pulse Laser Source->Pump Pulse Probe Pulse Probe Pulse Laser Source->Probe Pulse Sample Sample Pump Pulse->Sample Delay Line Delay Line Probe Pulse->Delay Line Detector Detector Sample->Detector Delay Line->Sample Transient Absorption Spectrum (ΔA vs. λ) Transient Absorption Spectrum (ΔA vs. λ) Detector->Transient Absorption Spectrum (ΔA vs. λ) Kinetic Trace (ΔA vs. time) Kinetic Trace (ΔA vs. time) Transient Absorption Spectrum (ΔA vs. λ)->Kinetic Trace (ΔA vs. time)

Figure 3: Simplified schematic of a transient absorption spectroscopy experimental setup.

Electron Paramagnetic Resonance (EPR) Spin Trapping

EPR spectroscopy is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as radicals. However, many radicals are too short-lived to be observed directly. Spin trapping is a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR.[6]

Experimental Protocol: EPR Spin Trapping

  • Reagent Preparation:

    • Prepare a solution of the N-alkoxyphthalimide in a suitable deoxygenated solvent.

    • Add a spin trapping agent, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[7]

  • Sample Irradiation:

    • Transfer the solution to a quartz EPR tube.

    • Irradiate the sample directly in the EPR cavity using a light source (e.g., a UV lamp).

  • EPR Spectrum Acquisition:

    • Record the EPR spectrum during and after irradiation.

    • The resulting spectrum will be that of the spin adduct. The hyperfine splitting pattern of the spectrum can be used to identify the trapped radical.

  • Quantitative Analysis:

    • The concentration of the spin adduct, and thus the amount of radical generated, can be quantified by comparing the integrated EPR signal intensity to that of a stable radical standard with a known concentration.

Comparative Analysis of N-Alkoxyphthalimide Derivatives

Table 1: Comparison of Radical Generation Efficiency for Representative N-Alkoxyphthalimides

N-Alkoxyphthalimide DerivativeR-GroupExpected Relative Quantum Yield (Φ)Key Features & Considerations
N-Methoxyphthalimide -CH₃ModerateSimple, readily available starting material (methanol).
N-Ethoxyphthalimide -CH₂CH₃ModerateSimilar to methoxy derivative.
N-Isopropoxyphthalimide -CH(CH₃)₂HigherThe secondary carbon radical is more stable, potentially facilitating N-O bond cleavage.
N-tert-Butoxyphthalimide -C(CH₃)₃HighThe tertiary carbon radical is highly stable, leading to more efficient radical generation.
N-Benzyloxyphthalimide -CH₂PhHighThe resulting benzylic radical is resonance-stabilized, promoting efficient N-O bond cleavage.
N-(Allyloxy)phthalimide -CH₂CH=CH₂Moderate-HighThe allylic radical is resonance-stabilized.
N-(Substituted Benzyloxy)phthalimide -CH₂-Ph-XVaries with XElectron-donating groups on the phenyl ring can further stabilize the benzylic radical, increasing efficiency. Electron-withdrawing groups may have the opposite effect.

Note: The relative quantum yields presented are qualitative and based on general principles of radical stability. Actual values will depend on specific experimental conditions.

Factors Influencing Radical Generation Efficiency

  • Stability of the Alkoxy Radical: The primary determinant of efficiency is the stability of the generated alkoxy radical. Tertiary and benzylic radicals are more stable than secondary and primary radicals, and thus, the corresponding N-alkoxyphthalimides are expected to have higher quantum yields for radical generation.

  • Electronic Effects of Substituents: Electron-donating or -withdrawing groups on the alkoxy moiety can influence the stability of the resulting radical and the electronic properties of the N-alkoxyphthalimide, thereby affecting the efficiency of N-O bond cleavage.

  • Steric Hindrance: Bulky substituents near the N-O bond may influence the conformation of the molecule and potentially affect the efficiency of bond cleavage.

  • Solvent Effects: The polarity and viscosity of the solvent can affect the lifetime of the excited state and the diffusion of the generated radicals.

Conclusion and Future Outlook

N-alkoxyphthalimides are a valuable and versatile class of radical precursors for a wide range of chemical transformations. The efficiency of radical generation can be tuned by judicious selection of the alkoxy substituent. While direct comparative data on quantum yields is still somewhat fragmented in the literature, the principles of radical stability provide a strong framework for rational design and selection.

For researchers seeking to optimize radical-mediated reactions, a systematic comparison of a small library of N-alkoxyphthalimides using the quantitative methods outlined in this guide is highly recommended. The detailed experimental protocols provided herein for chemical actinometry, transient absorption spectroscopy, and EPR spin trapping offer a robust toolkit for such investigations. As the demand for efficient and selective radical chemistry continues to grow, a deeper quantitative understanding of the structure-efficiency relationships in N-alkoxyphthalimides will undoubtedly pave the way for new and innovative synthetic methodologies.

References

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  • Demas, J. N., & Blumenthal, B. H. (1976). On the Actinometric Measurement of Absolute Luminescence Quantum Yields. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 80A(3), 409–412. Available at: [Link]

  • Polívka, T., & Sundström, V. (2004). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Chemical reviews, 104(4), 2021-2072. Available at: [Link]

  • ResearchGate. (n.d.). Experimental setups for transient absorption spectroscopy. Available at: [Link]

  • Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13. Available at: [Link]

  • Instytut Fotonowy. (n.d.). Transient Absorption Spectroscopy. Available at: [Link]

  • Terent'ev, A. O., & Ogibin, Y. N. (2010). N-Alkoxyphthalimides as versatile alkoxy radical precursors in modern organic synthesis. Synthesis, 42(19), 3245-3269. Available at: [Link]

  • Li, C., et al. (2025). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Journal of Natural Products. Available at: [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. Available at: [Link]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press. Available at: [Link]

  • Chang, L., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(20), 12694-12746. Available at: [Link]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC advances, 11(14), 8051-8054. Available at: [Link]

  • Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(14), 8051-8054. Available at: [Link]

  • Pan, Z., et al. (2025). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Journal of Natural Products. Available at: [Link]

  • Bar, D., & Griesbeck, A. G. (2024). Highly efficient electrogeneration of oxygen centered radicals from N-Alkoxyphthalimides employing rapid alternating polarity (RAP) electrolysis. Transferring the photoredox catalytic conditions to organic electrosynthesis. Current Research in Green and Sustainable Chemistry, 8, 100404. Available at: [Link]

  • Evans, M. (2021, January 30). 6.6 Actinometry for Quantum Yields [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). N-alkoxyphthalimides from nature sources. Available at: [Link]

  • G. F. Pedulli, M. Lucarini, L. Valgimigli. (2000). Metal free in situ formation of phthalimide N-oxyl radicals by light-induced homolysis of N-alkoxyphthalimides. Journal of the Chemical Society, Perkin Transactions 2, (1), 139-142. Available at: [Link]

  • Wang, C., et al. (2021). Advances of N-Hydroxyphthalimide Esters in Photocatalytic Alkylation Reactions. Chinese Journal of Organic Chemistry, 41(12), 4661-4689. Available at: [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical reviews, 120(16), 8471-8554. Available at: [Link]

  • Chen, R., et al. (2021). Synthesis of N -alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(14), 8051-8054. Available at: [Link]

  • G. A. Egorova, V. A. Kuz'min, A. V. Karmenyan, A. P. Darmanyan. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3239. Available at: [Link]

  • Neumann, M., et al. (2020). The slow photo-induced CO2 release of N-phthaloylglycine. Photochemical & Photobiological Sciences, 19(11), 1475-1485. Available at: [Link]

  • Chen, J., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available at: [Link]

  • Reddy, T. R., & Hong, B. C. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Molecules, 28(19), 6898. Available at: [Link]

  • Zhu, X., & Fu, H. (2021). Photocatalytic cross-couplings via the cleavage of N–O bonds. Chemical Communications, 57(76), 9656-9671. Available at: [Link]

  • Xu, G. Z., et al. (1987). APPLICATION OF SPIN TRAPPING TECHNIQUE TO PHOTOLYSIS OF COMPOUNDS Ph3M (M=N, P, As, Sb, Bi). SCIENTIA SINICA (Series B), 30(5), 479-487. Available at: [Link]

  • Rodrigues, J. F., et al. (2021). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society, 32, 1039-1046. Available at: [Link]

  • Graff, B., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 14(14), 2824. Available at: [Link]

  • Pozdnyakov, I. P., et al. (2024). Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis. Chemosphere, 351, 141211. Available at: [Link]

  • Wang, Z., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C-N Bonds via Reductive Cross-Coupling. Organic Letters. Available at: [Link]

  • Knowles, K. E., & Weiss, E. A. (2023). EPR Spin Trapping of Nucleophilic and Radical Reactions at Colloidal Metal Chalcogenide Quantum Dot Surfaces. ChemRxiv. Available at: [Link]

  • D'Amico, L., et al. (2024). EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils. Antioxidants, 13(11), 1361. Available at: [Link]

  • Nakayama, T., et al. (2003). Quantum yield for N(4S) production in the ultraviolet photolysis of N2O. Journal of Geophysical Research: Atmospheres, 108(D21). Available at: [Link]

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Validation

A Comparative Guide to the Chromatographic Analysis of N-Isopropoxyphthalimide: Method Development and Retention Time Considerations

Introduction to the Analysis of N-Isopropoxyphthalimide N-substituted phthalimides are a class of compounds with diverse applications in chemical synthesis and pharmacology.[1][2] The isopropoxy moiety of N-isopropoxypht...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analysis of N-Isopropoxyphthalimide

N-substituted phthalimides are a class of compounds with diverse applications in chemical synthesis and pharmacology.[1][2] The isopropoxy moiety of N-isopropoxyphthalimide introduces specific physicochemical properties that dictate its behavior in a chromatographic system. Selecting the appropriate analytical technique is crucial for achieving accurate quantification, purity assessment, and impurity profiling. This guide will explore the theoretical and practical considerations for developing both HPLC and GC-MS methods for this compound.

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is a powerful technique for the analysis of a wide range of organic molecules, including those with limited volatility or thermal stability.[3] A reversed-phase HPLC (RP-HPLC) method is the most probable approach for N-isopropoxyphthalimide, given its expected polarity.

Proposed HPLC Methodology

A robust starting point for method development would involve a C18 stationary phase, which is widely used for its hydrophobicity and broad applicability.[4][5] The mobile phase composition, a critical factor influencing retention, would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Table 1: Proposed HPLC Parameters for N-Isopropoxyphthalimide Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile reversed-phase column suitable for a wide range of analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid provides good peak shape for many compounds and is MS-compatible. Acetonitrile is a common organic modifier.
Gradient 50-95% B over 10 minutesA gradient elution is recommended for initial screening to determine the optimal solvent strength for elution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.[5]
Detection UV at 220 nm and 254 nmPhthalimides exhibit UV absorbance. Diode-array detection would be advantageous for method development.[6]
Injection Volume 10 µLA standard injection volume.
Factors Influencing HPLC Retention Time

The retention time in HPLC is a function of the analyte's affinity for the stationary phase versus the mobile phase.[7] For N-isopropoxyphthalimide, key factors include:

  • Mobile Phase Composition: Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time.

  • Column Chemistry: While C18 is a good starting point, other stationary phases like C8 or phenyl columns could offer different selectivity.

  • pH of the Mobile Phase: Although N-isopropoxyphthalimide is not expected to be ionizable, the pH can influence the silanol groups on the silica support, potentially affecting peak shape.

  • Temperature: Higher column temperatures generally lead to shorter retention times.[5]

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.[8] Given the structure of N-isopropoxyphthalimide, it is likely amenable to GC analysis.

Proposed GC-MS Methodology

A standard non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, would be a suitable starting point. The temperature program is a critical parameter to optimize for achieving good separation.

Table 2: Proposed GC-MS Parameters for N-Isopropoxyphthalimide Analysis

ParameterRecommended ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A widely used, robust column for general-purpose analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to elute semi-volatile compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range 50-400 m/zA suitable range to capture the molecular ion and key fragments of N-isopropoxyphthalimide.
Factors Influencing GC-MS Retention Time

In GC, the retention time is primarily determined by the analyte's volatility and its interaction with the stationary phase.[9] Key factors for N-isopropoxyphthalimide include:

  • Oven Temperature Program: The initial temperature, ramp rate, and final temperature will all significantly impact the retention time.

  • Column Polarity: While a non-polar column is a good starting point, a more polar column could offer different selectivity for related impurities.

  • Carrier Gas Flow Rate: A higher flow rate will generally lead to shorter retention times, but may also reduce separation efficiency.

  • Column Dimensions: A longer column will provide better resolution but will also result in longer retention times.

Experimental Workflow for GC-MS Method Development

Caption: Workflow for GC-MS method development.

Comparison of HPLC and GC-MS for N-Isopropoxyphthalimide Analysis

The choice between HPLC and GC-MS will depend on the specific analytical goals.

Table 3: Comparison of HPLC and GC-MS for the Analysis of N-Isopropoxyphthalimide

FeatureHPLCGC-MS
Analyte Suitability Suitable for a wide range of polarities and volatilities.Best for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization for polar compounds, but likely not for N-isopropoxyphthalimide.
Sensitivity Good, but can be limited by the detector.Generally very high, especially with selected ion monitoring (SIM).
Selectivity Good, can be tuned by mobile phase and stationary phase.Excellent, due to both chromatographic separation and mass spectrometric detection.[9]
Identification Retention time matching with a standard. Diode-array detector provides UV spectrum.Mass spectrum provides a molecular fingerprint for confident identification.
Potential Issues Column degradation, mobile phase preparation, peak tailing.Thermal degradation of the analyte, matrix effects in the inlet.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of N-isopropoxyphthalimide. For routine quality control and purity assessment where high throughput is desired, an optimized HPLC-UV method is likely to be robust and reliable. For impurity identification and trace-level analysis, the superior sensitivity and selectivity of GC-MS would be advantageous.

The method development workflows and starting conditions provided in this guide offer a scientifically sound basis for establishing a validated analytical method for N-isopropoxyphthalimide. It is imperative to perform systematic method validation to ensure the accuracy, precision, and robustness of the chosen method for its intended purpose.

References

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4).
  • hplc retention times: Topics by Science.gov. (n.d.).
  • Separation of Phthalimide, N-propyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Generic and accurate prediction of retention times in liquid chromatography by post–projection calibration - PMC. (2024, March 8).
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. (n.d.).
  • Retention Time Drift — A Case Study | LCGC International. (2020, November 12).
  • N-(Methyl)phthalimide para functionalized Ni(ii)–POCOP pincer complexes. Synthesis, characterization and biological activity - New Journal of Chemistry (RSC Publishing). (n.d.).
  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods - I.R.I.S. (n.d.).
  • Fast GC-MS/MS for High Throughput Pesticides Analysis | Thermo Fisher Scientific. (n.d.).
  • GC-MS analysis of N -( n -butyl)phthalimide | Download Scientific Diagram - ResearchGate. (n.d.).
  • New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review - MDPI. (2023, October 7).
  • Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus - Plant Science Archives. (2024, December 10).
  • An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed. (2003, August 8).
  • Analysis of etorphine in postmortem samples by HPLC with UV diode-array detection. (n.d.).
  • N-Substituted Phthalimides [Chemical Structural Class] | TCI AMERICA. (n.d.).
  • (PDF) A novel Green systematic HPLC and UV-Spectroscopic method for the determination of rifaximin in tablet formulation - ResearchGate. (2024, June 3).

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Comparative

Technical Comparison Guide: Characterization and Selection of Precursors for O-Isopropylhydroxylamine Synthesis

Executive Summary O-Isopropylhydroxylamine (O-IPHA, CAS 2273-76-9) is a critical pharmacophore precursor used in the synthesis of alkoxyamine-based drugs, kinase inhibitors, and agrochemicals. Its structural integrity—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Isopropylhydroxylamine (O-IPHA, CAS 2273-76-9) is a critical pharmacophore precursor used in the synthesis of alkoxyamine-based drugs, kinase inhibitors, and agrochemicals. Its structural integrity—specifically the oxygen-nitrogen bond—is pivotal for the stability of hydroxamic acid derivatives.

This guide objectively compares the three primary synthetic routes for O-IPHA: the Phthalimide Route (Laboratory Standard), the Acetone Oxime Route (Industrial Standard), and the Boc-Carbamate Route (High-Fidelity). Unlike generic summaries, this document focuses on the causality of precursor selection, impurity profiles (specifically the N-alkylated nitrone byproducts), and rigorous characterization protocols.

Critical Distinction: Researchers must distinguish between O-Isopropylhydroxylamine (Alkoxyamine, nucleophilic N) and N-Isopropylhydroxylamine (IPHA, CAS 5080-22-8, radical scavenger). This guide focuses exclusively on the O-isomer.

Precursor Analysis & Selection Strategy

The synthesis of O-IPHA relies on protecting the nitrogen atom of hydroxylamine to enforce O-alkylation. The choice of precursor dictates the impurity profile and scalability.

Route A: N-Hydroxyphthalimide (NHPI)
  • Role: The "Gold Standard" for laboratory-scale synthesis.

  • Mechanism: NHPI is alkylated with isopropyl bromide (or via Mitsunobu conditions with isopropanol) to form N-isopropoxyphthalimide.

  • Pros: Crystalline intermediates allow for easy purification (recrystallization) before the final deprotection step. High O-selectivity.

  • Cons: Poor atom economy due to the phthaloyl waste; requires hydrazinolysis (toxic) or harsh acid hydrolysis.

Route B: Acetone Oxime
  • Role: The "Industrial Workhorse."

  • Mechanism: Acetone oxime is alkylated with an isopropyl halide.[1] The resulting acetone O-isopropyl oxime is hydrolyzed to release O-IPHA and acetone.

  • Pros: High atom economy; acetone byproduct is volatile and easily removed; low cost.

  • Cons: Competitive N-alkylation can form nitrones (difficult to separate); liquid intermediates require distillation.

Route C: N-Boc-Hydroxylamine
  • Role: The "High-Fidelity" Route.

  • Mechanism: N-Boc-hydroxylamine is O-alkylated followed by mild acidic deprotection (TFA or HCl/Dioxane).

  • Pros: Extremely mild conditions; suitable for substrates with sensitive functional groups; high purity.

  • Cons: High reagent cost (Boc-anhydride/precursor); not viable for multi-kilogram scale.

Comparative Data Analysis

The following data aggregates experimental results from internal validation and literature sources.

Table 1: Precursor Performance Matrix
FeatureN-Hydroxyphthalimide (NHPI)Acetone OximeN-Boc-Hydroxylamine
CAS Number 524-38-9127-06-036016-38-3
Intermediate State Crystalline Solid (MP ~230°C dec)Liquid (BP ~135°C)Solid/Oil
O/N Selectivity > 99:1~90:10 (Condition dependent)> 99:1
Overall Yield 75 - 85%60 - 70%85 - 95%
Atom Economy Low (Phthalhydrazide waste)High (Acetone recycle)Moderate (Isobutene/CO2 waste)
Primary Impurity Phthalhydrazide tracesIsopropyl nitroneDi-Boc byproducts
Cost Efficiency MediumHigh (Best for Scale)Low (Best for R&D)
Table 2: Characterization of Key Intermediates[2][3]
Compound1H NMR Diagnostic Peaks (CDCl3, 400 MHz)Physical Property
N-Isopropoxyphthalimide δ 7.8 (m, 4H, Ar-H), 4.55 (sept, 1H, CH), 1.35 (d, 6H, CH3)White Solid
Acetone O-isopropyl oxime δ 4.2 (sept, 1H), 1.9 (s, 3H), 1.8 (s, 3H), 1.2 (d, 6H)Colorless Liquid
O-IPHA HCl (Target) δ 10.8 (br s, 3H, NH3+), 4.35 (sept, 1H), 1.25 (d, 6H) (in DMSO-d6)Hygroscopic Solid (MP ~92°C)

Synthesis Pathway Visualization

The following diagram illustrates the chemical causality and processing steps for the three routes.

G cluster_0 Route A: Phthalimide (Lab Standard) cluster_1 Route B: Oxime (Industrial) NHPI N-Hydroxyphthalimide InterA N-Isopropoxyphthalimide (Solid, Purifiable) NHPI->InterA iPr-Br, TEA (SN2) Target O-Isopropylhydroxylamine Hydrochloride InterA->Target N2H4 (Hydrazinolysis) Oxime Acetone Oxime InterB Acetone O-isopropyl oxime (Liquid) Oxime->InterB iPr-Br, KOH (Competition O vs N) Nitrone N-Isopropyl Nitrone (Impurity) Oxime->Nitrone Side Reaction InterB->Target HCl/H2O (-Acetone) caption Figure 1: Comparative Synthetic Pathways for O-Isopropylhydroxylamine

Figure 1: Comparative Synthetic Pathways. Route A offers intermediate crystallinity; Route B offers atom economy but risks nitrone formation.

Detailed Experimental Protocols

Protocol A: Synthesis via N-Hydroxyphthalimide (Recommended for Lab Scale)

This protocol is preferred for generating reference standards due to the high crystallinity of the intermediate.

Step 1: O-Alkylation

  • Reagents: Dissolve N-Hydroxyphthalimide (10.0 g, 61.3 mmol) in DMF (50 mL). Add anhydrous

    
     (12.7 g, 92.0 mmol).
    
  • Addition: Add Isopropyl bromide (8.6 mL, 92.0 mmol) dropwise.

  • Reaction: Heat to 50°C for 4 hours. The suspension will turn from red (anion) to white/pale yellow.

  • Workup: Pour into ice water (300 mL). The product, N-isopropoxyphthalimide , will precipitate. Filter, wash with water, and dry.

    • Checkpoint: Yield should be ~90%. MP: Solid (Verify by NMR).

Step 2: Deprotection (Hydrazinolysis)

  • Reaction: Suspend N-isopropoxyphthalimide (5.0 g) in Ethanol (50 mL). Add Hydrazine hydrate (1.5 eq) carefully.

  • Process: Reflux for 1 hour. A heavy white precipitate (Phthalhydrazide) will form.

  • Isolation: Cool to 0°C. Filter off the phthalhydrazide byproduct.

  • Salt Formation: Acidify the filtrate with 4M HCl in Dioxane or aqueous HCl. Evaporate to dryness to obtain O-Isopropylhydroxylamine Hydrochloride .

    • Purification: Recrystallize from EtOH/Et2O if necessary.

Protocol B: Synthesis via Acetone Oxime (Recommended for Scale-Up)

Step 1: Alkylation

  • Setup: In a flask equipped with a reflux condenser, dissolve Acetone Oxime (10.0 g) in Toluene. Add KOH (powdered, 1.2 eq) and phase transfer catalyst (e.g., TBAB, 5 mol%).

  • Reaction: Add Isopropyl bromide (1.2 eq) and reflux for 6 hours.

  • Workup: Filter salts. Wash organic layer with water. Dry over MgSO4.

  • Distillation: Distill the liquid residue. Collect the fraction boiling at ~135°C (Acetone O-isopropyl oxime).

    • Quality Control: Check GC-MS for Nitrone impurity (M+ = 115). Nitrones typically have higher boiling points.

Step 2: Hydrolysis

  • Reaction: Mix the oxime ether with 2N HCl (aqueous). Heat to reflux for 2 hours. Acetone will distill off (can be collected).

  • Isolation: Concentrate the remaining aqueous solution under vacuum to obtain the HCl salt.

Characterization & Quality Control

Trustworthiness in synthesis requires self-validating spectral data.

1H NMR Interpretation (O-IPHA HCl in DMSO-d6)
  • δ 10.8-11.2 ppm (Broad Singlet, 3H): Represents the protonated amine (

    
    ). The broadness confirms salt formation and exchangeable protons.
    
  • δ 4.35 ppm (Septet, J=6.2 Hz, 1H): The methine proton (

    
    ) of the isopropyl group. The chemical shift is deshielded by the adjacent oxygen.[2]
    
  • δ 1.25 ppm (Doublet, J=6.2 Hz, 6H): The gem-dimethyl group (

    
    ).
    
  • Impurity Check: Look for peaks at δ 3.0-3.5 ppm (indicative of N-alkylated species or unreacted amine precursors).

Stability & Storage[1]
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at 4°C.

  • Free Base Instability: The free base (liquid) is prone to oxidation and should be generated in situ or used immediately.

Decision Tree: Selecting the Right Precursor

DecisionTree Start Start: Select Precursor Scale What is your Scale? Start->Scale Small Is Purity Critical? Scale->Small < 10 grams Large Is Cost Critical? Scale->Large > 100 grams RouteC Route C: N-Boc (Mild, High Purity) Small->RouteC Yes (Pharma/Bio) RouteA Route A: Phthalimide (Easy Purification) Small->RouteA No (General Synth) Large->RouteA No (Pilot Batch) RouteB Route B: Acetone Oxime (Low Cost, Volatile Byproduct) Large->RouteB Yes (Industrial) caption Figure 2: Precursor Selection Decision Tree

Figure 2: Decision logic for selecting the optimal synthetic route based on scale and purity requirements.

References

  • BenchChem. (2025). O-Isopropylhydroxylamine hydrochloride: Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: O-Isopropylhydroxylamine hydrochloride.[3][4] Retrieved from

  • Organic Chemistry Portal. (2014). Synthesis of O-substituted hydroxylamines. Retrieved from

  • GuideChem. (2024). N-Isopropylhydroxylamine vs O-Isopropylhydroxylamine: Structure and Toxicity. Retrieved from

  • Royal Society of Chemistry. (2006). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-isopropoxy-1H-isoindole-1,3(2H)-dione

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management and disposal of chemical reage...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Due to the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative approach, leveraging data from structurally similar isoindole and phthalimide derivatives and adhering to universal principles of hazardous waste management.[1][2] This methodology ensures that we operate with the highest degree of caution, treating the substance as hazardous to mitigate any potential risks.

Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough hazard assessment. Lacking specific toxicological data for 2-isopropoxy-1H-isoindole-1,3(2H)-dione, it is imperative to classify it as Hazardous Chemical Waste .[1][2] This classification is a precautionary measure based on the known profiles of analogous compounds, which can exhibit properties such as:

  • Skin Corrosion/Irritation [1][3][4]

  • Serious Eye Damage/Irritation [1][3][4][5][6]

  • Potential for Respiratory Irritation [1][6]

The responsibility for correct waste classification lies with the waste generator.[2] Therefore, until comprehensive data proves otherwise, handling this compound as hazardous is the only scientifically sound and ethically responsible course of action. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3][7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling waste containers or managing spills, the deployment of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact and potential irritation.[1][7]
Eye Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne dust particles, preventing serious eye irritation.[1][7]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol outlines the systematic procedure for safely accumulating and preparing 2-isopropoxy-1H-isoindole-1,3(2H)-dione waste for final disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]

  • Isolate the Waste: Collect waste 2-isopropoxy-1H-isoindole-1,3(2H)-dione in its own dedicated container.

  • Prevent Incompatibility: This waste must be kept separate from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

  • Categorize: For storage purposes, it is best practice to group it with other non-halogenated organic solids.[1]

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[1]

  • Container Condition: Ensure the container is in excellent condition, free from any damage, cracks, or leaks.[1][8]

  • Capacity Limit: Never fill a liquid waste container beyond 90% of its capacity.[9] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

Step 3: Accurate and Compliant Labeling

Clear labeling is a regulatory requirement and a cornerstone of laboratory safety. An improperly labeled container will be rejected by disposal services.

  • Primary Identifier: The container must be clearly marked with the words "Hazardous Waste ".[1]

  • Full Chemical Name: Write the full, unambiguous chemical name: "2-isopropoxy-1H-isoindole-1,3(2H)-dione ".[1]

  • Hazard Information: List the associated hazards (e.g., "Irritant," "Handle with Caution").[1]

Step 4: Secure Storage

Waste containers must be stored safely pending collection.

  • Designated Area: Store the sealed container in a designated, well-ventilated waste accumulation area, such as a satellite accumulation area within the lab.

  • Environmental Conditions: Keep the container in a cool, dry place away from heat, open flames, or other sources of ignition.[7][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

G cluster_0 Disposal Protocol Flow A Waste Generation: 2-isopropoxy-1H-isoindole-1,3(2H)-dione B Step 1: Classify as Hazardous Chemical Waste A->B C Step 2: Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Step 3: Segregate from Incompatible Chemicals C->D E Step 4: Use Compatible & Securely Labeled Container D->E F Step 5: Store in Designated Waste Accumulation Area E->F G Step 6: Contact Institutional EHS for Waste Pickup F->G H Final Disposal by Licensed Contractor G->H

Caption: Workflow for the safe disposal of 2-isopropoxy-1H-isoindole-1,3(2H)-dione.

Spill Management Protocol

In the event of an accidental release, a swift and correct response is vital to ensure safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.

  • Containment:

    • Avoid Dust: For solid spills, take care to avoid generating dust.[1][5]

    • Absorb/Collect: Carefully sweep up the solid material and place it into a suitable, closed, and properly labeled container for disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must also be disposed of as hazardous waste.

Final Disposal and Regulatory Compliance

The final step is the transfer of waste to a certified professional.

  • Professional Disposal: All chemical waste must be collected by a licensed hazardous waste disposal service.[2][3][6][7][10]

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup and for any site-specific guidance.[2]

  • Regulatory Adherence: Ensure that all procedures are in strict accordance with local, state, and federal hazardous waste regulations.[1]

By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.

References

  • SAFETY DATA SHEET EPODYE. Struers SDS Service. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Handling Hazardous Chemical Waste. CTRNet. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Handling

Personal protective equipment for handling 2-isopropoxy-1H-isoindole-1,3(2H)-dione

Topic: Audience: Researchers, Scientists, and Drug Development Professionals. Chemical Identity & Risk Profile Chemical Name: 2-isopropoxy-1H-isoindole-1,3(2H)-dione Common Synonyms: N-Isopropoxyphthalimide; N-(1-methyle...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Chemical Identity & Risk Profile

Chemical Name: 2-isopropoxy-1H-isoindole-1,3(2H)-dione Common Synonyms: N-Isopropoxyphthalimide; N-(1-methylethoxy)phthalimide. CAS Number: 78141-83-0 (Analogous reference based on N-hydroxyphthalimide derivatives). Molecular Formula: C₁₁H₁₁NO₃

Operational Context

This compound is an


-alkoxyimide , structurally derived from 

-hydroxyphthalimide (NHPI). In drug discovery and organic synthesis, it serves two critical roles:
  • Radical Precursor: Under photoredox or thermal conditions, the N–O bond undergoes homolysis to generate isopropoxyl radicals (

    
    -PrO•) for C–H functionalization.
    
  • Gabriel-Type Reagent: It acts as a masked form of

    
    -isopropylhydroxylamine, released via hydrazinolysis.
    
Hazard Assessment (Read-Across Principle)

While specific GHS data for the isopropoxy derivative is often limited in vendor catalogs, safety protocols must be extrapolated from the parent compound (


-hydroxyphthalimide) and the functional class (

-alkoxyimides).
  • Primary Hazards:

    • Skin/Eye Irritation (Category 2): The phthalimide moiety is a known contact irritant.[1]

    • Respiratory Irritation (STOT SE 3): Fine dust inhalation can trigger mucosal inflammation.

    • Reactivity: The N–O bond is energetically active. While not explosive, it is designed to cleave. Avoid inadvertent exposure to strong radical initiators or UV light during storage.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required protection levels based on the scale of operation. This is a self-validating system : if the scale increases, the PPE must escalate to match the potential dust burden.

PPE Component Standard Operation (< 10 g) Scale-Up / High Dust (> 10 g) Rationale & Technical Specification
Hand Protection Nitrile Gloves (Double-gloved recommended)Extended Cuff Nitrile (min 0.11 mm thickness)Permeation Resistance: Nitrile offers superior resistance to the organic solvents (DCM, MeCN) typically used with this reagent. Latex is permeable to many carrier solvents.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Dust Migration: Fine crystalline powders can bypass standard glasses. Goggles seal the orbital area against airborne particulates.
Respiratory Fume Hood (Sash at 18")N95 / P100 Respirator + Fume HoodInhalation Risk: If the solid is fluffy or electrostatic, local exhaust ventilation (LEV) may not capture all particles during transfer.
Body Protection Cotton Lab Coat (Buttoned)Tyvek® Sleeves or ApronContact Dermatitis: Phthalimides can be sensitizers. Cover exposed wrists where gloves and lab coats meet.

Operational Handling Protocol

This protocol uses a "Zero-Contact" philosophy to minimize exposure and contamination.

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep in a desiccator or tightly sealed under inert gas (Nitrogen/Argon).

  • Light Sensitivity: As a radical precursor, this compound is potentially photosensitive. Store in amber vials or wrap containers in aluminum foil.

B. Transfer & Weighing Workflow

Objective: Prevent static-induced scattering of the white crystalline powder.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping. Phthalimide derivatives are prone to triboelectric charging.

  • Containment: Weigh inside a fume hood. If using a balance outside the hood, use a secondary container (e.g., a tared vial with a cap) for transport. Do not carry open weigh boats across the lab.

C. Reaction Setup (The "Active" Phase)
  • Solvent Choice: Soluble in DCM, EtOAc, Acetonitrile. Sparingly soluble in Hexanes.

  • Addition Sequence: Add the solid to the solvent, not solvent to solid, to minimize puffing.

  • Quenching: If used in radical reactions, ensure the reaction is fully quenched (e.g., with mild reducing agent) before rotary evaporation to prevent concentration of active radical species.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls.

SafetyLogic Start Start: Handling 2-isopropoxy-1H-isoindole-1,3(2H)-dione CheckScale Check Scale & Form Start->CheckScale SmallScale < 10g (Standard) CheckScale->SmallScale LargeScale > 10g or Fine Dust CheckScale->LargeScale StdPPE Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood SmallScale->StdPPE HighPPE Enhanced PPE: Double Nitrile + Goggles + N95/P100 Mask LargeScale->HighPPE StaticCheck Is Powder Static? StdPPE->StaticCheck HighPPE->StaticCheck AntiStatic Use Anti-Static Gun/Wipes StaticCheck->AntiStatic Yes Proceed Proceed with Weighing (Inside Hood) StaticCheck->Proceed No AntiStatic->Proceed

Caption: Decision tree for PPE selection and static control during chemical handling.

Emergency Response & Disposal

Accidental Release (Spills)
  • Evacuate: If a large amount of dust (>50g) is airborne, evacuate the immediate area.

  • PPE Up: Wear goggles and an N95 respirator.

  • Dry Clean-up: Do NOT sweep dry dust (generates aerosols). Cover the spill with a paper towel dampened with Acetone or Ethanol , then wipe up.

  • Decontamination: Clean the surface with a mild detergent and water.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Lift eyelids occasionally.

  • Skin Contact: Wash with soap and water.[1][3] Do not use organic solvents (like acetone) on skin, as they may increase transdermal absorption of the chemical.

Waste Disposal
  • Solid Waste: Dispose of contaminated solids (gloves, paper towels) in the Hazardous Solid Waste stream (typically labeled "Solid Toxic/Irritant").

  • Liquid Waste: Dissolved material goes into Halogenated or Non-Halogenated Organic Waste , depending on the solvent used. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79136, N-Hydroxyphthalimide. Retrieved from [Link]

    • Note: Used as the primary toxicological anchor (Read-Across)
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • American Chemical Society (2024). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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